molecular formula C9H14ClNO2 B7807559 DL-Phenylephrine hydrochloride CAS No. 20368-45-0

DL-Phenylephrine hydrochloride

カタログ番号: B7807559
CAS番号: 20368-45-0
分子量: 203.66 g/mol
InChIキー: OCYSGIYOVXAGKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)
Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.
An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.
See also: Phenylephrine (has active moiety);  Guaifenesin;  Phenylephrine Hydrochloride (component of);  Ibuprofen;  PHENYLEPHRINE HYDROCHLORIDE (component of) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-86-9, 20368-45-0
Record name Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Phenylephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eyelo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed elucidation of a common synthetic pathway for DL-Phenylephrine hydrochloride, a widely used active pharmaceutical ingredient. The content herein is intended for an audience with a professional background in chemistry and drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthesis process.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist primarily used as a decongestant. The hydrochloride salt of its racemic form, this compound, is synthesized through a multi-step process. This guide outlines a prevalent and efficient pathway commencing from the readily available starting material, 3-hydroxyacetophenone. The synthesis involves a sequence of chlorination, nucleophilic substitution, reduction, debenzylation, and salt formation.

Overview of the Synthetic Pathway

The core synthesis of this compound from 3-hydroxyacetophenone can be broken down into five key stages:

  • Chlorination: Introduction of a chlorine atom at the α-position to the carbonyl group of 3-hydroxyacetophenone to yield 2-chloro-1-(3-hydroxyphenyl)ethanone.

  • Amination: Nucleophilic substitution of the chlorine atom with N-methylbenzylamine to form the intermediate 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.

  • Reduction: Reduction of the ketone functional group to a secondary alcohol, yielding (R,S)-3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol.

  • Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to produce DL-Phenylephrine base.

  • Salt Formation: Conversion of the free base into its stable and water-soluble hydrochloride salt.

A stereoselective variation of this pathway can achieve a high overall yield and enantiomeric purity. An improved process has been reported with a total yield of 62.8% and a final product purity of 99.9% with an enantiomeric excess (ee) of up to 99.9%[1].

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the synthesis of this compound. It is important to note that these values are representative and can vary based on the specific reaction conditions and scale of the synthesis.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-Chloro-1-(3-hydroxyphenyl)ethanoneC₈H₇ClO₂170.59~95%[2]>98%
21-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-oneC₁₆H₁₇NO₂255.31~85-90%>97%
3(R,S)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenolC₁₆H₁₉NO₂257.33>90%>98%
4DL-Phenylephrine BaseC₉H₁₃NO₂167.21>95%>99%
5This compoundC₉H₁₄ClNO₂203.67~98%>99.5%

Detailed Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone

Reaction: Chlorination of 3-hydroxyacetophenone.

Procedure:

  • To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol (B129727) and 10 ml of ethyl acetate/dichloromethane, add sulfuryl chloride (150 mg, 1.1 mmol) dropwise at a temperature of 293–303 K.[2]

  • After the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • The desired product, 2-chloro-1-(3-hydroxyphenyl)ethanone, is typically obtained in a high yield of around 95% and can be used in the next step without further purification.[2]

Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one

Reaction: Nucleophilic substitution with N-methylbenzylamine.

Procedure:

  • Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone in a suitable organic solvent such as acetonitrile (B52724) or tetrahydrofuran.

  • Add N-methylbenzylamine to the solution. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • After the reaction is complete, the reaction mixture is typically worked up by adding water and extracting the product into an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one[1].

Step 3: Synthesis of (R,S)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol

Reaction: Reduction of the ketone.

Procedure:

  • Dissolve 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one in a suitable solvent, such as methanol or ethanol (B145695).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic alcohol, (R,S)-3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol.

Step 4: Synthesis of DL-Phenylephrine Base

Reaction: Palladium-catalyzed debenzylation.

Procedure:

  • Dissolve the N-benzylated intermediate from the previous step in a suitable solvent, typically ethanol or methanol.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the mixture or by using a hydrogen-filled balloon at atmospheric pressure. For industrial-scale synthesis, this is often carried out under high pressure[3].

  • The reaction is stirred at room temperature until the debenzylation is complete (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the DL-Phenylephrine free base.

Step 5: Synthesis of this compound

Reaction: Salt formation.

Procedure:

  • Dissolve the DL-Phenylephrine base in a suitable solvent, such as isopropanol (B130326) (IPA) or ethanol.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., IPA-HCl) dropwise to the stirred solution of the free base until the pH is acidic[3].

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture to enhance crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

DL_Phenylephrine_Synthesis M1 3-Hydroxyacetophenone M2 2-Chloro-1-(3-hydroxyphenyl)ethanone M1->M2 Chlorination M3 1-(3-Hydroxyphenyl)-2- [benzyl(methyl)amino]ethan-1-one M2->M3 Amination M4 (R,S)-3-[2-[Benzyl(methyl)amino] -1-hydroxyethyl]phenol M3->M4 Reduction M5 DL-Phenylephrine Base M4->M5 Debenzylation M6 This compound M5->M6 Salt Formation R1 SO₂Cl₂ R1->M1 R2 N-Methylbenzylamine R2->M2 R3 NaBH₄ R3->M3 R4 H₂, Pd/C R4->M4 R5 HCl R5->M5

Caption: Synthesis Pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Debenzylation cluster_step5 Step 5: Salt Formation a Mix 3-Hydroxyacetophenone and Solvents b Add SO₂Cl₂ a->b c Stir at Room Temp b->c d Solvent Evaporation c->d e Dissolve Chloro-intermediate d->e f Add N-Methylbenzylamine e->f g Reaction & Workup f->g h Isolate Product g->h i Dissolve Ketone h->i j Add NaBH₄ i->j k Quench & Extract j->k l Isolate Alcohol k->l m Dissolve N-benzylated intermediate l->m n Hydrogenation with Pd/C m->n o Filter Catalyst n->o p Isolate Free Base o->p q Dissolve Free Base p->q r Add HCl Solution q->r s Crystallize & Filter r->s t Dry Final Product s->t

Caption: General Experimental Workflow for DL-Phenylephrine HCl Synthesis.

References

DL-Phenylephrine HCl: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of DL-Phenylephrine Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry, offering detailed data and experimental insights.

Chemical and Physical Properties

DL-Phenylephrine HCl is a synthetic sympathomimetic amine, utilized primarily as a decongestant and vasopressor.[1] It is a racemic mixture of phenylephrine (B352888), acting as a selective alpha-1 adrenergic agonist.[1][2] The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.[1] It typically appears as a white to off-white, odorless microcrystalline powder with a bitter taste.[3][4]

The key physicochemical properties of DL-Phenylephrine HCl are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride[5]
Synonyms (±)-Phenylephrine hydrochloride, rac Phenylephrine Hydrochloride[1]
CAS Number 154-86-9[3][5][6]
Molecular Formula C₉H₁₃NO₂·HCl or C₉H₁₄ClNO₂[1][3][5]
Molecular Weight 203.67 g/mol [3][5][6]
Melting Point 142 - 146 °C[3]
Solubility Highly soluble in water; Soluble in ethanol, DMSO, and DMF[1][7]
pKa pK1: 8.77; pK2: 9.84 (at 25°C)[8]
Appearance White to off-white crystalline powder[1][3]

Chemical Structure

DL-Phenylephrine HCl is the hydrochloride salt of a phenylethanolamine derivative. The structure consists of a benzene (B151609) ring substituted with a hydroxyl group at the meta-position, and an ethanolamine (B43304) side chain. This side chain contains a hydroxyl group on the benzylic carbon and a methylamino group. The presence of a chiral center at the benzylic carbon results in two enantiomers, with the racemic DL-form being the subject of this guide.

IdentifierString
SMILES CNC--INVALID-LINK--C1=CC(=CC=C1)O.Cl
InChI InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H

Mechanism of Action: Alpha-1 Adrenergic Signaling

Phenylephrine is a selective α1-adrenergic receptor agonist.[2][6][9] Its pharmacological effects are mediated through the activation of these receptors, which are predominantly located on the smooth muscle of blood vessels.[3][10] This activation initiates a well-defined signaling cascade.

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq alpha subunit.[10] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[10] The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[9][10]

phenylephrine_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phenylephrine A1AR α1-Adrenergic Receptor (GPCR) PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Response Vascular Smooth Muscle Contraction (Vasoconstriction) Ca_release->Response Leads to

Figure 1: Alpha-1 Adrenergic Signaling Pathway of Phenylephrine.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of DL-Phenylephrine HCl.

Spectroscopic DataWavelength / ShiftReferences
UV-Vis (λmax) 216 nm, 276 nm
272 nm[11]
¹H NMR Spectra available, specific shifts depend on solvent.[12][13]
¹³C NMR Spectra available.[4]
IR Spectra available.[12]

Note: Specific spectral data can vary based on the solvent and instrument used. The provided data represents typical values found in the literature.

Experimental Protocols: Analytical Methods

The quantification and purity assessment of DL-Phenylephrine HCl in bulk and pharmaceutical formulations are commonly performed using High-Performance Liquid Chromatography (HPLC).

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is often employed for the assay of Phenylephrine Hydrochloride.[14]

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.[14]

  • Column: A C18 column, such as Partsil 10 ODS (250 mm x 4.6 mm, 10µm), is commonly used.[14]

  • Mobile Phase: A gradient elution program is typically used. For example:

    • Mobile Phase A: Buffer solution (e.g., phosphate (B84403) buffer) at pH 3.0.[14]

    • Mobile Phase B: 100% Methanol or Acetonitrile.[14][15]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

  • Detection: UV detection at 280 nm is effective for phenylephrine hydrochloride.[14] Another source suggests detection at 225 nm.[15]

  • Sample Preparation: A stock solution is prepared by dissolving the sample in a suitable diluent (often the mobile phase). For tablet analysis, the tablet is ground, dissolved, sonicated, and filtered through a 0.45µm filter before injection.[15]

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16]

hplc_workflow start Start: Obtain DL-Phenylephrine HCl Sample prep_sample Sample Preparation (Dissolve, Sonicate, Filter) start->prep_sample prep_std Standard Preparation (Known Concentration) start->prep_std inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile->hplc_system inject_std Inject Standard Solutions prep_std->inject_std hplc_system->inject_std hplc_system->inject_sample chromatography Chromatographic Separation inject_std->chromatography inject_sample->chromatography detection UV Detection chromatography->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Calibration Curve) data_acq->analysis quantify Quantification and Purity Assessment analysis->quantify end End: Report Results quantify->end

Figure 2: General Workflow for HPLC Analysis of DL-Phenylephrine HCl.

Conclusion

This guide has detailed the essential chemical and structural properties of DL-Phenylephrine HCl, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined signaling pathway and analytical protocols provide a deeper understanding of its biological activity and methods for its quantification. This information is intended to support scientists and researchers in their work with this important pharmaceutical compound.

References

An In-depth Technical Guide to the Mechanism of Action of DL-Phenylephrine Hydrochloride on Alpha-1 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 adrenergic receptors (α1-ARs). Its mechanism of action is primarily centered on the activation of these receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family. This activation initiates a well-defined signaling cascade, leading to a variety of physiological responses, most notably vasoconstriction. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, quantitative pharmacology, and experimental methodologies used to characterize the effects of DL-Phenylephrine on α1-adrenoceptors.

Core Mechanism of Action

Phenylephrine (B352888) selectively binds to and activates alpha-1 adrenergic receptors, which are expressed on the surface of various cell types, particularly smooth muscle cells of blood vessels.[1] This interaction stabilizes a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein, Gq/11.[2] The activated Gαq subunit, with GTP bound, dissociates from the Gβγ dimer and subsequently activates its primary effector enzyme, phospholipase Cβ (PLCβ).[2][3]

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC) isoforms.[2][4] The culmination of this cascade is the phosphorylation of downstream target proteins, leading to smooth muscle contraction and vasoconstriction.[5]

Signaling Pathways

The activation of alpha-1 adrenoceptors by phenylephrine initiates a primary signaling pathway and can also engage other secondary or alternative pathways, contributing to the full spectrum of its cellular effects.

Primary Gq/11 Signaling Pathway

The canonical signaling pathway activated by phenylephrine at all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) is the Gq/11 pathway.[2][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenylephrine DL-Phenylephrine Alpha1_AR α1-Adrenoceptor Phenylephrine->Alpha1_AR Binds Gq_protein Gq/11 Alpha1_AR->Gq_protein Activates PLC Phospholipase Cβ (PLCβ) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Downstream Downstream Substrate Phosphorylation PKC->Downstream Response Physiological Response (e.g., Vasoconstriction) Downstream->Response

Figure 1: Primary Gq/11 signaling pathway of phenylephrine.
Alternative Signaling Pathways

Beyond the canonical Gq/11 pathway, phenylephrine-activated α1-ARs can engage other signaling cascades, which may be cell-type and receptor subtype-specific.

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Alpha-1 adrenoceptor activation can lead to the phosphorylation and activation of ERK1/2.[3][7] This can occur through PKC-dependent and independent mechanisms and is often associated with longer-term effects such as cell growth and proliferation.[3]

  • Phospholipase D (PLD) and Phospholipase A2 (PLA2) Activation: Some studies have shown that α1-ARs can couple to the activation of PLD and PLA2.[3][8] PLD activation leads to the production of phosphatidic acid, while PLA2 activation results in the release of arachidonic acid, both of which can act as signaling molecules.[8]

  • Biased Agonism: There is emerging evidence that phenylephrine may act as a biased agonist at the α1A-adrenoceptor, preferentially activating certain signaling pathways over others. For instance, it has been shown to display bias towards extracellular acidification rate versus calcium mobilization or cAMP accumulation.[9]

Alternative_Signaling cluster_pathways Alternative Pathways cluster_outcomes Cellular Outcomes Phenylephrine DL-Phenylephrine Alpha1_AR α1-Adrenoceptor Phenylephrine->Alpha1_AR MAPK_pathway MAPK/ERK Pathway Alpha1_AR->MAPK_pathway PLD_pathway PLD Activation Alpha1_AR->PLD_pathway PLA2_pathway PLA2 Activation Alpha1_AR->PLA2_pathway Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression Cell_growth Cell Growth & Proliferation MAPK_pathway->Cell_growth AA_release Arachidonic Acid Release PLA2_pathway->AA_release

Figure 2: Alternative signaling pathways activated by phenylephrine.

Quantitative Pharmacological Data

The affinity (Ki) and potency (EC50) of DL-Phenylephrine vary across the different alpha-1 adrenoceptor subtypes. The following table summarizes key quantitative data from various sources. It is important to note that values can differ based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Parameterα1A-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorSpeciesReference
pKi 5.7 - 6.013.9 - 5.9-Human, Rat[10]
Ki (nM) 977.241258.93-Rat[10]
pEC50 (Calcium Mobilization) -7.5 - 9.07-Human[10]
EC50 (nM) (Calcium Mobilization) -0.86 - 5.9-Human[10]
pEC50 (Functional Assay) 5.78--Rat[10]
EC50 (nM) (Functional Assay) 1659.59--Rat[10]

Note: A comprehensive and directly comparable dataset for all parameters across all subtypes from a single study is challenging to consolidate due to variations in experimental design. The data presented is a compilation from available literature to provide a representative overview.

Detailed Experimental Protocols

The characterization of DL-Phenylephrine's action on alpha-1 adrenoceptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenoceptor subtypes.

Objective: To quantify the displacement of a radiolabeled antagonist (e.g., [3H]-prazosin) from α1-ARs by unlabeled phenylephrine.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the α1-AR subtype of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of radiolabeled antagonist (e.g., [3H]-prazosin) and increasing concentrations of unlabeled phenylephrine.

    • Total binding is determined in the absence of a competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep incubation Incubation (Membranes + [3H]Prazosin + Phenylephrine) membrane_prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end Calcium_Mobilization_Workflow start Start cell_prep Cell Seeding and Culture (Expressing α1-ARs) start->cell_prep dye_loading Loading with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading measurement Fluorescence Measurement (Baseline & Post-stimulation) dye_loading->measurement analysis Data Analysis (Generate Dose-Response Curve, Calculate EC50 & Emax) measurement->analysis end End analysis->end IP_Accumulation_Workflow start Start labeling Cell Labeling with [3H]-myo-inositol start->labeling stimulation Stimulation with Phenylephrine (in presence of LiCl) labeling->stimulation extraction Extraction of Inositol Phosphates stimulation->extraction separation Anion-Exchange Chromatography (Separate IP1, IP2, IP3) extraction->separation quantification Scintillation Counting (Quantify Radioactivity) separation->quantification analysis Data Analysis (Dose-Response Curve, EC50, Emax) quantification->analysis end End analysis->end ERK_Phosphorylation_Workflow start Start cell_treatment Cell Culture, Serum Starvation, and Phenylephrine Treatment start->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE and Western Blot Transfer lysis->sds_page immunodetection Immunodetection (p-ERK and t-ERK antibodies) sds_page->immunodetection detection Signal Detection (Chemiluminescence) immunodetection->detection analysis Densitometric Analysis (p-ERK / t-ERK ratio) detection->analysis end End analysis->end

References

The Pharmacokinetics and Metabolism of DL-Phenylephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of DL-Phenylephrine hydrochloride, a widely used sympathomimetic amine. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism following oral administration.[1][2][3] Its systemic exposure and duration of action are influenced by the route of administration.

Absorption

Following oral administration, phenylephrine (B352888) is readily absorbed from the gastrointestinal tract.[3][4] However, it undergoes significant presystemic metabolism in the gut wall and liver.[1][4][5] This extensive first-pass effect leads to a relatively low oral bioavailability, which has been reported to be approximately 38% to 40%.[1][3][4][6] Peak plasma concentrations (Tmax) are typically reached within 0.75 to 2 hours after an oral dose.[2][4] Intravenous administration results in immediate and complete bioavailability.[7]

Distribution

Phenylephrine is rapidly distributed into peripheral tissues.[2][7] It has a large volume of distribution, estimated to be between 200 and 500 liters, suggesting significant tissue uptake.[2][4] Protein binding is reported to be around 95%.[1] Penetration into the brain is minimal.[4]

Metabolism

The metabolism of phenylephrine is extensive and occurs primarily in the liver and intestines.[1][4] The main metabolic pathways are:

  • Oxidative Deamination: This is a primary metabolic route catalyzed by monoamine oxidase (MAO), particularly MAO-A and MAO-B.[1][6][8] This process leads to the formation of the major, inactive metabolite, meta-hydroxymandelic acid.[1][6]

  • Sulfate Conjugation: Sulfation, mediated by sulfotransferases (SULTs) such as SULT1A3, is a major pathway, especially in the intestinal wall during first-pass metabolism.[4][6][9][10]

  • Glucuronidation: Glucuronide conjugation also contributes to the metabolism of phenylephrine, though to a lesser extent than sulfation.[1][4]

Unlike catecholamines, phenylephrine is not metabolized by catechol-O-methyltransferase (COMT).[1]

Excretion

Phenylephrine and its metabolites are primarily excreted in the urine.[1][4] A significant portion of an administered dose is recovered in the urine as metabolites.[1][6] Approximately 3% to 16% of the drug is excreted unchanged.[1] The major metabolite found in urine is meta-hydroxymandelic acid, accounting for about 57% of the dose.[1][6] Sulfate and glucuronide conjugates are also excreted renally.[1] The elimination half-life of phenylephrine is relatively short, ranging from 2 to 3 hours.[1][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of phenylephrine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Adults

Parameter10 mg Dose20 mg Dose30 mg DoseReference
Cmax (pg/mL) 1354 (± 954)2959 (± 2122)4492 (± 1978)[2]
Tmax (h) 0.33 - 0.5 (median)0.33 - 0.5 (median)0.33 - 0.5 (median)[2]
AUC∞ (pg·h/mL) 955.8 (± 278.5)2346 (± 983.8)3900 (± 1764)[2]
t½ (h) ~2.5~2.5~2.5[2]
Oral Bioavailability (%) ~38--[1][2][6]

Data are presented as mean (± standard deviation) unless otherwise noted.

Table 2: Pharmacokinetic Parameters of Oral Phenylephrine in Children and Adolescents

Age Group (years)Dose (mg)Cmax (pg/mL)Tmax (h)AUC∞ (pg·h/mL)t½ (h)Reference
2-5 2.5 - 54770.17 - 1.56721.2 - 1.6[11][12]
6-11 5 - 105890.17 - 1.58301.2 - 1.6[11][12]
12-17 106730.17 - 1.510201.2 - 1.6[11][12]

Data are presented as mean values.

Experimental Protocols

The determination of phenylephrine's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methods.

Clinical Study Design

A typical pharmacokinetic study of oral phenylephrine involves a randomized, controlled, crossover design in healthy volunteers.[2]

  • Subjects: Healthy adult male and female volunteers are recruited. Exclusion criteria often include a history of cardiovascular disease, use of interacting medications (e.g., MAO inhibitors), and pregnancy.[2][13]

  • Dosing: Subjects receive a single oral dose of phenylephrine hydrochloride or placebo after an overnight fast.[2]

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 7-12 hours post-dose) to capture the plasma concentration-time profile.[2] Urine is often collected over a 24-hour period to analyze for parent drug and metabolites.[2][12]

  • Cardiovascular Monitoring: Vital signs such as blood pressure and heart rate are monitored at regular intervals due to the pharmacodynamic effects of phenylephrine.[2][11] Electrocardiograms (ECGs) may also be performed.[2][11]

Analytical Methodology

Quantification of phenylephrine in biological matrices requires highly sensitive and specific analytical techniques.

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[14]

  • Analytical Technique: The most common method for the determination of phenylephrine in plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14] This technique offers high sensitivity and selectivity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[2][14] High-performance liquid chromatography (HPLC) with UV detection can also be used, though it is generally less sensitive.[15][16]

  • Validation: The analytical methods are rigorously validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.[14]

Visualizations

The following diagrams illustrate the metabolic pathway of phenylephrine and a typical experimental workflow for its pharmacokinetic analysis.

Metabolic_Pathway_of_Phenylephrine Metabolic Pathway of this compound cluster_oral Oral Administration cluster_metabolism First-Pass & Systemic Metabolism cluster_excretion Renal Excretion Phenylephrine Phenylephrine MAO Monoamine Oxidase (MAO-A, MAO-B) Phenylephrine->MAO SULTs Sulfotransferases (e.g., SULT1A3) Phenylephrine->SULTs UGTs UDP-Glucuronosyl- transferases (UGTs) Phenylephrine->UGTs Urine Urine Phenylephrine->Urine Unchanged m-Hydroxymandelic_Acid meta-Hydroxymandelic Acid (Inactive) MAO->m-Hydroxymandelic_Acid Sulfate_Conjugates Sulfate Conjugates (Inactive) SULTs->Sulfate_Conjugates Glucuronide_Conjugates Glucuronide Conjugates (Inactive) UGTs->Glucuronide_Conjugates m-Hydroxymandelic_Acid->Urine Sulfate_Conjugates->Urine Glucuronide_Conjugates->Urine Experimental_Workflow Experimental Workflow for Phenylephrine Pharmacokinetic Study cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration (Phenylephrine HCl or Placebo) Subject_Recruitment->Dosing Sample_Collection Serial Blood & Urine Collection Dosing->Sample_Collection Monitoring Cardiovascular Monitoring (BP, HR, ECG) Dosing->Monitoring Sample_Processing Plasma & Urine Processing (e.g., SPE) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Data_Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation Report_Generation Report Generation Parameter_Calculation->Report_Generation

References

Enantiomeric Properties of DL-Phenylephrine vs. L-Phenylephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888), a synthetic sympathomimetic amine, is widely utilized as a vasopressor and nasal decongestant. It exists as a chiral molecule with two enantiomers: the pharmacologically active levorotatory (L) isomer and the dextrorotatory (D) isomer. The commercially available pharmaceutical formulation is the pure L-enantiomer, (R)-(-)-phenylephrine. This technical guide provides an in-depth analysis of the enantiomeric properties of the racemic mixture (DL-Phenylephrine) versus the pure L-enantiomer (L-Phenylephrine). It focuses on their differential interactions with adrenergic receptors, subsequent signaling pathways, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction

Phenylephrine is a selective agonist of α1-adrenergic receptors, exerting its physiological effects through the activation of these receptors on vascular smooth muscle, leading to vasoconstriction.[1][2] The presence of a chiral center at the β-carbon of its ethylamine (B1201723) side chain results in two stereoisomers: (R)-(-)-phenylephrine (L-Phenylephrine) and (S)-(+)-phenylephrine (D-Phenylephrine). The racemic mixture of these two enantiomers is known as DL-Phenylephrine. It is well-established that the pharmacological activity of phenylephrine resides primarily in the L-enantiomer.[3] This guide will delineate the distinct properties of the racemic mixture and the pure L-enantiomer, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Pharmacodynamics: Receptor Binding and Functional Potency

The differential effects of DL-Phenylephrine and L-Phenylephrine are rooted in their stereoselective interactions with α1-adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). The L-enantiomer of phenylephrine demonstrates a significantly higher affinity for α1-adrenergic receptor subtypes compared to the D-enantiomer.

CompoundReceptor SubtypepKiKi (nM)
L-Phenylephrine α1A4.7020,000
α1B4.8713,500
α1D5.861,380
Functional Potency

Functional assays measure the biological response elicited by a ligand, with potency often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). L-Phenylephrine is a potent agonist at α1-adrenergic receptors, inducing downstream signaling cascades that lead to physiological effects such as vasoconstriction.

CompoundTissue/Assaylog EC50EC50 (nM)
Phenylephrine (enantiomer not specified) Rabbit Abdominal Aorta-5.85 ± 0.221,412
Phenylephrine (enantiomer not specified) Rat Aorta Rings-171.1 ± 31.2

Table 2: Functional Potency of Phenylephrine. Note: The specific enantiomer was not always detailed in the cited studies.[1][5]

Signaling Pathways

The activation of α1-adrenergic receptors by L-Phenylephrine initiates a well-characterized signaling cascade involving the Gq/11 family of G-proteins.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L_Phenylephrine L-Phenylephrine Alpha1_AR α1-Adrenergic Receptor L_Phenylephrine->Alpha1_AR Binds Gq Gq/11 Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates targets

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Upon binding of L-Phenylephrine to the α1-adrenergic receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to the ultimate cellular response, such as smooth muscle contraction.[7]

Pharmacokinetics

The pharmacokinetic profiles of drug enantiomers can differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

Phenylephrine is readily absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism in the gut wall and liver.[3][8] This results in a low oral bioavailability of approximately 38%.[8][9] While specific studies on the stereoselective absorption of phenylephrine enantiomers are limited, it is plausible that differences in transporter interactions could exist.

Metabolism

The primary routes of phenylephrine metabolism are sulfation and oxidative deamination by monoamine oxidase (MAO), followed by glucuronidation.[3][10] Studies have indicated that MAO is involved in the metabolism of phenylephrine.[11][12][13] Enantioselectivity in drug metabolism is a common phenomenon, and it is likely that the R(-) and S(+) enantiomers of phenylephrine are metabolized at different rates by these enzymes.[14] However, detailed quantitative data on the stereoselective metabolism of phenylephrine are not extensively documented in the available literature.

ParameterValueReference
Bioavailability (Oral) ~38%[8][9]
Half-life 2-3 hours[9][15]
Volume of Distribution 340 L[15][16]
Primary Metabolism MAO, Sulfation, Glucuronidation[3][10]

Table 3: General Pharmacokinetic Parameters of Phenylephrine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enantiomeric properties of phenylephrine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of L-Phenylephrine, D-Phenylephrine, and DL-Phenylephrine for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-prazosin.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing α1-AR) Incubation 3. Incubation (Membranes + [³H]-prazosin + unlabeled ligand at various concentrations) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation ([³H]-prazosin, unlabeled ligands) Reagent_Prep->Incubation Separation 4. Separation (Rapid filtration to separate bound from free radioligand) Incubation->Separation Detection 5. Detection (Scintillation counting of bound radioactivity) Separation->Detection IC50_Calc 6. IC50 Determination (Non-linear regression of competition curves) Detection->IC50_Calc Ki_Calc 7. Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc IP_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Cells expressing α1-AR) Labeling 2. Cell Labeling (Incubate with [³H]-myo-inositol) Cell_Culture->Labeling Stimulation 3. Stimulation (Add agonist at various concentrations in the presence of LiCl) Labeling->Stimulation Lysis 4. Cell Lysis and IP Extraction Stimulation->Lysis Separation 5. Separation of IPs (Anion-exchange chromatography) Lysis->Separation Detection 6. Detection (Scintillation counting) Separation->Detection EC50_Calc 7. EC50 Determination (Non-linear regression of dose-response curve) Detection->EC50_Calc

References

Solubility Profile of DL-Phenylephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Phenylephrine hydrochloride, a widely used sympathomimetic amine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and ensuring bioavailability. This document outlines its solubility in various solvents, details a standard experimental protocol for solubility determination, and illustrates its primary mechanism of action through its signaling pathway.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, the solubility of a drug substance in aqueous and organic solvents is a critical determinant of its formulation possibilities and in vivo performance. Factors influencing the solubility of this compound include its ionic nature (as a hydrochloride salt), the presence of polar functional groups (hydroxyl and amine), the polarity of the solvent, and the temperature of the system. The hydrochloride salt form significantly enhances its aqueous solubility.[1]

Quantitative Solubility Data

This compound exhibits a wide range of solubilities across different solvent classes. Generally, it is highly soluble in polar protic solvents and has limited solubility in non-polar and some aprotic polar solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical ClassSolubilityTemperature (°C)
WaterPolar ProticVery Soluble[2][3], Freely Soluble[4], ≥ 100 mg/mL[5], ≥ 10 g/100 mL[6]21 - 25
EthanolPolar ProticFreely Soluble[2][3][7][8], Soluble[2]Not Specified
MethanolPolar ProticSlightly SolubleNot Specified
GlycerinPolar ProticFreely Soluble[4]Not Specified
AcetoneAprotic PolarSparingly SolubleNot Specified
ChloroformNon-PolarInsoluble[2][7]Not Specified
Diethyl EtherNon-PolarPractically Insoluble[2][3], Insoluble[2]Not Specified
Dimethyl Sulfoxide (DMSO)Aprotic PolarSparingly SolubleNot Specified

Note: The descriptive terms for solubility are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9][10] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved substance.

I. Materials and Equipment
  • This compound powder

  • Selected solvents (e.g., water, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

II. Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11][12]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

III. Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of a buffer solution (e.g., 45 mM orthophosphoric acid, pH adjusted to 6) and acetonitrile (B52724) (e.g., in a 48:52 v/v ratio).[13]

  • Flow Rate: 0.8 mL/min.[13]

  • Detection Wavelength: 234 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of the sample from the peak area by interpolating from the calibration curve.

B. UV-Vis Spectrophotometry

  • Solvent/Blank: Use the same solvent as used for dissolving the sample as the blank.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound in the specific solvent (e.g., around 220 nm).[14]

  • Quantification: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of these standards and the sample solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.[9][15]

Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway

This compound is a selective α1-adrenergic receptor agonist.[2][7] Its pharmacological effects are mediated through the activation of the Gq protein-coupled receptor signaling pathway. The binding of phenylephrine (B352888) to the α1-adrenergic receptor initiates a cascade of intracellular events, leading to a physiological response, primarily vasoconstriction.[16]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

α1-Adrenergic Receptor Signaling Pathway

This in-depth guide provides essential technical information on the solubility of this compound for professionals in the field of pharmaceutical sciences. The provided data and protocols can serve as a valuable resource for formulation development, quality control, and further research on this important API.

References

Synthesis and Purification of DL-Phenylephrine Hydrochloride: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Phenylephrine hydrochloride is a racemic sympathomimetic amine widely utilized in pharmaceutical research as an α1-adrenergic receptor agonist. Its synthesis and purification are critical steps for obtaining high-purity material required for in-vitro and in-vivo studies, reference standard preparation, and early-stage drug development. This guide provides an in-depth overview of a common synthetic route and purification methodology for producing research-grade this compound, starting from 3-hydroxyacetophenone. The protocols are detailed to be reproducible in a standard laboratory setting.

Part 1: Synthesis of this compound

The synthesis of DL-phenylephrine is a multi-step process that begins with the functionalization of 3-hydroxyacetophenone. A widely adopted route involves bromination, amination, and subsequent reduction, followed by salt formation. This method is advantageous due to the availability of starting materials and generally good yields.

A common synthetic pathway involves reacting 3-hydroxyacetophenone with bromine to form an α-bromo ketone intermediate.[1] This intermediate is then reacted with an appropriate amine, such as N-methylbenzylamine. The resulting product undergoes catalytic hydrogenation to simultaneously reduce the ketone and cleave the benzyl (B1604629) protecting group, yielding the racemic phenylephrine (B352888) base.[1][2] The final step is the conversion of the free base to its hydrochloride salt.

Synthesis_Pathway cluster_0 Synthesis of this compound A 3-Hydroxyacetophenone B 2-Bromo-1-(3-hydroxyphenyl) ethanone A->B  Br2 / Ethyl Acetate   C 2-(Benzylmethylamino)-1- (3-hydroxyphenyl)ethanone B->C  N-Methylbenzylamine   D DL-Phenylephrine Base C->D  H2, Pd/C (Catalyst)   E DL-Phenylephrine HCl D->E  HCl (e.g., in IPA)  

Figure 1: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone

  • To a solution of 3-hydroxyacetophenone in a suitable solvent like ethyl acetate, add bromine dropwise at a controlled temperature (e.g., 0-5 °C) with constant stirring.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize excess acid and then with water.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bromo-intermediate.

Step 2: Synthesis of 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone

  • Dissolve the crude 2-bromo-1-(3-hydroxyphenyl)ethanone in an appropriate solvent.

  • Add N-methylbenzylamine to the solution.[1] The reaction is often carried out at room temperature.

  • After the reaction is complete (monitored by TLC), the mixture is worked up by washing with water and brine.

  • The organic solvent is removed under vacuum to yield the crude aminoketone intermediate.

Step 3: Synthesis of DL-Phenylephrine Base via Hydrogenation

  • The crude 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone is dissolved in a solvent suitable for hydrogenation, such as methanol (B129727) or ethanol.

  • A palladium on carbon (Pd/C, 10%) catalyst is added to the mixture.[1]

  • The reaction is carried out under a hydrogen atmosphere (e.g., 20 bar) in a hydrogenation apparatus and may require heating (e.g., 50-55 °C).[3]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude DL-Phenylephrine free base.

Step 4: Formation of this compound

  • The crude DL-Phenylephrine base is dissolved in a suitable solvent, such as isopropanol (B130326) (IPA) or methanol.[2]

  • A solution of hydrogen chloride in a solvent (e.g., IPA-HCl) is added dropwise with stirring until the pH becomes acidic.[2]

  • The hydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance precipitation.

  • The solid product is collected by filtration, washed with a cold solvent like acetone, and dried under vacuum.[2]

Data Summary: Synthesis Parameters
StepKey ReagentsSolvent(s)Typical TemperatureTypical YieldReference(s)
1. Bromination 3-Hydroxyacetophenone, BromineEthyl Acetate0 - 5 °CHigh[1]
2. Amination Bromo-intermediate, N-MethylbenzylamineTolueneRoom Temp.>85%[1][2]
3. Hydrogenation Aminoketone, H₂, 10% Pd/CMethanol50 - 55 °C~70-76%[3]
4. Salt Formation Phenylephrine Base, IPA-HClIPA, MethanolRoom Temp. -> 10-15°C>90%[2]

Part 2: Purification

The primary method for purifying the final this compound product is recrystallization. This technique effectively removes residual starting materials, by-products, and other impurities by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system at varying temperatures.

The choice of solvent is critical. A suitable solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Common solvents for the recrystallization of phenylephrine hydrochloride and related impurities include methanol, ethanol, isopropanol, and mixtures such as ethanol-butylacetate.[4]

Purification_Workflow cluster_1 Purification by Recrystallization A Crude DL-Phenylephrine HCl B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Filtration (To remove insoluble impurities) B->C D Slow Cooling of Filtrate (Promotes crystal growth) C->D E Crystal Collection (Vacuum filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline DL-Phenylephrine HCl G->H

Figure 2: General workflow for the purification of DL-Phenylephrine HCl.

Experimental Protocol: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent or solvent mixture (e.g., ethanol/butyl acetate) and heat the mixture with stirring until the solid completely dissolves.[4]

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, further cool the flask in an ice bath for a period of time (e.g., 1 hour).

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Dry the crystals under vacuum to a constant weight. The final product should be an almost white powder.[2]

Data Summary: Purification & Final Product
ParameterSpecificationMethodReference(s)
Appearance Almost white powderVisual Inspection[2]
Recrystallization Solvents Ethanol, Methanol, Propanol, Acetone, Ethyl AcetateRecrystallization[2][4]
Melting Point 143 - 145 °CMelting Point Apparatus[2]
Purity (Typical) >99%HPLC[2][4]

Note: Melting point and purity data are often reported for the L-enantiomer but are expected to be very similar for the racemic DL-form.

Part 3: Quality Control and Analysis

To ensure the identity and purity of the synthesized this compound for research use, a panel of analytical tests is required. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure.

Analytical_Workflow cluster_2 Analytical Quality Control A Purified Sample B HPLC Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry A->D E Melting Point Determination A->E F Data Integration & Review B->F C->F D->F E->F G Confirmation of Identity, Purity, and Quality F->G

Figure 3: Logical workflow for the analytical testing of the final product.

Summary of Analytical Methods:

  • HPLC: Used to assess the purity of the compound and quantify any impurities. A typical result for a well-purified sample is a purity of >99%.[2]

  • ¹H NMR: Confirms the proton environment of the molecular structure. The spectrum for phenylephrine hydrochloride will show characteristic peaks for the aromatic protons, the methine and methylene (B1212753) protons on the side chain, and the N-methyl group.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range, consistent with literature values (approx. 143-145 °C), indicates high purity.[2]

References

The Binding Affinity of DL-Phenylephrine to Alpha-1 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of DL-Phenylephrine for the alpha-1 adrenergic receptors. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways. Phenylephrine (B352888) is a selective agonist for the alpha-1 adrenergic receptors, and understanding its binding characteristics is crucial for drug development and physiological research.[1][2]

Quantitative Binding Affinity Data

The binding affinity of phenylephrine for the different subtypes of the alpha-1 adrenergic receptor has been determined through various radioligand binding assays. The data is commonly presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKiKi (nM)Cell LineRadioligandReference
(R)-(-)-Phenylephrineα1A4.7020000--[1]
(R)-(-)-Phenylephrineα1B4.8713500--[1]
(R)-(-)-Phenylephrineα1D5.861380--[1]
L-Phenylephrineα1A--HEK293-[3]

Note: The conversion from pKi to Ki (in nM) is calculated as 10^(-pKi) * 10^9. The data for L-Phenylephrine did not have a specific pKi value in the provided search results.

Experimental Protocols: Radioligand Binding Assay

The determination of phenylephrine's binding affinity to alpha-1 adrenergic receptors is typically achieved through competitive radioligand binding assays.[4][5] This method measures the ability of an unlabeled compound (phenylephrine) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Objective:

To determine the inhibition constant (Ki) of DL-Phenylephrine for alpha-1 adrenergic receptor subtypes.

Materials:
  • Cell Membranes: Membranes prepared from cell lines expressing a specific human alpha-1 adrenergic receptor subtype (e.g., α1A, α1B, α1D) in HEK293 or CHO cells.[3]

  • Radioligand: A high-affinity alpha-1 adrenergic receptor antagonist, such as [3H]-prazosin.[6][7]

  • Unlabeled Ligand: DL-Phenylephrine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Methodology:
  • Membrane Preparation:

    • Culture cells expressing the desired alpha-1 adrenergic receptor subtype.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand ([3H]-prazosin) to each well.

    • Add increasing concentrations of unlabeled DL-Phenylephrine to the wells.

    • To determine non-specific binding, add a high concentration of a non-radioactive antagonist (e.g., phentolamine) to a set of control wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of phenylephrine.

    • Plot the specific binding as a function of the logarithm of the phenylephrine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding to alpha-1 adrenergic receptors, phenylephrine initiates a cascade of intracellular signaling events.[[“]] The primary mechanism involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Phenylephrine-induced activation of alpha-1 adrenergic receptors has also been shown to involve other signaling pathways, including:

  • ERK1/2 Pathway: Activation of the Extracellular signal-Regulated Kinases 1 and 2, which can play a role in cardiomyocyte apoptosis and cardiac function.[9]

  • Ca2+/Calcineurin/NFAT Pathway: This pathway may be involved in phenylephrine-induced cardiac fibroblast proliferation.[1]

  • Phospholipase D (PLD) Activation: Stimulation of alpha-1A adrenergic receptors by phenylephrine can lead to the activation of PLD, promoting the release of arachidonic acid.[10]

Visualizations

Signaling Pathway of Phenylephrine at the Alpha-1 Adrenergic Receptor

Phenylephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phenylephrine A1AR Alpha-1 Adrenergic Receptor PE->A1AR Binds to Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response Ca->Response PKC->Response

Caption: Phenylephrine signaling cascade via the alpha-1 adrenergic receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes (Expressing α1-AR) Incubation 3. Incubate Membranes with Radioligand & Phenylephrine Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand ([³H]-Prazosin) & Unlabeled Ligand (Phenylephrine) Ligand_Prep->Incubation Filtration 4. Separate Bound & Free Ligand via Filtration Incubation->Filtration Quantification 5. Quantify Radioactivity Filtration->Quantification Analysis 6. Calculate IC50 & Ki Quantification->Analysis

Caption: Workflow for determining binding affinity using a radioligand assay.

References

DL-Phenylephrine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of DL-Phenylephrine hydrochloride, covering its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic sympathomimetic amine. It is the hydrochloride salt of phenylephrine (B352888), a selective alpha-1 adrenergic receptor agonist.[1] The addition of hydrochloride enhances its stability and solubility in aqueous solutions.[1]

PropertyValueSource
CAS Number 154-86-9[2]
Molecular Formula C₉H₁₄ClNO₂[1]
Molecular Weight 203.67 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 143°C (289.4°F)[4]
Solubility Easily soluble in cold and hot water.[4]
pH (1% aqueous solution) Approximately 5[3]

Mechanism of Action: Signaling Pathways

This compound primarily exerts its effects through the selective activation of α1-adrenergic receptors, which are G-protein coupled receptors. This initiates a well-defined signaling cascade within target cells, predominantly smooth muscle cells.

The binding of phenylephrine to the α1-adrenergic receptor activates the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is the primary driver of the physiological response, such as smooth muscle contraction.

Downstream of this initial calcium release, further signaling events can occur. These can include the activation of protein kinase C (PKC) by DAG and calcium, and the involvement of other pathways such as the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes like growth and proliferation.

Phenylephrine_Signaling_Pathway PE DL-Phenylephrine hydrochloride A1AR α1-Adrenergic Receptor PE->A1AR Gq Gq Protein A1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Response Physiological Response (e.g., Smooth Muscle Contraction) DAG->Response activates PKC Ca ↑ Intracellular Ca²⁺ ER->Ca releases Ca²⁺ Ca->Response

Caption: this compound signaling pathway.

Experimental Protocols

In Vivo Administration in a Murine Model

This protocol outlines a method for the intraperitoneal administration of this compound in mice to study its cardiovascular effects.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Animal handling and monitoring equipment (ECG, blood pressure monitor)

Procedure:

  • Preparation of Dosing Solution: Prepare a fresh solution of this compound in sterile saline at the desired concentration.

  • Animal Preparation: Anesthetize the mouse using a standardized protocol (e.g., isoflurane (B1672236) inhalation).

  • Baseline Measurements: Record baseline cardiovascular parameters, including heart rate and blood pressure.

  • Administration: Administer the this compound solution via intraperitoneal injection. A typical dose might range from 1 to 5 mg/kg body weight.

  • Post-Administration Monitoring: Continuously monitor and record cardiovascular parameters for a defined period post-injection to observe the effects of the compound.

InVivo_Workflow start Start prep_solution Prepare DL-Phenylephrine hydrochloride Solution start->prep_solution anesthetize Anesthetize Mouse prep_solution->anesthetize baseline Record Baseline Cardiovascular Parameters anesthetize->baseline administer Administer via Intraperitoneal Injection baseline->administer monitor Continuously Monitor Cardiovascular Parameters administer->monitor end End monitor->end

Caption: In vivo experimental workflow.

In Vitro Induction of Cardiomyocyte Hypertrophy

This protocol describes the use of this compound to induce hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).[5]

Materials:

  • Isolated neonatal rat ventricular myocytes (NRVMs)

  • Plating medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-α-actinin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture NRVMs in plating medium until they reach the desired confluency.

  • Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with this compound at a final concentration of 50-100 µM in fresh serum-free medium.[5] Include a vehicle-treated control group.

  • Incubation: Incubate the cells for 48 hours to induce a hypertrophic response.[5]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 5% BSA.

    • Incubate with a primary antibody against a sarcomeric protein (e.g., α-actinin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and analyze cell size to quantify the hypertrophic response.

Summary

This technical guide provides foundational information on this compound for research and development purposes. The provided data and protocols offer a starting point for investigating its physiological effects and cellular mechanisms. For any experimental application, it is crucial to consult detailed, peer-reviewed literature and optimize protocols for the specific experimental system being used.

References

An In-Depth Technical Guide to the In Vitro Vasoconstrictor Effects of DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Phenylephrine hydrochloride (PE) is a synthetic sympathomimetic amine that functions as a potent and selective α1-adrenergic receptor agonist.[1][2][3] Its primary pharmacological effect is vasoconstriction of arterioles and veins, leading to an increase in systemic vascular resistance and a corresponding rise in blood pressure.[1][2][4] This technical guide provides a comprehensive overview of the in vitro vasoconstrictor properties of phenylephrine (B352888), detailing its mechanism of action, standard experimental protocols for its evaluation, and quantitative data from various studies. The document is intended to serve as a resource for professionals engaged in pharmacological research and drug development.

Mechanism of Action: The α1-Adrenergic Signaling Cascade

Phenylephrine exerts its vasoconstrictor effects by directly stimulating α1-adrenergic receptors located on the surface of vascular smooth muscle cells (VSMCs).[1] This action initiates a well-defined intracellular signaling cascade, independent of endogenous catecholamine release.[1]

The key steps are as follows:

  • Receptor Binding: Phenylephrine binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • Gq Protein Activation: This binding activates the associated Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.[5][6]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]

  • Calcium Influx: The increase in intracellular Ca2+ concentration is further supplemented by an influx of extracellular Ca2+ through receptor-operated and voltage-gated calcium channels in the cell membrane.[7]

  • Smooth Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle cell contraction and vasoconstriction.

Additionally, DAG activates Protein Kinase C (PKC), which can contribute to the contractile response by sensitizing the contractile machinery to Ca2+, a mechanism that can sustain contraction even at constant intracellular Ca2+ levels.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PE Phenylephrine Alpha1 α1-Adrenergic Receptor PE->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction PKC->Contraction Ca2+ Sensitization Ca_Channel Ca2+ Channel Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Channel->Ca_Calmodulin Ca2+ Influx IP3R IP3 Receptor IP3->IP3R Binds MLCK MLCK (Active) Ca_Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin SR SR Ca2+ Store SR->Ca_Calmodulin Ca2+ Release IP3R->SR Opens

Caption: Signaling pathway of phenylephrine-induced vasoconstriction.

Experimental Protocols for In Vitro Vasoconstriction Assays

The vasoconstrictor effect of phenylephrine is commonly quantified using isolated blood vessel preparations mounted in a wire or pressure myograph system. This allows for the direct measurement of isometric tension development in response to cumulative drug concentrations.

Tissue Preparation
  • Vessel Isolation: Arteries such as the thoracic aorta, mesenteric arteries, or human subcutaneous resistance arteries are carefully dissected from the subject (e.g., Wistar rat) and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[10][11]

  • Ring Preparation: The vessel is cleaned of adhering connective and adipose tissue. Rings of 2-4 mm in length are cut. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.[11][12]

  • Mounting: Two small stainless steel or tungsten wires are passed through the lumen of the arterial ring. One wire is fixed to a stationary support in an organ bath, and the other is connected to an isometric force transducer.[12]

Experimental Setup and Procedure
  • Organ Bath Conditions: The mounted arterial ring is submerged in an organ bath chamber containing PSS, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a physiological pH.[10]

  • Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta). During this time, the PSS is replaced every 15-20 minutes.

  • Viability and Standardization: The functional viability of the smooth muscle is confirmed by challenging the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM), which induces depolarization-mediated contraction.[10][11]

  • Endothelial Integrity Check: In endothelium-intact preparations, the presence of a functional endothelium is verified by pre-contracting the vessel with phenylephrine (to ~80% of its maximum) and then administering a dose of an endothelium-dependent vasodilator like acetylcholine. A relaxation of >80% typically indicates a healthy endothelium.

  • Concentration-Response Curve (CRC): After a washout period, a cumulative concentration-response curve for phenylephrine is generated.[10] This is done by adding phenylephrine to the organ bath in a stepwise manner, increasing the concentration by half-log increments (e.g., 1 nM to 100 µM) once the response to the previous concentration has reached a stable plateau. The resulting isometric tension is recorded.

Data Analysis

The recorded tension is plotted against the logarithm of the phenylephrine concentration to generate a sigmoidal curve. From this curve, two key pharmacological parameters are determined:

  • Emax (Maximum Effect): The maximum contractile response produced by the agonist. This can be expressed in units of force (grams or millinewtons) or as a percentage of the response to KCl.[3]

  • EC50 (Half-maximal Effective Concentration): The molar concentration of phenylephrine that produces 50% of the Emax. It is a measure of the agonist's potency. Often expressed as pEC50 (-log EC50).[3]

G A Isolate Blood Vessel (e.g., Rat Aorta) B Cut Arterial Rings (2-4 mm) A->B C Mount Rings in Wire Myograph B->C D Equilibrate in PSS (37°C, 95% O2/5% CO2) C->D E Set Optimal Resting Tension D->E F Standardization: Challenge with High KCl E->F G Endothelium Integrity Check: Pre-contract (PE) + Acetylcholine F->G H Washout and Return to Baseline G->H I Generate Cumulative Concentration-Response Curve (CCRC) for Phenylephrine H->I J Record Isometric Tension I->J K Data Analysis: Determine Emax and EC50 J->K

References

An In-depth Technical Guide to the Racemic Mixture Properties of DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the racemic mixture properties of DL-Phenylephrine hydrochloride, a widely used sympathomimetic amine. It delves into the physicochemical characteristics, enantiomeric resolution, and the distinct pharmacological and toxicological profiles of its constituent enantiomers. Detailed experimental protocols for chiral separation and diagrams of relevant signaling pathways are included to support researchers and professionals in drug development and analysis.

Introduction

Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic agent that primarily functions as a selective α1-adrenergic receptor agonist.[1][2] It is commonly used as a nasal decongestant and a vasopressor to increase blood pressure.[2] Phenylephrine possesses a single chiral center, and therefore, exists as a pair of enantiomers: (R)-(-)-phenylephrine (L-phenylephrine) and (S)-(+)-phenylephrine (D-phenylephrine). The commercially available form is often the racemic mixture, this compound. However, the pharmacological activity predominantly resides in the (R)-(-)-enantiomer.[3] This guide explores the critical properties of the racemic mixture, with a focus on the implications of its stereoisomerism.

Physicochemical Properties

The physicochemical properties of this compound and its individual enantiomers are crucial for formulation, delivery, and analytical method development.

Table 1: Physicochemical Properties of Phenylephrine Hydrochloride

PropertyThis compound(R)-(-)-Phenylephrine HydrochlorideReference
Molecular Formula C₉H₁₃NO₂·HClC₉H₁₃NO₂·HCl[4]
Molecular Weight 203.67 g/mol 203.67 g/mol [4]
Appearance White to off-white crystalline powderWhite crystalline powder[3]
Melting Point 140-145 °C140-145 °C[4]
Solubility Freely soluble in water and ethanol (B145695)Freely soluble in water and ethanol[3]
pKa 8.978.97[4]
Specific Optical Rotation Not applicable (racemic)-46.2° to -47.2° (c=1 in water at 25°C)[4]

Enantiomeric Resolution and Analysis

The separation and quantification of the individual enantiomers of phenylephrine are essential for quality control and for studying their distinct pharmacological effects. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CCE) are the most common techniques employed for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general framework for the enantiomeric separation of phenylephrine. Optimization may be required based on the specific instrumentation and column used.

Objective: To separate and quantify the (R)-(-)- and (S)-(+)-enantiomers of phenylephrine hydrochloride.

Materials:

  • This compound standard

  • (R)-(-)-Phenylephrine hydrochloride standard

  • HPLC grade solvents (e.g., hexane (B92381), ethanol, isopropanol, acetonitrile (B52724), methanol)

  • Chiral HPLC column (e.g., cellulose-based or amylose-based stationary phase)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendation or literature methods. A common mobile phase for normal-phase chiral separation consists of a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. For reversed-phase separation, a mixture of acetonitrile and water can be used.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound and (R)-(-)-Phenylephrine hydrochloride in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by diluting the stock solutions.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 273 nm.

  • Injection and Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and the retention times for each enantiomer.

  • Quantification: Identify the peaks corresponding to the (R)-(-)- and (S)-(+)-enantiomers based on the retention times of the individual standards. Calculate the concentration of each enantiomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Workflow for Chiral HPLC Separation of Phenylephrine Enantiomers

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_std Prepare Standard Solutions prep_std->hplc_setup prep_sample Prepare Sample Solution hplc_inject Inject Sample prep_sample->hplc_inject hplc_setup->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_detect UV Detection (273 nm) hplc_run->data_detect data_integrate Peak Integration data_detect->data_integrate data_quant Quantification data_integrate->data_quant

Caption: Workflow for the chiral separation of phenylephrine enantiomers by HPLC.

Pharmacology and Mechanism of Action

Phenylephrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors. This interaction initiates a downstream signaling cascade that leads to various physiological responses, most notably vasoconstriction.

Stereoselectivity

The pharmacological activity of phenylephrine is highly stereoselective. The (R)-(-)-enantiomer is significantly more potent than the (S)-(+)-enantiomer at α1-adrenergic receptors. This is attributed to the specific three-point interaction of the (R)-(-)-enantiomer with the receptor binding site.

Table 2: Pharmacological Activity of Phenylephrine Enantiomers

Parameter(R)-(-)-Phenylephrine(S)-(+)-PhenylephrineReference
Primary Target α1-Adrenergic Receptorα1-Adrenergic Receptor[1][2]
pKi (α1A-adrenoceptor) 5.4Data not available[5]
pEC50 (α1A-adrenoceptor, rat vas deferens) 5.78Data not available[5]
Relative Potency HighLow[3]
Signaling Pathway

Activation of the α1-adrenergic receptor by phenylephrine initiates a G-protein-coupled signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.

α1-Adrenergic Receptor Signaling Pathway

G phenylephrine Phenylephrine ((R)-(-)-enantiomer) receptor α1-Adrenergic Receptor phenylephrine->receptor Binds and Activates g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: Simplified signaling pathway of the α1-adrenergic receptor activated by phenylephrine.

Upon activation, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). These events culminate in various cellular responses, including the contraction of smooth muscle, which is responsible for the vasoconstrictive effects of phenylephrine.

Toxicology

The toxicology of phenylephrine is primarily an extension of its pharmacological effects. Overdose can lead to excessive vasoconstriction, hypertension, and reflex bradycardia. The available toxicological data largely pertains to the racemic mixture or the hydrochloride salt.

Table 3: Toxicological Data for Phenylephrine Hydrochloride

ParameterValueSpeciesRouteReference
LD50 (Oral) 350 mg/kgRatOral[6][7]
LD50 (Oral) 120 mg/kgMouseOral[6]
LD50 (Subcutaneous) 28 mg/kgRatSubcutaneous[7]
LD50 (Subcutaneous) 22 mg/kgMouseSubcutaneous[8]

There is a lack of publicly available data directly comparing the toxicity of the individual (R)-(-)- and (S)-(+)-enantiomers. However, given the significantly lower pharmacological potency of the (S)-(+)-enantiomer, it is reasonable to infer that it would exhibit lower toxicity compared to the (R)-(-)-enantiomer. The toxicity of the racemic mixture is likely driven by the active (R)-(-)-enantiomer.

Conclusion

This compound is a racemic mixture whose pharmacological activity is primarily attributed to the (R)-(-)-enantiomer. A thorough understanding of the distinct properties of each enantiomer is critical for drug development, formulation, and clinical application. The stereoselective interaction with the α1-adrenergic receptor underscores the importance of chiral separation and analysis in ensuring the quality and efficacy of pharmaceutical products containing phenylephrine. Further research into the specific pharmacological and toxicological profiles of the (S)-(+)-enantiomer would provide a more complete picture of the properties of the racemic mixture.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-Phenylephrine Hydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist widely utilized in physiological and pharmacological research.[1][2] Its primary mechanism of action involves the activation of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][3][4] This property makes it an invaluable tool in isolated organ bath experiments for studying vascular reactivity, screening potential vasoactive compounds, and elucidating the mechanisms of endothelial function. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in isolated organ bath systems, with a focus on rodent aortic preparations.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

Phenylephrine (B352888) exerts its vasoconstrictor effects by binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.[4]

Phenylephrine_Signaling_Pathway PE DL-Phenylephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor (Gq) PE->Alpha1_AR binds to PLC Phospholipase C (PLC) Alpha1_AR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2 Ca²⁺ (intracellular) SR->Ca2 releases Contraction Smooth Muscle Contraction Ca2->Contraction leads to Experimental_Workflow Start Start Prep Prepare Isolated Aortic Rings Start->Prep Mount Mount Rings in Organ Bath Prep->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Viability Test Viability (KCl) Equilibrate->Viability Washout Washout Viability->Washout PreIncubate Pre-incubation (e.g., with antagonist) Washout->PreIncubate Optional CRC Cumulative Concentration- Response Curve to Phenylephrine Washout->CRC PreIncubate->CRC Data Data Acquisition and Analysis CRC->Data End End Data->End

References

Application Notes and Protocols for Inducing Experimental Hypertension in Rats with DL-Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing acute experimental hypertension in rats using DL-Phenylephrine, a selective alpha-1 adrenergic receptor agonist. This model is valuable for studying the mechanisms of hypertension, evaluating antihypertensive drug candidates, and investigating the physiological responses to elevated blood pressure.

Mechanism of Action

DL-Phenylephrine is a sympathomimetic amine that selectively binds to and activates alpha-1 adrenergic receptors located on the vascular smooth muscle.[1][2] This activation initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in systemic vascular resistance, resulting in elevated blood pressure.[1][3] The primary mechanism does not involve the release of endogenous catecholamines.[1] While phenylephrine (B352888) primarily affects blood pressure, a common physiological response is reflex bradycardia, a slowing of the heart rate, due to the activation of the baroreceptor reflex in response to the rapid increase in arterial pressure.[1][3]

Signaling Pathway of Phenylephrine-Induced Vasoconstriction

The binding of phenylephrine to the alpha-1 adrenergic receptor, a G-protein coupled receptor, activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The increased intracellular calcium concentration leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.[1] Additionally, phenylephrine has been shown to activate the ERK1/2 signaling pathway.[5]

phenylephrine_signaling_pathway cluster_cell Vascular Smooth Muscle Cell PE DL-Phenylephrine a1AR α1-Adrenergic Receptor PE->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_cytosol Increased Intracellular Ca2+ SR->Ca2_cytosol Releases Ca2_storage Ca2+ Contraction Vasoconstriction Ca2_cytosol->Contraction Leads to

Caption: Phenylephrine signaling pathway in vascular smooth muscle cells.

Quantitative Data on Phenylephrine-Induced Hemodynamic Changes in Rats

The following table summarizes the reported hemodynamic effects of DL-Phenylephrine administration in rats from various studies.

ParameterRoute of AdministrationDosageObservation
Mean Arterial Pressure (MAP) Intravenous Infusion1, 2.5, or 10 µ g/min for 21 minDose-dependent increase in MAP.[6]
Intravenous InfusionTo increase MAP by 30-35 mm HgSuccessful and sustained elevation of MAP.[7][8]
Intravenous InfusionNot specifiedIncrease to approximately 2 times the baseline level.[9]
Pulse Pressure Continuous Infusion50 mg/kg/day46% increase.[10]
Heart Rate Intraperitoneal0.3 mg/kgSignificant decrease, indicative of reflex bradycardia.[11]
Total Peripheral Resistance Intraperitoneal0.3 mg/kgSignificant increase.[11]
Stroke Volume Intraperitoneal0.3 mg/kgSignificant increase.[11]

Experimental Protocol: Induction of Acute Hypertension by Continuous Intravenous Infusion

This protocol details the procedure for inducing a controlled and sustained hypertensive state in anesthetized rats via continuous intravenous infusion of DL-Phenylephrine.

Materials and Reagents
  • DL-Phenylephrine hydrochloride (e.g., Sigma-Aldrich, P6126)

  • Sterile 0.9% saline solution

  • Anesthetic (e.g., Isoflurane)

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Infusion pump

  • Catheters (for femoral artery and vein)

  • Blood pressure transducer and monitoring system

  • Heating pad to maintain body temperature

  • Surgical instruments for cannulation

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment A Prepare Phenylephrine Solution (e.g., 100 µg/mL in saline) F Start Phenylephrine Infusion (e.g., 1-10 µg/min) A->F B Anesthetize Rat (e.g., 2-4% Isoflurane) C Cannulate Femoral Artery (for blood pressure monitoring) B->C D Cannulate Femoral Vein (for drug infusion) C->D E Stabilization Period (monitor baseline BP) D->E E->F G Titrate Infusion Rate to Target Blood Pressure F->G H Maintain Hypertension for Desired Duration G->H I Collect Data (BP, HR, etc.) H->I

Caption: Experimental workflow for inducing hypertension with phenylephrine.
Detailed Methodology

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2.5% for maintenance) in oxygen.[7]

    • Place the rat on a heating pad to maintain a core body temperature of 37°C.[9]

    • Perform a surgical cut-down to expose the femoral artery and vein.

  • Cannulation:

    • Carefully cannulate the femoral artery with a saline-filled catheter connected to a pressure transducer to allow for continuous monitoring of arterial blood pressure.[9]

    • Cannulate the femoral vein with a separate catheter connected to the infusion pump for the administration of DL-Phenylephrine.[9]

  • Phenylephrine Solution Preparation:

    • Prepare a stock solution of this compound in sterile 0.9% saline. A common concentration for infusion is 100 µg/mL, but this can be adjusted based on the required infusion rate and the size of the animal.

  • Stabilization and Baseline Measurement:

    • Allow the animal to stabilize for at least 20-30 minutes after the surgical procedures.

    • Record baseline measurements for mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Induction of Hypertension:

    • Begin the continuous intravenous infusion of the DL-Phenylephrine solution. An initial infusion rate of 1-2.5 µ g/min can be used.[6]

    • Monitor the blood pressure response closely. Adjust the infusion rate to achieve the target blood pressure. For example, a target could be to increase the MAP by 30-35 mm Hg above the baseline.[7][8]

    • Once the target blood pressure is reached, maintain a constant infusion rate for the desired duration of the experiment.

  • Data Collection and Monitoring:

    • Continuously record hemodynamic parameters throughout the experiment.

Cautions and Considerations
  • Phenylephrine can cause significant reflex bradycardia.[1][3] This should be monitored alongside blood pressure.

  • Ensure the animal is adequately anesthetized throughout the procedure to prevent pain and distress, which can confound the blood pressure readings.

  • The stability of the hypertensive state depends on the continuous and precise administration of phenylephrine via an infusion pump.

  • Extravasation of phenylephrine can cause tissue necrosis.[12] Ensure the intravenous catheter is securely placed.

  • All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Studying Vascular Smooth Muscle Contraction Using DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Phenylephrine hydrochloride (PE) for inducing and studying vascular smooth muscle (VSM) contraction. This document outlines the mechanism of action, presents key quantitative data from various studies, and offers detailed protocols for fundamental experiments.

Introduction

This compound is a synthetic sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist.[1][2][3] Its primary effect on the vasculature is potent vasoconstriction, making it an invaluable tool for in vitro and ex vivo studies of vascular smooth muscle physiology and pharmacology. By activating α1-adrenergic receptors on VSM cells, phenylephrine (B352888) initiates a well-defined signaling cascade that leads to smooth muscle contraction, providing a reliable and reproducible method for investigating vascular reactivity.

Mechanism of Action

Phenylephrine's contractile effect on vascular smooth muscle is primarily mediated through its selective agonism of α1-adrenergic receptors.[1][2][3] The binding of phenylephrine to these Gq protein-coupled receptors triggers a signaling cascade that culminates in an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.[2][4]

The key steps in the signaling pathway are:

  • Receptor Binding and Gq Protein Activation: Phenylephrine binds to the α1-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein stimulates phospholipase C (PLC).[2]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytoplasm.[2]

  • Calcium-Calmodulin Activation: The rise in intracellular Ca2+ leads to its binding with calmodulin (CaM).

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).

  • Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, resulting in cross-bridge cycling and smooth muscle contraction.

In addition to this primary pathway, phenylephrine-induced contraction also involves Ca2+ influx from the extracellular space through store-operated and receptor-operated channels, as well as Ca2+ sensitization pathways, notably involving RhoA and its downstream effector Rho-kinase (ROCK).[5][6] ROCK can inhibit myosin light chain phosphatase (MLCP), leading to a sustained contractile state even at lower Ca2+ concentrations.

Data Presentation

The following tables summarize quantitative data on phenylephrine-induced vascular smooth muscle contraction from various studies. These values can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Phenylephrine-Induced Contraction Parameters in Isolated Aortic Rings

SpeciesVesselParameterValueReference
RatThoracic AortaEC501.10 ± 0.14 µmol/L[7]
RatThoracic AortaEmax4.38 ± 0.36 mN/mm[7]
RatThoracic AortapD25.77[8]
RabbitThoracic AortaMaximal Tension (Control)3,620 ± 321 mg tension/mg ring wt[9]
RabbitThoracic AortaContraction Threshold (Control)1.03 ± 0.4 x 10⁻⁶ M[9]
MouseThoracic Aorta--[10]

Table 2: Phenylephrine-Induced Contraction Parameters in Other Arteries

SpeciesVesselParameterValueReference
RatSuperior Mesenteric ArteryEC501.89 ± 0.33 µmol/L[7]
RatSuperior Mesenteric ArteryEmax4.12 ± 0.30 mN/mm[7]
RatCarotid Artery-No significant difference between control and cirrhotic rats[11]
RatTail Artery-No significant difference in Emax or pD2 with ouabain (B1677812) treatment[12]

Experimental Protocols

Isometric Tension Measurement in Isolated Vascular Rings

This protocol describes the measurement of isometric contraction of isolated arterial rings in response to phenylephrine using an organ bath system.

Materials:

  • This compound stock solution

  • Krebs-Henseleit solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11.1 glucose)

  • 95% O2 / 5% CO2 gas mixture

  • Isolated artery (e.g., thoracic aorta) from a suitable animal model

  • Organ bath system with isometric force transducers

  • Dissection microscope and tools

  • Surgical suture

Procedure:

  • Vessel Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.

    • (Optional) To remove the endothelium, gently rub the intimal surface of the ring with a fine wire or wooden stick.

  • Mounting the Vascular Rings:

    • Mount each ring on two stainless steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.

    • One hook is fixed to the chamber, and the other is connected to an isometric force transducer.

    • Maintain the solution at 37°C and continuously bubble with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2 g for rat aorta).

    • During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for viability, contract the rings with a high concentration of KCl (e.g., 60-80 mM).

    • After the KCl-induced contraction reaches a plateau, wash the rings with fresh solution until the tension returns to baseline.

    • (Optional) To verify endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add an endothelium-dependent vasodilator like acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >80% indicates an intact endothelium.

  • Dose-Response Curve Generation:

    • After the rings have returned to baseline tension, add phenylephrine to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in a logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM, etc., up to 10-100 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl or the maximal response to phenylephrine.

    • Plot the contractile response against the logarithm of the phenylephrine concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of phenylephrine that produces 50% of the maximal response) and the Emax (the maximal contractile response).

Intracellular Calcium Imaging in Vascular Smooth Muscle Cells

This protocol outlines the measurement of changes in intracellular calcium concentration in cultured VSM cells in response to phenylephrine using a fluorescent calcium indicator.

Materials:

  • Cultured vascular smooth muscle cells

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscopy system with a perfusion chamber

Procedure:

  • Cell Culture and Dye Loading:

    • Culture VSM cells on glass coverslips suitable for microscopy.

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Microscopy and Baseline Measurement:

    • Mount the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

  • Phenylephrine Stimulation and Imaging:

    • Switch the perfusion solution to one containing the desired concentration of phenylephrine.

    • Continuously acquire fluorescence images to record the change in intracellular calcium concentration over time.

    • The initial response is typically a rapid, transient increase in [Ca2+]i, followed by a sustained plateau or oscillations.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • For Fluo-4, express the change in fluorescence intensity as a ratio of the current fluorescence to the baseline fluorescence (F/F0).

    • Quantify parameters such as the peak amplitude of the calcium transient, the duration of the response, and the frequency of oscillations if present.

Western Blot Analysis of RhoA Activation

This protocol details the detection of the active, GTP-bound form of RhoA in VSM cells following stimulation with phenylephrine, using a pull-down assay followed by Western blotting.

Materials:

  • Cultured vascular smooth muscle cells

  • This compound

  • RhoA activation assay kit (containing Rhotekin-RBD beads)

  • Lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against RhoA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Stimulation:

    • Culture VSM cells to near confluence.

    • Serum-starve the cells for several hours to reduce baseline RhoA activity.

    • Stimulate the cells with phenylephrine (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer provided in the RhoA activation assay kit.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants.

  • Pull-Down of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation. The Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.

    • Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for RhoA.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity of the pulled-down RhoA using densitometry software.

    • To normalize for the total amount of RhoA, also perform a Western blot for RhoA on a portion of the total cell lysate that was not used for the pull-down assay.

    • Express the results as the fold-change in active RhoA relative to the unstimulated control.

Visualization of Signaling Pathways and Experimental Workflows

phenylephrine_signaling PE Phenylephrine Alpha1_AR α1-Adrenergic Receptor PE->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R RhoA RhoA DAG->RhoA activates Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase CaM Calmodulin (CaM) Ca_increase->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Contraction pMLC->Contraction ROCK ROCK RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->pMLC maintains

Caption: Signaling pathway of phenylephrine-induced vascular smooth muscle contraction.

experimental_workflow start Start vessel_isolation Vessel Isolation (e.g., Aorta) start->vessel_isolation ring_prep Arterial Ring Preparation vessel_isolation->ring_prep mounting Mounting in Organ Bath ring_prep->mounting equilibration Equilibration & Viability Check (KCl) mounting->equilibration pe_addition Cumulative Addition of Phenylephrine equilibration->pe_addition data_acquisition Isometric Tension Data Acquisition pe_addition->data_acquisition analysis Data Analysis (Dose-Response Curve, EC50, Emax) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for isometric tension studies.

References

Application Notes and Protocols for In Vivo Microdialysis in Pharmacokinetic Studies of DL-Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylephrine is a sympathomimetic amine that functions primarily as a selective alpha-1 adrenergic receptor agonist.[1] This property leads to vasoconstriction, making it a common ingredient in decongestants and medications to increase blood pressure.[2] Understanding the pharmacokinetic profile of DL-Phenylephrine in vivo is crucial for optimizing its therapeutic use and developing novel drug delivery systems. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of specific tissues in awake, freely-moving animals, providing invaluable data for pharmacokinetic and pharmacodynamic modeling.[3]

This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to assess the pharmacokinetics of DL-Phenylephrine.

Mechanism of Action and Signaling Pathway

Phenylephrine (B352888) directly stimulates alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1] This action is independent of endogenous catecholamine release. The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various proteins that ultimately result in smooth muscle contraction.

phenylephrine_signaling_pathway phenylephrine DL-Phenylephrine alpha1_receptor α1-Adrenergic Receptor (GPCR) phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates contraction Smooth Muscle Contraction pkc->contraction Leads to

Caption: DL-Phenylephrine Signaling Pathway.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic parameters for phenylephrine. Table 1 provides data from human studies for context, while Table 2 is a template for presenting data obtained from a preclinical in vivo microdialysis study.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine HCl in Healthy Human Volunteers

Dose (mg)Cmax (pg/mL)Tmax (h)AUC∞ (pg·h/mL)
101354 ± 9540.33 - 0.5955.8 ± 278.5
202959 ± 21220.33 - 0.52346 ± 983.8
304492 ± 19780.33 - 0.53900 ± 1764
Data presented as mean ± standard deviation. Tmax presented as a range of medians. Data sourced from a study in healthy human volunteers after oral administration.[4]

Table 2: Template for Pharmacokinetic Parameters of DL-Phenylephrine in Rat Striatum/Blood via Microdialysis

ParameterBlood DialysateStriatum Dialysate
Cmax (ng/mL)Insert DataInsert Data
Tmax (min)Insert DataInsert Data
AUC (0-t) (ng·min/mL)Insert DataInsert Data
AUC (0-∞) (ng·min/mL)Insert DataInsert Data
T½ (min)Insert DataInsert Data
CL/F (mL/min/kg)Insert DataN/A
This table is a template for presenting quantitative data from a preclinical in vivo microdialysis study. Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve; T½: Half-life; CL/F: Apparent Clearance.

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis study of DL-Phenylephrine in a rat model. The protocol is adapted from established procedures for similar sympathomimetic amines like norepinephrine (B1679862) and dopamine.[5][6][7]

I. Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Microdialysis Probes: Concentric or linear probes with a 2-4 mm membrane length and a molecular weight cutoff suitable for phenylephrine (e.g., 10-20 kDa).

  • Surgical Equipment: Stereotaxic apparatus, anesthesia machine (for isoflurane), surgical instruments, dental cement, and skull screws.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Prepare sterile, filtered aCSF with a composition such as: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The pH should be adjusted to 7.4.

  • DL-Phenylephrine Hydrochloride: For administration and preparation of standards.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).

  • Microdialysis Pump: Capable of low and precise flow rates (e.g., 0.5-2 µL/min).

  • Fraction Collector: Refrigerated to prevent degradation of samples.

II. Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo microdialysis experiment.

experimental_workflow probe_prep Microdialysis Probe Preparation & Calibration surgery Stereotaxic Surgery & Probe Implantation probe_prep->surgery animal_prep Animal Preparation & Anesthesia animal_prep->surgery recovery Post-Surgical Recovery surgery->recovery equilibration System Equilibration recovery->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin DL-Phenylephrine Administration baseline->drug_admin pk_sampling Pharmacokinetic Sample Collection drug_admin->pk_sampling analysis Sample Analysis (HPLC-ECD or LC-MS/MS) pk_sampling->analysis data_proc Data Processing & Pharmacokinetic Analysis analysis->data_proc

Caption: In Vivo Microdialysis Experimental Workflow.
III. Detailed Methodologies

1. Microdialysis Probe Preparation and In Vitro Calibration:

  • Flush the microdialysis probe with 70% ethanol (B145695) followed by distilled water to ensure cleanliness and proper membrane function.

  • Perform in vitro recovery testing to characterize the probe's efficiency. Immerse the probe in a standard solution of phenylephrine of known concentration at 37°C.

  • Perfuse the probe with aCSF at the intended in vivo flow rate (e.g., 1 µL/min) and collect the dialysate.

  • Analyze the phenylephrine concentration in the dialysate (C_dialysate) and calculate the in vitro recovery using the formula:

    • In Vitro Recovery (%) = (C_dialysate / C_standard) x 100

2. Animal Surgery and Probe Implantation:

  • Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Place the animal in a stereotaxic frame and make a midline incision on the scalp.

  • Drill a small hole in the skull above the target brain region (e.g., striatum for central nervous system distribution) or prepare for probe insertion into the jugular vein for blood pharmacokinetics.

  • Slowly lower the microdialysis probe to the desired coordinates. For the striatum, typical coordinates from bregma are: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm.

  • Secure the probe to the skull using dental cement and anchor screws.

  • Allow the animal to recover from surgery for at least 24 hours before the experiment.

3. In Vivo Microdialysis and Sample Collection:

  • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to reach a steady state.

  • Collect baseline dialysate samples for 60-90 minutes (e.g., 3-4 fractions of 20-30 minutes each).

  • Administer DL-Phenylephrine via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Continue collecting dialysate fractions at regular intervals (e.g., every 10-20 minutes) for a duration sufficient to characterize the absorption, distribution, and elimination phases (e.g., 4-6 hours).

  • At the end of the experiment, euthanize the animal and verify the probe placement.

4. In Vivo Probe Calibration (Retrodialysis):

  • To determine the in vivo recovery, which can differ from in vitro values, perform retrodialysis at the end of the experiment.

  • Perfuse the probe with a known concentration of phenylephrine (C_perfusate) and collect the dialysate (C_dialysate_retro).

  • Calculate the in vivo recovery (loss) using the formula:

    • In Vivo Recovery (%) = ((C_perfusate - C_dialysate_retro) / C_perfusate) x 100

  • Use this in vivo recovery factor to correct the measured dialysate concentrations from the pharmacokinetic study to estimate the actual unbound concentration in the interstitial fluid.

5. Bioanalytical Method:

  • Analyze the phenylephrine concentration in the dialysate samples using a validated HPLC-ECD or LC-MS/MS method.

  • HPLC-ECD Example:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent.

    • Detection: Electrochemical detector with the potential set at an optimal voltage for phenylephrine oxidation.

  • Prepare a standard curve of phenylephrine in aCSF to quantify the concentrations in the dialysate samples. The limit of quantification should be sufficiently low to detect phenylephrine at the expected concentrations.

IV. Pharmacokinetic Study Design Logic

The design of the pharmacokinetic study should allow for the determination of key parameters that describe the drug's behavior in the body.

pk_study_design dose_route Dose & Route Selection data_collection Data Collection (Dialysate Concentrations) dose_route->data_collection animal_model Animal Model Selection animal_model->data_collection sampling_sites Microdialysis Sampling Sites (e.g., Blood, Brain) sampling_sites->data_collection sampling_schedule Sampling Schedule (Frequency & Duration) sampling_schedule->data_collection pk_analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) data_collection->pk_analysis parameter_estimation Parameter Estimation (Cmax, Tmax, AUC, T½, etc.) pk_analysis->parameter_estimation

Caption: Pharmacokinetic Study Design Logic.

Conclusion

In vivo microdialysis is a sophisticated and informative technique for elucidating the pharmacokinetic profile of DL-Phenylephrine in specific tissues. By providing continuous data on unbound drug concentrations, it offers significant advantages over traditional blood sampling methods. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo microdialysis studies, ultimately contributing to a deeper understanding of the pharmacology of DL-Phenylephrine. Careful attention to experimental detail, particularly probe calibration and analytical sensitivity, is paramount for obtaining high-quality, reproducible data.

References

Application Note: Quantification of DL-Phenylephrine Hydrochloride in Human Plasma using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of DL-Phenylephrine hydrochloride in human plasma. The described protocol utilizes solid-phase extraction for sample clean-up followed by reversed-phase HPLC with fluorescence detection, providing high selectivity and low limits of quantification. This method is suitable for pharmacokinetic studies and clinical monitoring of this compound in plasma samples. All experimental protocols and quantitative data are presented herein.

Introduction

This compound is a sympathomimetic amine commonly used as a decongestant and a vasopressor. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic analysis, dose-response studies, and therapeutic drug monitoring. This application note presents a detailed protocol for a validated HPLC method, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals. The method involves a straightforward solid-phase extraction (SPE) procedure to isolate the analyte from complex plasma matrix, followed by chromatographic separation and sensitive fluorescence detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Ethylnorphenylephrine)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Perchloric acid

  • Sodium hydroxide

  • Potassium phosphate (B84403) monobasic

  • Deionized water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or weak cation-exchange)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • pH meter

  • Analytical balance

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with deionized water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in deionized water.

  • IS Working Solution: Dilute the IS stock solution to an appropriate working concentration (e.g., 50 ng/mL) with deionized water.

Sample Preparation (Solid-Phase Extraction)
  • Plasma Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma at -20°C or lower until analysis.

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 1 mL of plasma, add a known amount of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

HPLC Chromatographic Conditions

The following chromatographic conditions are based on a validated method for the analysis of phenylephrine (B352888) in plasma.

ParameterValue
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and potassium phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Fluorescence Detector Excitation: 270 nm, Emission: 305 nm[1]
Run Time Approximately 10 minutes

Data Presentation

Method Validation Summary

The described HPLC method has been validated for its linearity, precision, accuracy, and recovery.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
DL-Phenylephrine HCl0.5 - 80> 0.998[1]

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (1.0)< 15.9[1]< 1585 - 115
Mid QC (20)< 10< 1090 - 110
High QC (60)< 10< 1090 - 110

Table 3: Recovery

AnalyteExtraction MethodAverage Recovery (%)
DL-Phenylephrine HClSolid-Phase Extraction76 - 78[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc_injection HPLC Injection dry_recon->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep fluo_det Fluorescence Detection chrom_sep->fluo_det peak_integration Peak Integration fluo_det->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Phenylephrine calibration->quantification

Caption: Experimental workflow for the quantification of DL-Phenylephrine HCl in plasma.

Metabolic Pathway of DL-Phenylephrine

G cluster_major Major Metabolic Pathways cluster_minor Minor Metabolic Pathway PE DL-Phenylephrine Sulfate Phenylephrine-Sulfate PE->Sulfate Sulfate Conjugation MAO Monoamine Oxidase (MAO) PE->MAO Glucuronide Phenylephrine-Glucuronide PE->Glucuronide Glucuronidation Deaminated m-hydroxymandelic acid MAO->Deaminated Oxidative Deamination

Caption: Metabolic pathways of DL-Phenylephrine.

Conclusion

The HPLC method with fluorescence detection described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The detailed protocol for solid-phase extraction and chromatographic analysis, along with the presented validation data, demonstrates the method's suitability for routine use in clinical and research laboratories. This application note serves as a comprehensive guide for professionals in drug development and analysis.

References

Chiral Separation of DL-Phenylephrine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of DL-Phenylephrine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for the accurate quantification of individual enantiomers, a critical aspect in pharmaceutical development and quality control, given that stereoisomers can exhibit different pharmacological and toxicological profiles.

Introduction to Chiral Separation of Phenylephrine (B352888)

Phenylephrine is a sympathomimetic amine commonly used as a decongestant. It possesses a single chiral center, existing as two enantiomers: (R)-(-)-phenylephrine and (S)-(+)-phenylephrine. The (R)-enantiomer is the pharmacologically active component. Regulatory agencies worldwide mandate the analysis of enantiomeric purity for chiral drugs. HPLC with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable separation and quantification of enantiomers.[1][2][3][4] The direct method of chiral separation involves the use of a CSP that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1]

This note details validated methods using different types of chiral stationary phases for the effective resolution of phenylephrine enantiomers.

Experimental Protocols

Method 1: Cyclodextrin-Based Chiral Stationary Phase

This method utilizes a beta-cyclodextrin-based column, which separates enantiomers based on inclusion complexation.[5]

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterValue
Column Astec® CYCLOBOND I 2000 AC, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase [A] 0.5% w/v Sodium Acetate, pH 5.5; [B] Methanol (90:10, A:B)
Flow Rate 0.5 mL/min
Column Temperature 22 °C
Detection UV, 254 nm
Injection Volume 1 µL

Sample Preparation: Prepare a 1 mg/mL solution of DL-Phenylephrine in methanol.

Protocol:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 1 µL of the prepared sample.

  • Run the analysis under the specified isocratic conditions.

  • Identify and quantify the enantiomers based on their retention times.

Method 2: Cellulose-Based Chiral Stationary Phase (Normal Phase)

Polysaccharide-based CSPs, such as those derived from cellulose, are widely applicable for chiral separations.[1] This method employs a normal phase chromatographic system.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterValue
Column CHIRALCEL OD-H or CHIRALCEL OJ-H
Mobile Phase n-Hexane and Isopropanol with organic modifiers (e.g., methanol, trifluoroacetic acid, diethylamine)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV, 280 nm
Injection Volume Not Specified

Sample Preparation: Dissolve the DL-Phenylephrine sample in the mobile phase.

Protocol:

  • Equilibrate the column with the mobile phase. The resolution can be optimized by adjusting the concentration of the alcohol displacer and the organic acidic/alkaline modifiers.[6]

  • Inject the sample.

  • Perform the chromatographic run. A good peak profile and resolution were reported with 0.1% organic acid and 0.05% organic base modifiers.[6]

  • Monitor the separation at 280 nm.

Method 3: Cellulose-Based Chiral Stationary Phase (Reversed Phase)

To promote greener analytical chemistry by reducing organic solvent waste, a reversed-phase method using a shorter column has been developed.[7]

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterValue
Column Lux Cellulose-1 (50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 0.5 mL/min
Column Temperature Not Specified
Detection Not Specified
Injection Volume Not Specified

Sample Preparation: Prepare the sample in a suitable diluent, likely the mobile phase or water.

Protocol:

  • Equilibrate the Lux Cellulose-1 column with the acetonitrile/water mobile phase.

  • Inject the DL-Phenylephrine sample.

  • The enantiomers are separated within a 7-minute run time under these conditions.[7]

  • Detect the separated enantiomers.

Data Presentation

The following tables summarize the chromatographic parameters and performance for the described methods.

Table 1: Summary of HPLC Methods for Chiral Separation of DL-Phenylephrine

MethodChiral Stationary Phase TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
1Cyclodextrin-BasedAstec® CYCLOBOND I 2000 AC (25cm x 4.6mm, 5µm)0.5% w/v Sodium Acetate, pH 5.5 : Methanol (90:10)0.5254
2Cellulose-Based (Normal Phase)CHIRALCEL OD-H or OJ-Hn-Hexane:Isopropanol with modifiers0.8280
3Cellulose-Based (Reversed Phase)Lux Cellulose-1 (50mm x 4.6mm, 5µm)Acetonitrile:Water (30:70)0.5Not Specified

Table 2: Reported Resolution Data

MethodColumnResolution (Rs)
2CHIRALCEL OD-H / OJ-H2.30

Experimental Workflow and Diagrams

The general workflow for the chiral separation of DL-Phenylephrine by HPLC is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample DL-Phenylephrine Sample Solvent Appropriate Solvent (e.g., Methanol or Mobile Phase) PreparedSample Prepared Sample Solution (e.g., 1 mg/mL) Solvent->PreparedSample Dissolution & Dilution HPLC HPLC System PreparedSample->HPLC Injection Column Chiral Column (e.g., Cyclodextrin or Cellulose-based) Detector UV Detector Column->Detector MobilePhase Mobile Phase Delivery MobilePhase->Column Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Analysis Chromatogram->Integration Result Enantiomeric Purity Report Integration->Result

Caption: General workflow for the chiral HPLC analysis of DL-Phenylephrine.

The logical relationship for selecting a chiral separation method often involves screening different stationary phases and mobile phase conditions to achieve optimal resolution.

G cluster_csps CSP Types cluster_params Parameters to Optimize Start Objective: Separate DL-Phenylephrine Enantiomers Screening Screen Chiral Stationary Phases (CSPs) Start->Screening CSP1 Cyclodextrin-Based Screening->CSP1 CSP2 Polysaccharide-Based (Cellulose, Amylose) Screening->CSP2 CSP3 Other CSPs Screening->CSP3 Optimization Method Optimization CSP1->Optimization If separation is observed CSP2->Optimization If separation is observed CSP3->Optimization If separation is observed MP Mobile Phase Composition (Solvents, Additives, pH) Optimization->MP FR Flow Rate Optimization->FR Temp Column Temperature Optimization->Temp Validation Method Validation Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for chiral HPLC method development.

References

DL-Phenylephrine hydrochloride as a pharmacological tool in cardiovascular research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist widely utilized as a pharmacological tool in cardiovascular research.[1][2] Its primary action is to mimic the effect of endogenous catecholamines, like norepinephrine, on α1-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels.[3] This selectivity makes it an invaluable agent for investigating specific physiological and pathophysiological processes in the cardiovascular system, including vasoconstriction, cardiac hypertrophy, and fibrosis, without the confounding effects of significant β-adrenergic receptor stimulation.[1][4][5]

Mechanism of Action

Phenylephrine (B352888) exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[3] This activation initiates a downstream signaling cascade:

  • Gq Protein Activation: The activated α1-receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation.

  • Phospholipase C (PLC) Activation: The Gαq subunit activates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

  • Physiological Response: The elevated intracellular Ca2+ concentration in vascular smooth muscle cells leads to contraction and vasoconstriction.[1] In cardiomyocytes, this pathway is a key trigger for hypertrophic signaling.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phenylephrine a1AR α1-Adrenergic Receptor PE->a1AR Binds Gq Gq a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Ca->PKC Activates Response Physiological Response (e.g., Vasoconstriction, Hypertrophic Signaling) Ca->Response PKC->Response

Caption: The α1-Adrenergic Receptor Signaling Pathway.

Applications in Cardiovascular Research

In Vivo Hemodynamic Studies

Phenylephrine is frequently administered intravenously or intraperitoneally in animal models to study integrated cardiovascular responses.[6][7] It reliably induces vasoconstriction, leading to an increase in total peripheral resistance and a subsequent rise in blood pressure.[6][8] This hypertensive effect often triggers a baroreceptor-mediated reflex bradycardia (a decrease in heart rate).[1][6] These predictable effects make it an excellent tool for validating models of cardiovascular function and for studying the interplay between vascular tone, blood pressure, and cardiac reflexes.[6][7]

Table 1: Summary of In Vivo Hemodynamic Effects of Phenylephrine

Parameter Species/Model Phenylephrine Dose/Route Observed Effect Citation
Blood Pressure Anesthetized Mice Intraperitoneal Significantly increased systolic and diastolic BP [6][7][9]
Total Peripheral Resistance Anesthetized Mice Intraperitoneal Significantly increased [6][7]
Heart Rate Anesthetized Mice Intraperitoneal Significantly decreased (reflex bradycardia) [6][7][9]
Stroke Volume Anesthetized Mice Intraperitoneal Significantly increased [6][9]
Cardiac Output Anesthetized Mice Intraperitoneal No significant change [6][9]
Blood Pressure Humans IV Infusion (0.4-1.6 µg/kg/min) Dose-dependent increase [10]
Heart Rate Humans IV Infusion (0.4-1.6 µg/kg/min) Dose-dependent decrease [10]

| Cardiac Index & Stroke Volume Index | Preload-dependent patients | IV Infusion (15-20 µ g/min ) | Increased by 18% and 40% respectively |[11][12][13] |

In Vitro Modeling of Cardiac Hypertrophy

Chronic α1-adrenergic stimulation is a well-established driver of pathological cardiac hypertrophy.[14][15] In vitro, phenylephrine is applied to cultures of neonatal or adult cardiomyocytes to induce a hypertrophic phenotype.[15][16] This is characterized by an increase in cell size, enhanced protein synthesis, and re-expression of fetal genes like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[17][18] This model is crucial for dissecting the molecular signaling pathways involved in hypertrophy and for screening potential anti-hypertrophic therapeutic compounds.[19][20][21]

Table 2: Effective Concentrations of Phenylephrine in In Vitro Cardiovascular Models

Cell Type Application Effective Concentration Observed Effect(s) Citation
Neonatal Rat Cardiomyocytes Induction of Hypertrophy 10 µM 35% increase in cell size; increased ANP expression [19]
Neonatal Rat Cardiomyocytes Induction of Hypertrophy 50 µM Increased cell surface area, protein synthesis, and hypertrophic gene expression (ANP, BNP, MYH7) [18]
Neonatal Rat Cardiomyocytes Induction of Hypertrophy 100 µM Increased protein synthesis [16]

| Neonatal Rat Cardiac Fibroblasts | Induction of Proliferation | 1-10 µM | Dose-dependent increase in cell proliferation (up to 49.7% with 10 µM) |[22] |

hypertrophy_workflow start Start step1 1. Isolate and Culture Cardiomyocytes start->step1 step2 2. Serum Starve Cells (to synchronize) step1->step2 step3 3. Treat with Phenylephrine (e.g., 50-100 µM for 24-48h) step2->step3 step4 4. Endpoint Analysis step3->step4 analysis1 A. Measure Cell Size (Immunofluorescence, e.g., α-actinin stain) step4->analysis1 analysis2 B. Quantify Protein Synthesis ([³H]-leucine incorporation) step4->analysis2 analysis3 C. Measure Hypertrophic Gene Expression (qRT-PCR for ANP, BNP) step4->analysis3 end End analysis1->end analysis2->end analysis3->end

Caption: Workflow for Phenylephrine-Induced Cardiomyocyte Hypertrophy Assay.
Investigating Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix, is a hallmark of many heart diseases. Adrenergic stimulation contributes to this process by activating cardiac fibroblasts.[23] Phenylephrine has been shown to promote the proliferation of cardiac fibroblasts through a Ca2+/Calcineurin (CaN)/Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[22][24][25] This makes phenylephrine a useful tool for studying the mechanisms of fibroblast activation and for testing anti-fibrotic therapies in cell culture.[24]

fibrosis_pathway PE Phenylephrine a1AR α1-Adrenergic Receptor PE->a1AR Ca_influx ↑ Intracellular [Ca²⁺] a1AR->Ca_influx via Gq/PLC/IP3 CaN Calcineurin (CaN) Ca_influx->CaN Activates NFAT_p NFAT (phosphorylated) - Cytosolic - CaN->NFAT_p Dephosphorylates NFAT_a NFAT (dephosphorylated) - Active - NFAT_p->NFAT_a Nucleus Nucleus NFAT_a->Nucleus Translocates to Proliferation Fibroblast Proliferation Nucleus->Proliferation Activates Gene Transcription

Caption: Phenylephrine-Induced Cardiac Fibroblast Proliferation Pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro Induction of Cardiomyocyte Hypertrophy

This protocol describes the use of phenylephrine to induce a hypertrophic response in cultured neonatal rat cardiomyocytes (NRCMs).

Materials:

  • Neonatal rat pups (1-2 days old)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)

  • Reagents for qRT-PCR (RNA isolation kit, reverse transcriptase, primers for ANP, BNP, GAPDH)

  • Culture plates

Procedure:

  • Cell Isolation and Culture: Isolate ventricular cardiomyocytes from neonatal rats using an established enzymatic digestion protocol. Plate the cells on gelatin-coated culture dishes. Culture the cells in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin for 24-48 hours to allow for attachment.[18][20]

  • Serum Starvation: To reduce baseline proliferation and synchronize the cells, replace the growth medium with serum-free medium for 6-8 hours.[18]

  • Phenylephrine Treatment: Prepare fresh treatment medium. Dilute the phenylephrine stock solution to a final concentration of 50 µM. Replace the serum-free medium with the phenylephrine-containing medium. Include a vehicle-treated control group (medium without phenylephrine). Incubate for 48 hours.[18]

  • Assessment of Hypertrophy:

    • Cell Size: Fix the cells with 4% paraformaldehyde. Permeabilize and stain with an anti-α-actinin antibody to delineate cell borders and DAPI to stain nuclei. Capture images using a fluorescence microscope and measure the cell surface area using imaging software (e.g., ImageJ).[18]

    • Gene Expression: Lyse the cells and isolate total RNA. Perform qRT-PCR to quantify the mRNA levels of hypertrophic markers such as ANP and BNP, normalizing to a housekeeping gene like GAPDH.[18]

Protocol 2: In Vivo Hemodynamic Assessment in a Murine Model

This protocol details an integrated assessment of cardiovascular parameters in an anesthetized mouse following phenylephrine administration.[6][7]

Materials:

  • Adult mice (e.g., C57BL/6)

  • Isoflurane anesthetic and vaporizer

  • Mechanical ventilator

  • Solid-state catheter for blood pressure measurement

  • Flow probe for cardiac output measurement

  • Needle electrodes for ECG

  • This compound solution for injection (e.g., 1 mg/mL in sterile saline)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane. Intubate the mouse endotracheally for mechanical ventilation.[7]

  • Surgical Instrumentation:

    • Insert a solid-state catheter into the aortic arch via the carotid artery to measure blood pressure directly.[7]

    • Place a flow probe around the ascending aorta to measure blood flow (cardiac output).[7]

    • Place needle electrodes on the extremities to record an ECG.[7]

  • Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline measurements of blood pressure, cardiac output, and heart rate.

  • Phenylephrine Administration: Administer a bolus of phenylephrine via intraperitoneal injection. A vehicle control group should receive an equivalent volume of sterile saline.[7]

  • Data Acquisition: Continuously record all hemodynamic parameters (blood pressure, heart rate, stroke volume, cardiac output) and calculate total peripheral resistance (Mean Arterial Pressure / Cardiac Output). Monitor these parameters until they return to baseline or for a predetermined experimental duration.[6]

  • Data Analysis: Compare the peak changes in hemodynamic parameters between the phenylephrine and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).[7]

References

Application Notes & Protocols: Ophthalmic Solution Formulation of R-Phenylephrine Hydrochloride for Mydriasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R-Phenylephrine hydrochloride is a potent, selective alpha-1 adrenergic receptor agonist used extensively in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic and therapeutic procedures.[1][2][3][4][5] Its sympathomimetic action induces contraction of the iris dilator muscle, resulting in effective and moderately prolonged pupillary dilation without significant cycloplegia (paralysis of the ciliary muscle).[3][6] The development of a stable, sterile, and non-irritating ophthalmic solution is critical for preclinical and clinical mydriasis studies.

This document provides a comprehensive guide to the formulation, preparation, and evaluation of an R-Phenylephrine hydrochloride ophthalmic solution. It includes detailed protocols for quality control and in vivo efficacy assessment, intended for use in a research and drug development setting.

Formulation Development

The formulation of an ophthalmic solution requires careful selection of excipients to ensure sterility, stability, isotonicity, and physiological compatibility with the eye.[7]

2.1. Active Pharmaceutical Ingredient (API)

  • Substance: R-Phenylephrine Hydrochloride

  • Concentration: Typically 2.5% (25 mg/mL) or 10% (100 mg/mL) for ophthalmic use.[8][9][10][11]

2.2. Excipients

A well-formulated ophthalmic solution contains several key excipients to maintain its quality and efficacy.

Excipient TypeExample(s)Typical Concentration (w/v)Purpose
Vehicle Water for Injection, USPq.s. to 100%Sterile solvent for all components.
Buffering Agents Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Boric AcidTo achieve pH 4.0 - 7.5Maintain pH for drug stability and to minimize eye irritation. The eye can tolerate a pH range of approximately 3.0 to 8.6.[8][9][10][11][12]
Tonicity Agent Sodium Chloride, Boric AcidTo achieve 300-600 mOsm/kgAdjust osmolality to be near isotonic with lachrymal fluid, preventing ocular discomfort.[9][10][11]
Preservative Benzalkonium Chloride (BAK)0.01%Required for multi-dose containers to prevent microbial growth.[3][8][9][10][11][13]
Stabilizer/Antioxidant Sodium Bisulfite, Edetate Disodium (EDTA)~0.1%Prevents degradation of phenylephrine (B352888) due to oxidation.[3]

2.3. Example Formulation: R-Phenylephrine HCl Ophthalmic Solution, 2.5%

ComponentConcentration (w/v)Function
R-Phenylephrine Hydrochloride2.5%Active Pharmaceutical Ingredient
Benzalkonium Chloride0.01%Preservative
Sodium Phosphate, Monobasicq.s.Buffering Agent
Sodium Phosphate, Dibasicq.s.Buffering Agent
Hydrochloric Acid / Sodium Hydroxideq.s.pH Adjustment (Target: 6.0-7.0)
Water for Injectionq.s. to 100%Vehicle

Note: The final formulation should be sterile and essentially free from visible particulate matter.[14]

Signaling Pathway: Mechanism of Mydriasis

Phenylephrine acts as a selective agonist at alpha-1 adrenergic receptors located on the surface of the iris dilator muscle (also known as the radial muscle).[15][16] This stimulation initiates a G-protein coupled signaling cascade, leading to muscle contraction and subsequent dilation of the pupil (mydriasis).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PHE R-Phenylephrine A1R α1-Adrenergic Receptor PHE->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca²⁺ Store IP3->Ca_store Stimulates Release Ca_release ↑ Intracellular Ca²⁺ Ca_store->Ca_release Contraction Iris Dilator Muscle Contraction (MYDRIASIS) Ca_release->Contraction Leads to

Caption: Phenylephrine α1-adrenergic signaling pathway in the iris dilator muscle.

Experimental Protocols

4.1. Preparation of Sterile Ophthalmic Solution

This protocol outlines the aseptic preparation of a 100 mL batch of 2.5% R-Phenylephrine HCl solution. All steps must be performed in a laminar flow hood or cleanroom environment.

  • Preparation: Accurately weigh 2.5 g of R-Phenylephrine HCl and 0.01 g of Benzalkonium Chloride.

  • Dissolution: In a sterile beaker, dissolve the buffering agents in approximately 80 mL of Water for Injection. Add and dissolve the R-Phenylephrine HCl and Benzalkonium Chloride with gentle stirring.

  • pH Adjustment: Measure the pH of the solution. Adjust to the target pH (e.g., 6.5) using sterile 1N Sodium Hydroxide or 1N Hydrochloric Acid.

  • Volume Adjustment: Add Water for Injection to bring the final volume to 100 mL (q.s.).

  • Sterile Filtration: Assemble a sterile filtration apparatus with a 0.22 µm membrane filter.[17][18] Filter the solution directly into a sterile, final container. This is the most common sterilization method for heat-sensitive ophthalmic solutions.[13][17][18]

  • Sealing: Aseptically seal the container.

G start Start weigh 1. Weigh Ingredients (API, Excipients) start->weigh dissolve 2. Dissolve in Vehicle (Water for Injection) weigh->dissolve ph 3. Measure & Adjust pH dissolve->ph qs 4. Adjust to Final Volume (q.s.) ph->qs filter 5. Aseptic Filtration (0.22 µm filter) qs->filter fill 6. Fill into Sterile Containers filter->fill seal 7. Seal Containers fill->seal end End seal->end

Caption: Workflow for aseptic preparation of ophthalmic solution.

4.2. Quality Control (QC) Protocols

Finished ophthalmic products must undergo rigorous QC testing to ensure they meet pharmacopoeial standards.[7][12][14]

QC TestProtocol SummaryAcceptance Criteria
Appearance Visually inspect the solution against a black and white background.Clear, colorless solution, essentially free from particulate matter.[14]
pH Measure using a calibrated pH meter at room temperature.Typically between 4.0 and 7.5.[9][10][11]
Osmolality Determine using a freezing point depression osmometer.Isotonic range (approx. 280-320 mOsm/kg), though a wider range may be tolerated.
Assay (HPLC) Use a validated stability-indicating HPLC method. Column: C18. Mobile Phase: Acetonitrile/Phosphate Buffer. Detection: UV at 273 nm.90.0% - 110.0% of the labeled amount of R-Phenylephrine HCl.
Sterility Test Perform according to USP <71>. Inoculate samples into Fluid Thioglycollate Medium and Soybean-Casein Digest Medium. Incubate for 14 days.No evidence of microbial growth.

4.3. In Vivo Mydriasis Study Protocol (Rabbit Model)

The albino rabbit is a common model for ophthalmic studies due to its large eye and ease of handling.[19][20][21][22][23]

  • Animal Selection: Use healthy, young adult albino rabbits. Acclimatize animals for at least 5 days.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated digital pupillometer or a ruler under consistent lighting conditions.

  • Dosing:

    • Test Eye: Instill one drop (~50 µL) of the R-Phenylephrine HCl test formulation into the lower conjunctival sac of one eye.

    • Control Eye: Instill one drop of sterile saline or vehicle in the contralateral eye.

  • Observation: Measure the pupil diameter in both eyes at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-instillation.[1] Maximal mydriasis for phenylephrine typically occurs between 20 to 90 minutes.[8][9][10]

  • Data Analysis: Calculate the change in pupil diameter from baseline for each eye. Compare the mydriatic effect of the test formulation against the control.

G start Start acclimate 1. Animal Acclimatization start->acclimate baseline 2. Measure Baseline Pupil Diameter acclimate->baseline dose 3. Instill Test & Control Solutions baseline->dose measure 4. Measure Pupil Diameter at Time Points (t=0, 15, 30... min) dose->measure Post-Dosing record 5. Record Observations (e.g., irritation) measure->record analyze 6. Data Analysis (Δ from baseline) measure->analyze After final time point record->measure Repeat for each time point end End analyze->end

Caption: Experimental workflow for in vivo mydriasis study in rabbits.

4.4. Ocular Irritation Protocol (Modified Draize Test)

Ocular tolerance is a critical safety parameter. The study should follow established guidelines like OECD 405.[22][24]

  • Animal Selection: Use a single healthy albino rabbit for the initial test.[24]

  • Anesthesia & Analgesia: To minimize distress, pre-treatment with a systemic analgesic and topical anesthetic is recommended.[25][26]

  • Dosing: Instill a single dose (e.g., 0.1 mL) of the test formulation into one eye. The untreated eye serves as the control.[24][25][26]

  • Scoring: Examine and score ocular lesions (cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation.

  • Evaluation: The scores are used to classify the irritation potential of the formulation. If severe irritation is observed, the animal should be humanely euthanized.[25][26]

Conclusion

The successful formulation of an R-Phenylephrine hydrochloride ophthalmic solution for mydriasis studies hinges on the appropriate selection of excipients to ensure stability, sterility, and physiological compatibility. The protocols provided herein offer a systematic framework for the preparation, quality control, and preclinical evaluation of such formulations. Adherence to these methodologies is essential for generating reliable and reproducible data in research and development.

References

Application Notes and Protocols: DL-Phenylephrine Hydrochloride for In Vivo Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of DL-Phenylephrine hydrochloride in murine models, including established dosages, detailed experimental protocols, and relevant signaling pathways. This document is intended to guide researchers in designing and executing experiments involving this selective alpha-1 adrenergic receptor agonist.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various in vivo murine studies. It is crucial to note that the optimal dose can vary depending on the specific research question, mouse strain, and experimental conditions.

Administration Route Dosage Range Experimental Context Observed Effects Reference
Intraperitoneal (i.p.)0.3 mg/kgCardiovascular studiesIncreased blood pressure, stroke volume, and total peripheral resistance; decreased heart rate.[1][2][3][4]
Subcutaneous (s.c.)30 mg/kg/day (via osmotic mini-pump)Cardiac hypertrophy and heart failure modelsInduction of cardiac hypertrophy and fibrosis.[5][6]
Oral (in feed)133 mg/kg/day (low dose)2-year carcinogenicity studyNo evidence of carcinogenicity.[7][8]
Oral (in feed)270 mg/kg/day (high dose)2-year carcinogenicity studyNo evidence of carcinogenicity.[7][8]
Intracerebroventricular (i.c.v.)10-100 µgBehavioral studiesDose-dependent increase in locomotor activity and behavioral excitation.[9]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile 0.9% saline (vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

  • Syringes and needles appropriate for the intended route of administration

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Aseptically transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile 0.9% saline to the tube. For a 1 mg/mL solution, add 1 mL of saline.

  • Vortex the tube until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • The solution is now ready for administration. Prepare fresh daily and keep on ice.

Administration via Intraperitoneal (i.p.) Injection for Cardiovascular Studies

This protocol is based on studies investigating the acute cardiovascular effects of phenylephrine (B352888).[1][2][3][10][4]

Materials:

  • Prepared this compound solution (e.g., 0.03 mg/mL for a 10 mL/kg injection volume to achieve 0.3 mg/kg)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Anesthetized mouse

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

  • Place the mouse in a supine position.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Lift the skin and peritoneum to create a small tent.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

  • Slowly inject the calculated volume of the phenylephrine solution.

  • Withdraw the needle and monitor the mouse for the desired physiological responses. A typical onset of action for i.p. administration is within minutes.[11]

Continuous Subcutaneous (s.c.) Infusion for Cardiac Remodeling Studies

This protocol is adapted from studies inducing cardiac hypertrophy using osmotic mini-pumps.[5][6][12]

Materials:

  • Alzet osmotic mini-pumps (model appropriate for the desired duration and flow rate)

  • Prepared this compound solution at a concentration suitable for the pump's flow rate and desired daily dose (e.g., 30 mg/kg/day)

  • Surgical instruments for subcutaneous implantation

  • Anesthesia and analgesia as per approved animal care protocols

Protocol:

  • Prime the osmotic mini-pumps with the prepared phenylephrine solution according to the manufacturer's instructions. This typically involves filling the pump and incubating it in sterile saline at 37°C for a specified period.

  • Anesthetize the mouse and prepare the surgical site on the back, slightly posterior to the scapulae.

  • Make a small incision in the skin.

  • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.

  • Insert the primed osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.

  • Close the incision with sutures or surgical staples.

  • Administer post-operative analgesia and monitor the mouse for recovery and any signs of distress.

  • The pump will deliver a continuous, steady dose of phenylephrine for the specified duration.

Signaling Pathway and Experimental Workflow Diagrams

Phenylephrine Signaling Pathway

Phenylephrine acts as a selective agonist for alpha-1 adrenergic receptors.[11][13][[“]][15][16] Its binding initiates a signaling cascade that leads to vasoconstriction and other physiological effects.[11][13][[“]]

Phenylephrine_Signaling PE Phenylephrine A1AR Alpha-1 Adrenergic Receptor PE->A1AR Binds to Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Leads to PKC->Contraction Contributes to Experimental_Workflow Start Start Anesthesia Anesthetize Mouse (e.g., Isoflurane) Start->Anesthesia Instrumentation Surgical Instrumentation (e.g., Catheters, ECG leads) Anesthesia->Instrumentation Baseline Record Baseline Physiological Data Instrumentation->Baseline Injection Administer Phenylephrine or Vehicle (i.p.) Baseline->Injection PostInjection Record Post-Injection Physiological Data Injection->PostInjection Analysis Data Analysis PostInjection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Spectrophotometric Determination of DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Phenylephrine hydrochloride (PEH) is a sympathomimetic amine commonly used as a nasal decongestant, mydriatic, and vasopressor. Accurate and precise quantification of PEH in pharmaceutical formulations is crucial for ensuring its safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound.

Method 1: Oxidative Coupling with 4-Aminoantipyrine (B1666024) (4-AAP) and Potassium Ferricyanide (B76249)

This method is based on the oxidative coupling reaction of phenylephrine (B352888) with 4-aminoantipyrine (4-AAP) in the presence of potassium ferricyanide in an alkaline medium. This reaction results in the formation of a stable, water-soluble product with a distinct color that can be quantified spectrophotometrically.[1]

Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of distilled water.

  • 4-Aminoantipyrine (4-AAP) Solution (1% w/v): Dissolve 1 g of 4-AAP in 100 mL of distilled water.[2]

  • Potassium Ferricyanide Solution (2% w/v): Dissolve 2 g of potassium ferricyanide in 100 mL of distilled water.

  • Sodium Hydroxide (B78521) Solution (0.1 N): Dissolve 0.4 g of sodium hydroxide in 100 mL of distilled water.[1]

2. Standard Curve Construction:

  • Pipette aliquots of the PEH stock solution (ranging from 0.5 to 10 mL to achieve concentrations of 5 to 100 µg/mL) into a series of 10 mL volumetric flasks.[1]

  • To each flask, add 1.0 mL of 0.1 N sodium hydroxide solution, followed by 1.0 mL of 1% 4-AAP solution and 1.0 mL of 2% potassium ferricyanide solution.

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance of the resulting solution at 503 nm against a reagent blank prepared in the same manner without the PEH stock solution.[1]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution containing PEH at a concentration within the calibration range.

  • Follow the same procedure as for the standard curve construction.

  • Determine the concentration of PEH in the sample from the calibration curve.

Workflow Diagram

G cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Analysis PEH_Stock PEH Stock Solution Mix Mix PEH, NaOH, 4-AAP, K3[Fe(CN)6] PEH_Stock->Mix Sample_Sol Sample Solution Sample_Sol->Mix Reagents 4-AAP, K3[Fe(CN)6], NaOH Reagents->Mix Dilute Dilute to Volume Mix->Dilute Measure Measure Absorbance at 503 nm Dilute->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for PEH determination using 4-AAP.

Method 2: Chelate Formation with 4-Aminoantipyrine (4-AAP) and Copper (II)

This method involves the coupling of 4-aminoantipyrine (4-AAP) with phenylephrine hydrochloride to form a ligand that reacts with copper (II) in a buffered alkaline medium at an elevated temperature to produce an intense red-colored chelate.[2][3][4][5]

Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • 4-Aminoantipyrine (4-AAP) Solution (1% w/v): Dissolve 1 g of 4-AAP in 100 mL of distilled water.[2]

  • Copper (II) Sulfate (B86663) Solution (0.1% w/v): Dissolve 0.1 g of copper (II) sulfate pentahydrate in 100 mL of distilled water.[2]

  • Borate (B1201080) Buffer Solution (pH 9.0): Prepare a sodium tetraborate (B1243019) buffer solution and adjust the pH to 9.0.[2][4][5]

2. Standard Curve Construction:

  • Transfer aliquots of the PEH stock solution (to yield final concentrations of 2.0–50.0 µg/mL) into a series of 10 mL volumetric flasks.[2][3][4][5]

  • Add 3 mL of 1% 4-AAP solution, 1 mL of 0.1% copper sulfate solution, and 0.75 mL of borate buffer (pH 9.0) to each flask.[2]

  • Place the flasks in a water bath at 50 °C for 25 minutes.[2][4]

  • Cool the flasks to room temperature and dilute to the mark with distilled water.

  • Measure the absorbance of the red-colored chelate at 480 nm against a reagent blank.[2][3][4][5]

  • Construct a calibration curve by plotting absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution to fall within the linearity range.

  • Follow the same procedure as for the standard curve.

  • Determine the PEH concentration from the calibration curve.

Workflow Diagram

G cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Analysis PEH_Stock PEH Stock Solution Mix Mix PEH, 4-AAP, CuSO4, Buffer PEH_Stock->Mix Sample_Sol Sample Solution Sample_Sol->Mix Reagents 4-AAP, CuSO4, Buffer Reagents->Mix Heat Heat at 50°C for 25 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute to Volume Cool->Dilute Measure Measure Absorbance at 480 nm Dilute->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for PEH determination with 4-AAP and Cu(II).

Method 3: Reaction with Diazotized Sulfadimidine

This colorimetric assay is based on the coupling reaction of diazotized sulfadimidine (DSDM) with PEH under alkaline conditions to produce a colored azo-dye.[6]

Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • Diazotized Sulfadimidine (DSDM) Reagent: Prepare by reacting sulfadimidine with sodium nitrite (B80452) in an acidic medium.

  • Alkaline Solution: Prepare a suitable alkaline solution (e.g., sodium hydroxide) to facilitate the coupling reaction.

2. Standard Curve Construction:

  • Into a series of volumetric flasks, add varying aliquots of the PEH stock solution to obtain concentrations in the range of 1-20 mg L-1.[6]

  • Add the DSDM reagent and the alkaline solution to each flask.

  • Allow the reaction to proceed for 10 minutes for optimal color development.[6]

  • Dilute to the final volume with distilled water.

  • Measure the absorbance of the orange azo dye at 460 nm against a reagent blank.[6]

  • Plot the absorbance values against the corresponding PEH concentrations to create a calibration curve.

3. Sample Analysis:

  • Prepare the sample solution with a PEH concentration within the established linear range.

  • Follow the same procedure as for the standards.

  • Calculate the PEH concentration in the sample using the calibration curve.

Reaction Scheme

G PEH Phenylephrine Hydrochloride AzoDye Colored Azo-Dye Product PEH->AzoDye DSDM Diazotized Sulfadimidine DSDM->AzoDye Alkaline Alkaline Medium Alkaline->AzoDye

Caption: Reaction of PEH with diazotized sulfadimidine.

Method 4: Nitrosation Reaction

This method is based on the formation of a nitroso derivative of phenylephrine in the presence of sodium nitrite and copper(II) acetate (B1210297) in an acidic medium. The resulting red copper(II) complex is then measured spectrophotometrically.[7]

Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (1 mg/mL): Dissolve 100 mg of PEH in 100 mL of distilled water.

  • Sodium Nitrite Solution (5% w/v): Dissolve 5 g of sodium nitrite in 100 mL of water.[7]

  • Copper(II) Acetate Solution (2.5% w/v): Dissolve 2.5 g of copper(II) acetate in 100 mL of water.[7]

  • Hydrochloric Acid (0.2 M): Prepare by appropriate dilution of concentrated HCl.[7]

2. Standard Curve Construction:

  • Pipette aliquots of the PEH stock solution to get concentrations in the range of 0.25-1.0 mg/mL into a series of 10 mL volumetric flasks.[7]

  • Successively add 1 mL of sodium nitrite solution, 1 mL of copper(II) acetate solution, and 3.75 mL of 0.2 M hydrochloric acid.[7]

  • Heat the mixture in a water bath for 15 minutes.[7]

  • Cool in ice for 5 minutes, then add 1 mL of 0.2 M hydrochloric acid and make up to volume with water.[7]

  • Measure the absorbance at 520 nm against a reagent blank.[7]

  • Prepare a calibration graph by plotting absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution to have a concentration within the calibration range.

  • Follow the same procedure as for the standards.

  • Determine the concentration of PEH from the calibration graph.

Workflow Diagram

G cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Analysis PEH_Stock PEH Stock Solution Mix Mix PEH, NaNO2, Cu(OAc)2, HCl PEH_Stock->Mix Sample_Sol Sample Solution Sample_Sol->Mix Reagents NaNO2, Cu(OAc)2, HCl Reagents->Mix Heat Heat for 15 min Mix->Heat Cool Cool in ice for 5 min Heat->Cool Add_HCl Add HCl and Dilute Cool->Add_HCl Measure Measure Absorbance at 520 nm Add_HCl->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for PEH determination by nitrosation.

Summary of Quantitative Data

MethodReagent(s)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Oxidative Coupling with 4-AAP4-Aminoantipyrine, Potassium Ferricyanide5035 - 100-
Chelate Formation with 4-AAP & Cu(II)4-Aminoantipyrine, Copper (II) Sulfate4802.0 - 50.05.34 x 10³
Reaction with Diazotized SulfadimidineDiazotized Sulfadimidine4601 - 20 (mg/L)-
Nitrosation ReactionSodium Nitrite, Copper(II) Acetate520250 - 1000-
Reaction with Sodium NitroprussideSodium Nitroprusside, Hydroxylamine Hydrochloride7140.2 - 84.4610 x 10⁴
Oxidation with KMnO₄Potassium Permanganate6100.2 - 8.01.5722 x 10⁴
Direct UV SpectrophotometrySodium Hydroxide (1 M)29110 - 1001.63 x 10³
Reaction with Diazotized Sulphanilic AcidDiazotized Sulphanilic Acid4410.2 - 208.51 x 10³
Oxidative Coupling with DNPH2,4-dinitrophenylhydrazine, Sodium Periodate5205 - 300-
Ternary Complex FormationFe³⁺, Crystal Violet6222.0 - 452.974 x 10³
Oxidative Coupling with NNDPHN,N-dimethyl-p-phenylenediamine dihydrochloride, Ferric Chloride6804 - 225.54 x 10³
Reaction with Diazotized 2-AminobenzothiazoleDiazotized 2-Aminobenzothiazole510-6.620 x 10³
Charge Transfer with HaematoxylinHaematoxylin620-640-2.38 x 10⁴

Data compiled from multiple sources.[1][2][6][7][8][9][10][11][12][13][14][15][16] Please refer to the original publications for detailed validation parameters.

References

Application Notes and Protocols for DL-Phenylephrine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic amine that functions as a selective α1-adrenergic receptor agonist.[1] Due to its ability to specifically activate this receptor subtype, it is a valuable tool in a variety of in vitro studies. It is commonly used to investigate α1-adrenergic signaling pathways, induce cellular responses like cardiomyocyte hypertrophy, and study calcium mobilization.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for obtaining reproducible results. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Chemical Name (±)-3-hydroxy-α-[(methylamino)methyl]benzenemethanol hydrochloride[2]
Synonyms (±)-Phenylephrine hydrochloride, rac Phenylephrine (B352888) Hydrochloride[2]
Molecular Formula C₉H₁₃NO₂ · HCl[1]
Molecular Weight 203.67 g/mol [1]
Appearance White to off-white crystalline solid[2]
Solubility in Water Soluble up to 100 mM
Solubility in DMSO Soluble up to 100 mM
Solubility in PBS (pH 7.2) Approximately 5 mg/mL
pH of 1% Aqueous Solution 4.5 - 5.5

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 100 mM stock solution in sterile water and a 10 mM stock solution in a sterile buffer such as Phosphate-Buffered Saline (PBS).

Materials
  • This compound powder (MW: 203.67 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile 1X Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes

Protocol for 100 mM Stock Solution in Water
  • Weighing: Accurately weigh 20.37 mg of this compound powder.

  • Dissolving: Add the powder to a sterile tube containing 1 mL of sterile water.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock will be added to sterile cell cultures for extended periods.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A product data sheet suggests that the solid form is stable for at least two years at -20°C. While some suppliers do not recommend storing aqueous solutions for more than a day, stability studies have shown that phenylephrine hydrochloride in aqueous solutions like 0.9% sodium chloride is stable for at least 60 days at room temperature when protected from light.[4][5] For optimal results in sensitive cell-based assays, it is best practice to use freshly prepared solutions or frozen aliquots for a limited time.

Protocol for 10 mM Stock Solution in PBS
  • Weighing: Accurately weigh 2.04 mg of this compound powder.

  • Dissolving: Add the powder to a sterile tube containing 1 mL of sterile 1X PBS.

  • Mixing: Vortex thoroughly until the solid is fully dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C, protected from light.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh DL-Phenylephrine hydrochloride powder dissolve 2. Dissolve in sterile solvent (Water or PBS) weigh->dissolve mix 3. Vortex until fully dissolved dissolve->mix filter 4. Sterile filter (0.22 µm) mix->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store at -20°C, protected from light aliquot->store

Figure 1. Workflow for preparing this compound stock solutions.

Application in In Vitro Assays

DL-Phenylephrine is widely used to study α1-adrenergic receptor-mediated cellular events. Below are protocols for two common applications: induction of cardiomyocyte hypertrophy and measurement of intracellular calcium mobilization.

Induction of Cardiomyocyte Hypertrophy

Phenylephrine is a well-established agent for inducing hypertrophic responses in cultured neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts.[2][6]

Materials

  • Cultured cardiomyocytes (e.g., NRVMs or H9c2 cells)

  • Appropriate cell culture medium (e.g., DMEM) with low serum (e.g., 0.5-1% FBS)

  • This compound stock solution (e.g., 10 mM in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for hypertrophy analysis (e.g., phalloidin (B8060827) for cell size measurement, reagents for protein synthesis assay, or qPCR for hypertrophic markers like ANP and BNP)

Protocol

  • Cell Seeding: Plate cardiomyocytes at a suitable density and allow them to attach and grow for 24-48 hours.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum medium for 12-24 hours before treatment.

  • Treatment: Prepare the final concentration of phenylephrine by diluting the stock solution directly into the low-serum culture medium. Common final concentrations range from 10 µM to 100 µM.[6][7] For a final concentration of 50 µM, add 5 µL of a 10 mM stock solution to 10 mL of medium. Add the phenylephrine-containing medium to the cells. Include a vehicle control (e.g., an equivalent volume of PBS).

  • Incubation: Incubate the cells for 24 to 72 hours to allow for the development of the hypertrophic phenotype.[2][7]

  • Analysis: Assess hypertrophy using various methods:

    • Cell Size: Fix the cells and stain with phalloidin (for F-actin) and DAPI (for nuclei). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.

    • Protein Synthesis: Measure protein synthesis via a radiolabeled amino acid (e.g., ³H-leucine) incorporation assay.

    • Gene Expression: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes such as Nppa (ANP) and Nppb (BNP).[6]

Intracellular Calcium Mobilization Assay

Phenylephrine triggers a rapid increase in intracellular calcium ([Ca²⁺]i) by activating the Gq-PLC-IP₃ signaling pathway.[8][9] This can be monitored using fluorescent calcium indicators.

Materials

  • Adherent cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the receptor, or primary smooth muscle cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • A fluorescence plate reader or fluorescence microscope equipped for live-cell imaging

Protocol

  • Cell Plating: Seed cells onto a black-walled, clear-bottom 96-well plate (for plate reader assays) or glass-bottom dishes (for microscopy).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with fresh, warm HBSS to remove excess dye. Add a final volume of HBSS to the wells/dish for the assay.

  • Baseline Measurement: Place the plate or dish in the imaging instrument and record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Stimulation: Add a pre-determined volume of a concentrated phenylephrine solution to achieve the desired final concentration (typically 1-10 µM).[10] For automated systems, this is done via an injection port.

  • Data Acquisition: Immediately after adding phenylephrine, continuously record the fluorescence intensity for several minutes to capture the transient calcium peak and any subsequent sustained response or oscillations. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Quantify the response by measuring the peak fluorescence intensity over the baseline (F/F₀).

Phenylephrine Signaling Pathway

DL-Phenylephrine acts on α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling cascade initiated by phenylephrine is depicted below.

G cluster_pathway Phenylephrine α1-Adrenergic Signaling Pathway PE DL-Phenylephrine a1AR α1-Adrenergic Receptor (GPCR) PE->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Stimulates Downstream Downstream Cellular Responses (e.g., Hypertrophy, Contraction) Ca->Downstream PKC->Downstream

References

Troubleshooting & Optimization

Technical Support Center: DL-Phenylephrine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Phenylephrine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxygen and other active pharmaceutical ingredients.[1][2][3][4] Phenylephrine (B352888) is known to be unstable and can undergo degradation through various pathways, including oxidation.[3][5]

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: this compound solutions are most stable in the acidic pH range.[5] For instance, nasal drops are recommended to be buffered at a pH between 5 and 6 to ensure both chemical and physical stability.[6] Solutions buffered at a pH above 6 have shown discoloration and decomposition, especially at elevated temperatures.[1] A study on intravenous solutions suggested that a pH of 5.0 was selected to balance stability and physiological tolerability.[5]

Q3: How does temperature impact the stability of the solution?

A3: Elevated temperatures accelerate the degradation of this compound. Solutions that are stable at room temperature can show significant discoloration and decomposition at higher temperatures such as 40°C and 60°C.[1][7] However, when stored in the dark in PVC bags, phenylephrine HCl (100 μg/mL in 0.9% sodium chloride) was found to be stable for at least 138 days at temperatures up to 52°C.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light.[5] Exposure to fluorescent light can cause significant degradation and physical changes, such as discoloration and turbidity.[2][4] Storing solutions in the dark is crucial for maintaining stability.[2]

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathways for phenylephrine include oxidation of the phenolic and secondary alcohol groups.[5] One major degradation product identified in aqueous solutions is a derivative with an unsaturated side chain, formed by the loss of a water molecule.[8] In formulations containing maleic acid (e.g., from chlorpheniramine (B86927) maleate), an adduct between phenylephrine and maleic acid can form.[3][9][10][11]

Troubleshooting Guides

Problem 1: My this compound solution is turning yellow/brown.

Possible Cause Troubleshooting Step
High pH Verify the pH of your solution. If it is above 6, consider adjusting it to a pH between 5 and 6 using an appropriate buffer system.[1][6]
Exposure to Light Store the solution in a light-protected container (e.g., amber vials) and away from direct light sources.[2]
High Temperature Store the solution at controlled room temperature or refrigerated, as specified by stability data. Avoid exposure to high temperatures.[1]
Oxidation Consider preparing the solution with deoxygenated water or purging the solution and container headspace with an inert gas like nitrogen.[5] The use of an antioxidant, such as sodium bisulfite, may also be beneficial.[1][6]

Problem 2: I am observing a loss of potency in my solution over time.

Possible Cause Troubleshooting Step
Chemical Degradation Review the storage conditions (pH, temperature, light exposure) and optimize them based on the stability data provided in the FAQs and data tables.
Interaction with other components If the formulation contains other active ingredients or excipients, investigate potential incompatibilities. For example, maleic acid can react with phenylephrine.[3][9]
Microbial Contamination For multi-dose or long-term storage, ensure the use of appropriate preservatives, as microbial growth can lead to degradation, particularly at higher pH values.[1]

Quantitative Stability Data

Table 1: Effect of pH and Temperature on the Stability of 0.5% Phenylephrine HCl Nasal Solution [1]

pHTemperatureObservation after 165 days
5Room TemperatureNo discoloration, stable (<10% degradation)
6Room TemperatureNo discoloration, stable (<10% degradation)
740°CDecomposition of secondary amino group noted
840°CDecomposition of secondary amino group noted
940°CDecomposition of secondary amino group noted

Table 2: Stability of 100 µg/mL Phenylephrine HCl in 0.9% Sodium Chloride in PVC Bags [2]

Storage ConditionDurationRemaining ConcentrationPhysical Appearance
4°C, in the dark138 days≥ 90%Physically stable
Room Temp (23-25°C), in the dark138 days≥ 90%Physically stable
52°C, in the dark138 days≥ 90%Physically stable
Room Temp (23-25°C), fluorescent light138 days>35% degradationDiscolored, slightly turbid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Phenylephrine Hydrochloride

This protocol is based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of phenylephrine hydrochloride.[12][13]

  • Chromatographic System:

    • Column: Partsil 10 ODS, Hichrom C18, 250 mm x 4.6 mm, 10µm particle size.[12]

    • Mobile Phase: A gradient elution using Mobile Phase A (Buffer solution pH 3.0) and Mobile Phase B (100% methanol). Alternatively, an isocratic system with 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (B129727) (80:20 v/v) can be used.[13]

    • Flow Rate: 1.0 mL/min.[12][13]

    • Detection: UV at 280 nm[12] or 272 nm.[13]

    • Column Temperature: 25°C.[12]

    • Injection Volume: 20 µL.[12]

  • Preparation of Solutions:

    • Diluent: A mixture of Methanol and water (50:50 v/v), with pH adjusted to 3.0 with Ortho-phosphoric acid.[12]

    • Standard Solution: Accurately weigh about 50 mg of USP Phenylephrine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare the sample solution containing Phenylephrine Hydrochloride to a final concentration of approximately 400 ppm in the diluent.[12]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the blank (diluent) to ensure no interfering peaks.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).

    • Inject the sample solutions.

    • Calculate the concentration of Phenylephrine Hydrochloride in the samples by comparing the peak areas with that of the standard solution.

Visualizations

degradation_pathway cluster_conditions Stress Conditions High_pH High pH (>6) Phenylephrine Phenylephrine High_pH->Phenylephrine High_Temp High Temperature High_Temp->Phenylephrine Light Light Exposure Light->Phenylephrine Oxidants Oxidizing Agents Oxidants->Phenylephrine Maleic_Acid Maleic Acid Maleic_Acid->Phenylephrine Degradation_Products Degradation_Products Phenylephrine->Degradation_Products Degradation

Caption: Factors leading to the degradation of Phenylephrine.

experimental_workflow Start Start: Prepare Aqueous Solution Set_Conditions Set Experimental Conditions (pH, Temp, Light) Start->Set_Conditions Store_Sample Store Sample for Defined Period Set_Conditions->Store_Sample Withdraw_Aliquot Withdraw Aliquot Store_Sample->Withdraw_Aliquot HPLC_Analysis Analyze via Stability-Indicating HPLC Method Withdraw_Aliquot->HPLC_Analysis Data_Evaluation Evaluate Data (Potency, Impurities) HPLC_Analysis->Data_Evaluation End End: Determine Stability Data_Evaluation->End

Caption: General workflow for a stability study.

References

Technical Support Center: Optimizing DL-Phenylephrine Hydrochloride for Vasoconstriction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing DL-Phenylephrine hydrochloride (phenylephrine) concentration in vasoconstriction assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vasoconstriction?

This compound is a synthetic sympathomimetic amine that acts as a selective alpha-1 (α1) adrenergic receptor agonist.[1][2][3] Its primary mechanism in inducing vasoconstriction involves binding to and activating α1-adrenergic receptors located on the surface of vascular smooth muscle cells (VSMCs).[4][5] This activation initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i), which is the primary trigger for smooth muscle contraction.[6][7] The process involves both the release of calcium from intracellular stores, like the sarcoplasmic reticulum, and the influx of calcium from the extracellular space.[6]

Q2: What is a typical concentration range for a phenylephrine-induced vasoconstriction assay?

The concentration range for phenylephrine (B352888) in ex vivo vasoconstriction assays, such as those using isolated aortic rings, typically spans from nanomolar (nM) to micromolar (µM) concentrations. A common cumulative concentration range is 10⁻¹⁰ M to 10⁻⁴ M, which allows for the construction of a full dose-response curve.[8] The specific range may need to be adjusted based on the tissue type, species, and experimental conditions.

Q3: What are the key parameters to determine from a concentration-response curve?

The analysis of a concentration-response curve yields two critical parameters:

  • Emax (Maximum Effect): This represents the maximum contractile response elicited by the highest concentration of phenylephrine.[9]

  • EC50 (Half-maximal Effective Concentration): This is the molar concentration of phenylephrine that produces 50% of the maximum response (Emax). It is a key indicator of the drug's potency. Often, this is expressed as pEC50, which is the negative logarithm of the EC50 value.

These parameters are typically calculated by fitting the experimental data to a sigmoidal (four-parameter logistic) model using non-linear regression software.[9]

Q4: How should I prepare and store my this compound solutions?

Proper preparation and storage are critical for reproducible results.

  • Preparation: Phenylephrine hydrochloride is typically dissolved in physiological salt solutions (e.g., Krebs-Henseleit buffer) or 0.9% sodium chloride.[10][11]

  • Storage and Stability: Phenylephrine solutions are susceptible to degradation, particularly when exposed to light and inappropriate pH.[12][13][14] For optimal stability, solutions should be buffered to a pH between 5 and 6 and stored protected from light.[12][15] Studies have shown that phenylephrine diluted in 0.9% sodium chloride is stable for extended periods (e.g., at least 138 days) when stored in PVC bags in the dark at temperatures ranging from 4°C to 25°C.[13][14] However, significant degradation occurs when solutions are exposed to fluorescent light at room temperature.[13][14]

Troubleshooting Guide

Problem: I am not observing any contractile response to phenylephrine.

  • Possible Cause 1: Inactive Compound. The phenylephrine solution may have degraded.

    • Solution: Prepare a fresh solution from a reliable stock powder. Always store solutions protected from light.[13] Check the expiration date of the solid compound.

  • Possible Cause 2: Non-viable Tissue. The isolated blood vessel may have been damaged during dissection or may have lost its viability.

    • Solution: After the equilibration period, test the vessel's viability by inducing a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM.[16] If there is no response to KCl, the tissue is likely non-viable, and the experiment should be repeated with a new preparation.

  • Possible Cause 3: Incorrect Experimental Setup. Issues with the organ bath, myograph calibration, or data acquisition system can prevent the recording of a response.

    • Solution: Ensure the organ bath is maintained at the correct temperature (typically 37°C) and is continuously aerated with the appropriate gas mixture (e.g., 95% O2, 5% CO2). Verify that the force transducer is properly calibrated and that the data acquisition software is functioning correctly.

Problem: The maximum contraction (Emax) is lower than expected.

  • Possible Cause 1: Presence of Endothelium. The endothelium releases vasodilating factors, such as nitric oxide (NO), which can counteract phenylephrine-induced vasoconstriction.[17][18]

    • Solution: If the goal is to study the direct effect on smooth muscle, the endothelium can be mechanically removed (denuded).[16][17] The successful removal of the endothelium can be confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-contraction with phenylephrine.

  • Possible Cause 2: Hypoxic Conditions. Prolonged exposure of the tissue to hypoxia can impair the contractility of arterial smooth muscle.[16]

    • Solution: Ensure consistent and adequate aeration of the buffer in the organ bath throughout the experiment.

  • Possible Cause 3: Receptor Desensitization. Prolonged exposure to high concentrations of an agonist can lead to a diminished response.

    • Solution: Follow a standard cumulative concentration protocol without excessively long incubation times at each concentration. Ensure adequate washout periods between repeated experiments on the same tissue.

Problem: There is high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Tissue Preparation. Variability in dissection technique, vessel size, or the amount of adipose/connective tissue can lead to inconsistent results.

    • Solution: Standardize the dissection protocol. Use vessel segments of a consistent length and from the same anatomical location. Carefully clean the vessels to remove extraneous tissue.

  • Possible Cause 2: Fluctuations in Experimental Conditions. Variations in temperature, pH, or buffer composition between experiments can affect tissue responsiveness.

    • Solution: Strictly control all experimental parameters. Use a thermostat-controlled water jacket for the organ baths and prepare fresh buffer for each experiment from a consistent stock.

  • Possible Cause 3: Biological Variability. Inherent biological differences between animals can contribute to variability.

    • Solution: Use animals from a consistent source (age, sex, and strain). Increase the number of replicates (n) to improve statistical power and account for biological variation.

Problem: I observed vasodilation instead of vasoconstriction in response to phenylephrine.

  • Possible Cause 1: Endothelium-Dependent Vasodilation. Under specific conditions, particularly with intraluminal application, phenylephrine can stimulate endothelial cells to release nitric oxide (NO), causing vasodilation.[19]

    • Solution: This is a known phenomenon. To isolate the vasoconstrictor effect, either remove the endothelium or use an inhibitor of nitric oxide synthase (NOS), such as L-NAME.[17][19]

  • Possible Cause 2: High Nitric Oxide Environment. In experimental conditions where NO levels are artificially elevated (e.g., by adding an NO donor), phenylephrine can paradoxically cause a decrease in vessel tension.[20]

    • Solution: Be aware of all components in your experimental buffer. Unless specifically studying the interaction with the NO pathway, avoid substances that would elevate basal NO levels.

Data Presentation: Quantitative Overview

The following tables summarize typical concentration ranges and reported potency values for phenylephrine in commonly used vascular preparations. Note that these values can vary significantly based on the specific experimental conditions.

Table 1: Typical Concentration Ranges for Phenylephrine in Vasoconstriction Assays

ParameterTypical Range (Molar, M)Tissue/Assay Type
Cumulative Concentration10⁻¹⁰ to 10⁻⁴Isolated Rat Aortic Rings
Cumulative Concentration10⁻⁹ to 3x10⁻⁵Isolated Rat Aortic Rings[21]
Single Concentration~10⁻⁵To elicit maximal or near-maximal contraction[18]

Table 2: Reported EC50 and pEC50 Values for Phenylephrine

Potency ValueVessel TypeSpeciesConditionsReference
EC50: 5.07 ± 0.34 µMSaphenous ArteryRatEndothelium-intact[17]
pEC50: 6.15 ± 0.14AortaRatEndothelium-intact
pEC50: 5.60 ± 0.29AortaRatEndothelium-intact[22]
EC50: 10.3 µg L⁻¹Systemic VasculatureHuman (Pediatric)In vivo study[23]

Note: pEC50 = -log(EC50). Values are presented as mean ± SEM or SD as reported in the source.

Experimental Protocols

Protocol: Ex Vivo Vasoconstriction Assay in Isolated Rat Aortic Rings

This protocol describes a standard method for assessing phenylephrine-induced vasoconstriction using an isometric organ bath setup.

  • Tissue Isolation and Preparation:

    • Euthanize a rat using an approved method.

    • Carefully excise the thoracic aorta and place it in cold (4°C), oxygenated Krebs-Henseleit physiological salt solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire or forceps.

  • Mounting and Equilibration:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously aerate with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Apply a resting tension to the rings. For rat aorta, this is typically 1.5-2.0 grams.

    • Allow the rings to equilibrate for 60-90 minutes, washing them with fresh Krebs solution every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Induce a contraction by adding 60-80 mM KCl to the bath to confirm tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • To check endothelial integrity, pre-contract the rings with a sub-maximal concentration of phenylephrine (e.g., 10⁻⁶ M). Once a stable plateau is reached, add acetylcholine (e.g., 10⁻⁵ M). Relaxation of >50% indicates an intact endothelium. A lack of relaxation confirms successful denudation.

    • Wash the rings thoroughly and allow them to return to baseline.

  • Generating the Concentration-Response Curve:

    • Begin the cumulative addition of phenylephrine. Start with the lowest concentration (e.g., 10⁻¹⁰ M).

    • Once the response to a given concentration has stabilized, add the next, higher concentration without washing out the previous one.

    • Continue this process until the maximum contractile response is achieved and further increases in concentration produce no further increase in tension.

  • Data Analysis:

    • Record the contractile force (in grams or millinewtons) at each concentration.

    • Normalize the data by expressing each response as a percentage of the maximum contraction observed for that tissue.[8]

    • Plot the normalized response against the logarithm of the phenylephrine concentration.

    • Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response equation and calculate the Emax and EC50 (or pEC50) values.

Visualizations: Pathways and Workflows

Phenylephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Sarcoplasmic Reticulum PE Phenylephrine Receptor α1-Adrenergic Receptor PE->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ CaM Calmodulin (CaM) Ca->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Vasoconstriction MLC_P->Contraction Leads to

Caption: Signaling pathway of phenylephrine-induced vasoconstriction.

Vasoconstriction_Assay_Workflow A 1. Tissue Isolation (e.g., Thoracic Aorta) B 2. Preparation of Vascular Rings A->B C 3. Mounting in Organ Bath System B->C D 4. Equilibration (60-90 min under tension) C->D E 5. Viability & Endothelium Integrity Check (KCl / ACh) D->E F 6. Cumulative Dosing with Phenylephrine E->F G 7. Record Isometric Tension Data F->G H 8. Data Analysis (Curve Fitting for EC50, Emax) G->H

Caption: Experimental workflow for a vasoconstriction assay.

Caption: Troubleshooting logic for common assay issues.

References

Technical Support Center: Troubleshooting Tachyphylaxis with DL-Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of DL-Phenylephrine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving repeated DL-Phenylephrine administration.

Issue Potential Cause Troubleshooting Steps
Rapidly diminishing vasoconstrictor response to repeated Phenylephrine (B352888) doses. Alpha-1 Adrenergic Receptor Desensitization: This is the most common cause of tachyphylaxis to phenylephrine. Prolonged or repeated exposure to the agonist leads to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This uncouples the receptor from its G-protein, preventing downstream signaling.1. Allow for a washout period: The duration of the washout period will depend on the experimental system. For in vitro preparations, such as isolated aortic rings, washing the tissue with fresh buffer for 30-60 minutes may be sufficient to restore responsiveness. 2. Consider the dosing interval: Increasing the time between phenylephrine administrations can reduce the rate of desensitization. 3. Use a lower concentration of Phenylephrine: If experimentally feasible, using the lowest effective concentration can help to minimize receptor desensitization. 4. Investigate the role of GRKs and β-arrestins: Use specific inhibitors of GRKs (e.g., heparin, suramin (B1662206) - use with caution and appropriate controls) or techniques like siRNA to knockdown β-arrestin to confirm their involvement in the observed tachyphylaxis.
Variability in the onset and magnitude of tachyphylaxis between experiments. Differences in Experimental Conditions: Factors such as temperature, pH, and the integrity of the tissue preparation can influence the rate of receptor desensitization. Receptor Subtype Expression: Different tissues and cell lines express varying levels of α1-adrenergic receptor subtypes (α1A, α1B, α1D), which have different desensitization kinetics.1. Standardize experimental protocols: Ensure consistent temperature, pH, buffer composition, and tissue handling procedures across all experiments. 2. Characterize the α1-adrenergic receptor subtype expression: If possible, determine the predominant subtype in your experimental model using techniques like qPCR or selective antagonists. This will help in interpreting the results. 3. Perform appropriate controls: Always include a control group that is not subjected to repeated phenylephrine administration to establish a baseline response.
Complete loss of response to Phenylephrine. Receptor Internalization and Downregulation: Following β-arrestin binding, the α1-adrenergic receptors can be internalized into the cell via endocytosis. Prolonged agonist exposure can lead to the degradation of these internalized receptors (downregulation), resulting in a reduced number of receptors on the cell surface.1. Allow for a longer recovery period: Receptor recycling to the cell surface can take time. Extending the washout period to several hours may be necessary. 2. Visualize receptor internalization: Use techniques like immunofluorescence or fluorescently tagged phenylephrine analogs to visualize the localization of the α1-adrenergic receptors before and after agonist exposure. 3. Quantify receptor number: Radioligand binding assays can be used to determine the number of cell surface receptors before and after prolonged phenylephrine treatment.
Unexpected vasodilation in response to Phenylephrine. Endothelium-Derived Factors: In some vascular beds, phenylephrine can stimulate the release of vasodilatory substances like nitric oxide (NO) from the endothelium, which can counteract its vasoconstrictor effects.1. Remove the endothelium: In isolated blood vessel preparations, mechanical removal of the endothelium can help to determine its contribution to the observed response. 2. Use a nitric oxide synthase (NOS) inhibitor: Pre-treatment with a NOS inhibitor, such as L-NAME, can block the production of NO and reveal the direct vasoconstrictor effect of phenylephrine.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of DL-Phenylephrine administration?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of DL-Phenylephrine, this typically manifests as a diminished vasoconstrictor effect with successive doses. This is primarily due to the desensitization of alpha-1 adrenergic receptors.

Q2: What is the primary molecular mechanism behind phenylephrine-induced tachyphylaxis?

A2: The primary mechanism is homologous desensitization of the alpha-1 adrenergic receptor. This process involves:

  • Receptor Phosphorylation: Upon activation by phenylephrine, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the alpha-1 adrenergic receptor.

  • β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins, which then bind to the receptor.

  • G-Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G-protein (Gq/11), thereby inhibiting downstream signaling pathways that lead to vasoconstriction.

  • Receptor Internalization: β-arrestin also acts as an adapter protein, targeting the receptor for internalization into the cell via clathrin-coated pits. This reduces the number of receptors available on the cell surface to respond to phenylephrine.

Q3: How can I prevent or minimize tachyphylaxis in my experiments?

A3: While completely preventing tachyphylaxis might be difficult, you can minimize its impact by:

  • Optimizing the dosing regimen: Use the lowest effective concentration of phenylephrine and increase the interval between doses.

  • Allowing for adequate washout periods: This allows for receptor dephosphorylation and recycling back to the cell surface.

  • Controlling experimental conditions: Maintaining consistent temperature, pH, and tissue health is crucial.

Q4: Does the route of administration of DL-Phenylephrine affect the development of tachyphylaxis?

A4: Yes, the route and method of administration can influence the onset and magnitude of tachyphylaxis. Continuous intravenous infusions are more likely to induce tachyphylaxis compared to intermittent bolus injections due to the sustained high concentration of the agonist at the receptor site.

Q5: Are all blood vessels equally susceptible to phenylephrine-induced tachyphylaxis?

A5: No, the susceptibility can vary between different vascular beds. This is likely due to differences in the expression levels of alpha-1 adrenergic receptor subtypes, GRKs, and β-arrestins, as well as the influence of local regulatory factors such as endothelial-derived substances.

Data Presentation

The following table summarizes quantitative data on the effects of repeated phenylephrine administration on vascular contraction. Note that the magnitude of tachyphylaxis can vary significantly depending on the experimental model and conditions.

Experimental Model Treatment Parameter Control Value Value After Repeated Phenylephrine Reference
Rat AortaRepeated cumulative concentration-response curves to phenylephrineEmax (% of KCl max)~100%Decreased[1]
Rat AortaRepeated cumulative concentration-response curves to phenylephrinepD2 (-log EC50)~7.0Decreased (Rightward shift)[1]

This table is a representative summary. Specific values for Emax and pD2 shifts can vary widely based on the specific experimental protocol, including the concentration of phenylephrine used for desensitization and the duration of exposure.

Experimental Protocols

Protocol 1: Assessment of Phenylephrine-Induced Tachyphylaxis in Isolated Rat Aortic Rings

This protocol describes a method to induce and quantify tachyphylaxis to DL-Phenylephrine in an ex vivo setting.

1. Tissue Preparation: a. Euthanize a male Wistar rat (250-300g) according to approved animal care protocols. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose). c. Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm rings. d. For some rings, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

2. Mounting and Equilibration: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with buffer changes every 15 minutes.

3. Induction of Tachyphylaxis and Data Acquisition: a. After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached. b. Wash the rings with fresh buffer until the tension returns to baseline. c. First Concentration-Response Curve (CRC1): Add cumulative concentrations of phenylephrine (e.g., 1 nM to 100 µM) to the organ bath and record the steady-state tension at each concentration. d. Wash the rings thoroughly for a defined period (e.g., 60 minutes), with buffer changes every 15 minutes. e. Second Concentration-Response Curve (CRC2): Repeat the cumulative addition of phenylephrine to generate a second CRC. f. Tachyphylaxis is quantified by comparing the Emax (maximum response) and EC50 (concentration producing 50% of the maximal response) values of CRC1 and CRC2. A rightward shift in the CRC and a decrease in Emax indicate tachyphylaxis.

Protocol 2: Quantification of α1-Adrenergic Receptor Internalization

This protocol provides a method to visualize and quantify the internalization of α1-adrenergic receptors in response to phenylephrine stimulation using immunofluorescence.

1. Cell Culture and Treatment: a. Culture a suitable cell line expressing α1-adrenergic receptors (e.g., HEK293 cells stably transfected with a tagged α1-adrenergic receptor) on glass coverslips. b. Once the cells reach 70-80% confluency, treat them with phenylephrine (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

2. Immunofluorescence Staining: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for staining intracellular receptors). For staining only surface receptors, omit this step. d. Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. e. Incubate the cells with a primary antibody specific for the α1-adrenergic receptor (or the tag) overnight at 4°C. f. Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. g. Counterstain the nuclei with DAPI. h. Mount the coverslips on microscope slides.

3. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope or a confocal microscope. b. Capture images from multiple random fields for each treatment condition. c. Quantify receptor internalization by analyzing the fluorescence intensity at the plasma membrane versus the intracellular compartments. A decrease in membrane fluorescence and an increase in intracellular puncta indicate receptor internalization.

Mandatory Visualizations

G_Protein_Coupled_Receptor_Signaling_and_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular Signaling Phenylephrine DL-Phenylephrine Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR Binds to G_Protein Gq/11 Alpha1_AR->G_Protein Activates GRK GRK Alpha1_AR->GRK Recruits & Activates Beta_Arrestin β-Arrestin Alpha1_AR->Beta_Arrestin Binds to Phosphorylated Receptor Endosome Endosome PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_Release Ca²⁺ Release (from ER) PKC Protein Kinase C (PKC) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_Release DAG->PKC GRK->Alpha1_AR Phosphorylates Beta_Arrestin->G_Protein Blocks Activation (Desensitization) Clathrin Clathrin Beta_Arrestin->Clathrin Recruits Clathrin->Alpha1_AR Internalization Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Signaling pathway of phenylephrine-induced vasoconstriction and desensitization.

Tachyphylaxis_Troubleshooting_Workflow Start Diminished Response to Phenylephrine Check_Protocol Review Experimental Protocol (Dosing, Washout) Start->Check_Protocol Is_Tachyphylaxis Is Tachyphylaxis the Likely Cause? Check_Protocol->Is_Tachyphylaxis Homologous_Desensitization Homologous Desensitization (GRK/β-Arrestin) Is_Tachyphylaxis->Homologous_Desensitization Yes Other_Mechanisms Consider Other Mechanisms (e.g., Endothelial Factors) Is_Tachyphylaxis->Other_Mechanisms No Receptor_Internalization Receptor Internalization/ Downregulation Homologous_Desensitization->Receptor_Internalization If severe/prolonged Optimize_Protocol Optimize Protocol: - Increase washout period - Adjust dosing interval/concentration Homologous_Desensitization->Optimize_Protocol Investigate_Mechanism Investigate Mechanism: - GRK/β-arrestin inhibitors - Receptor localization studies Receptor_Internalization->Investigate_Mechanism Endothelial_Studies Perform Endothelium- Removal/NOS Inhibition Studies Other_Mechanisms->Endothelial_Studies

Caption: Troubleshooting workflow for diminished phenylephrine response.

References

Degradation products of DL-Phenylephrine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Phenylephrine hydrochloride. The information is designed to address common issues encountered during stress degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of this compound?

A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: What are the major degradation pathways for this compound under stress conditions?

A2: this compound is susceptible to degradation under various stress conditions. It has been found to be particularly sensitive to hydrolytic (acid and base) and oxidative stress.[4] Under photolytic and thermal stress, it has shown more resilience.[2] In combination products, it can also react with other active ingredients or excipients, such as the formation of adducts with maleic acid.[5][6] Another identified degradation pathway involves the acetylation of the secondary amine function in the presence of aspirin.[7]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for the analysis of this compound and its degradation products.[1][2][4][8] UV detection is typically used, with wavelengths around 215 nm, 272 nm, or 280 nm being common.[1][2][8]

Troubleshooting Guides

Issue: Unexpected Peaks in the Chromatogram During Stability Studies

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak as this compound by comparing the retention time with a standard.

    • Subject the drug substance to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to see if the unknown peaks correspond to any of the resulting degradation products.

    • LC-MS/MS analysis can be employed to determine the molecular weights of the unknown peaks and aid in their identification.[9][10]

Possible Cause 2: Interaction with Excipients or Other Active Pharmaceutical Ingredients (APIs).

  • Troubleshooting Steps:

    • Review the formulation for any known incompatibilities. For instance, phenylephrine (B352888) can form adducts with maleic acid, a common counter-ion for other APIs like chlorpheniramine (B86927) maleate.[9][5][6]

    • Conduct compatibility studies with individual excipients to pinpoint the source of the interaction.

    • It has been reported that aldehyde impurities in excipients can react with phenylephrine.[11][12]

Issue: Poor Resolution Between DL-Phenylephrine and its Degradant Peaks
  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the aqueous phase can also significantly impact the retention and resolution of ionizable compounds like phenylephrine and its degradants.[2][8]

    • Change the Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

    • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

    • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be effective in separating complex mixtures of the parent drug and its degradation products.[8]

Experimental Protocols

Forced Degradation Studies

The following are representative protocols for subjecting this compound to various stress conditions. The concentration of the drug and the duration of exposure may need to be adjusted based on the specific formulation.

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic hydrochloric acid.[2]

    • Reflux the solution at 60°C for 1 hour in the dark.[2]

    • Neutralize the solution with an appropriate amount of base before analysis.

  • Alkaline Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic sodium hydroxide.[2]

    • Reflux the solution at 60°C for 1 hour in the dark.[2]

    • Neutralize the solution with an appropriate amount of acid before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol (B129727).

    • Treat the solution with 10 mL of 6% v/v hydrogen peroxide for 1 hour in the dark.[2]

  • Thermal Degradation:

    • Keep 10 mg of solid this compound in an oven at 60°C for 4 hours.[2]

    • Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL for analysis.[2]

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight for 48 hours.[2] Alternatively, expose the drug in a photostability chamber.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.1N HCl1 hour60°C21.92%[2]
Alkaline Hydrolysis1N NaOH1 hour60°CNot specified[2]
Oxidative Degradation6% H₂O₂1 hourRoom TempNot specified[2]
Thermal DegradationDry Heat4 hours60°CNo degradation[2]
Photolytic DegradationDirect Sunlight48 hoursRoom TempNo degradation[2]
Photolytic DegradationNot specifiedNot specifiedNot specified19.88% (Standard), 18.07% (Sample)[1]

Note: The extent of degradation can vary depending on the specific experimental conditions and the formulation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug DL-Phenylephrine HCl acid Acid Hydrolysis (0.1N HCl, 60°C) drug->acid alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) drug->alkali oxidation Oxidative (6% H₂O₂) drug->oxidation thermal Thermal (60°C) drug->thermal photo Photolytic (Sunlight) drug->photo hplc RP-HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc identification Characterization of Degradation Products (e.g., LC-MS) hplc->identification

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products PHE DL-Phenylephrine HCl hydrolysis Hydrolytic Degradation (Acid/Base) PHE->hydrolysis oxidation Oxidative Degradation PHE->oxidation interaction Interaction with Excipients/APIs PHE->interaction hydrolytic_products Hydrolyzed Products hydrolysis->hydrolytic_products oxidative_products Oxidized Products oxidation->oxidative_products adducts Adducts (e.g., with maleic acid) interaction->adducts acetylated Acetylated Amine (in presence of aspirin) interaction->acetylated

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Minimizing DL-Phenylephrine Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from DL-Phenylephrine hydrochloride in fluorescence-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these challenges to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a synthetic amine that acts as a selective α1-adrenergic receptor agonist.[1] It is commonly used in research to study adrenergic signaling pathways. Like many small molecules, particularly those containing aromatic rings, phenylephrine (B352888) has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself can fluoresce when excited by light, leading to a false-positive signal.[2] Phenylephrine hydrochloride has been shown to have excitation and emission wavelengths in the ultraviolet range, around 270 nm and 305 nm, respectively.[3]

  • Fluorescence Quenching: Phenylephrine may interact with your fluorescent probe, causing a decrease in the fluorescence signal that could be misinterpreted as biological activity.[4][5]

  • Inner Filter Effect: The compound can absorb light at the excitation or emission wavelengths of your fluorophore, leading to a reduction in the detected signal.[5]

Q2: How can I determine if this compound is interfering with my assay?

A2: The first and most critical step is to run a "compound-only" control. This involves running your assay with this compound at the concentrations used in your experiment but without the fluorescent probe or key biological components (e.g., cells, enzymes). Any signal detected in these wells is likely due to the autofluorescence of phenylephrine.[5][6] Comparing the signal of your fluorescent probe with and without phenylephrine (in the absence of the biological target) can also indicate quenching or inner filter effects.[5]

Q3: What are the general strategies to minimize interference from this compound?

A3: Several strategies can be employed to mitigate interference:

  • Spectral Separation: The most effective approach is to use fluorescent probes that are excited and emit at wavelengths outside the range of phenylephrine's fluorescence.[6][7] Since phenylephrine fluoresces in the UV range, shifting to red-shifted or far-red dyes can significantly reduce interference.[7][8]

  • Background Subtraction: If spectral separation is not possible, you can computationally correct for the background fluorescence by subtracting the average signal from the "compound-only" control wells.[6][9]

  • Lower Compound Concentration: If experimentally feasible, reducing the concentration of this compound can minimize its interference.[5]

  • Orthogonal Assays: Confirm your findings using a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength.[2][5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound interference.

Issue 1: High background fluorescence in wells containing phenylephrine.

This is a classic sign of compound autofluorescence.

Troubleshooting Workflow:

start High Background Fluorescence Observed control Run 'Compound-Only' Control (Phenylephrine without fluorescent probe) start->control check_signal Is there a signal in the control wells? control->check_signal autofluorescence Conclusion: Phenylephrine is autofluorescent at your assay's wavelengths. check_signal->autofluorescence Yes no_autofluorescence Conclusion: Interference is likely not due to phenylephrine autofluorescence. Consider other sources. check_signal->no_autofluorescence No mitigation Implement Mitigation Strategies: 1. Spectral Separation (Red-shifted dyes) 2. Background Subtraction 3. Lower Phenylephrine Concentration autofluorescence->mitigation

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Lower than expected fluorescence signal in the presence of phenylephrine.

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Low Fluorescence Signal Observed control Run Control: Fluorescent probe + Phenylephrine (No biological target) start->control check_signal Is the signal lower than 'probe-only' control? control->check_signal quenching Conclusion: Phenylephrine is likely quenching the fluorophore or causing an inner filter effect. check_signal->quenching Yes no_quenching Conclusion: The low signal is likely due to the biological activity of phenylephrine. check_signal->no_quenching No mitigation Implement Mitigation Strategies: 1. Lower Phenylephrine Concentration 2. Change Fluorophore 3. Correct for Inner Filter Effect 4. Use an Orthogonal Assay quenching->mitigation

Caption: Troubleshooting workflow for low fluorescence signals.

Data Presentation

Table 1: Spectral Properties of this compound and Recommended Fluorophore Classes

CompoundExcitation Max (nm)Emission Max (nm)Recommended Fluorophore ClassRationale
DL-Phenylephrine HCl~270-277[3][10]~305[3]Red / Far-Red EmittersTo achieve spectral separation and minimize interference from compound autofluorescence which is more common in the blue-green spectrum.[7][8]

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To measure the excitation and emission spectra of this compound to identify its autofluorescent properties under your specific experimental conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer or fluorescence plate reader with scanning capabilities

  • Appropriate cuvettes or microplates

Method:

  • Prepare a series of dilutions of this compound in the assay buffer at concentrations relevant to your experiment.

  • Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., 270 nm).[3] b. Scan the emission spectrum across a broad range (e.g., 290-600 nm).

  • Excitation Scan: a. Set the spectrofluorometer to a fixed emission wavelength (e.g., 305 nm).[3] b. Scan the excitation spectrum across a relevant range (e.g., 240-300 nm).

  • Analyze the resulting spectra to determine the peak excitation and emission wavelengths of phenylephrine in your assay buffer.

Protocol 2: Computational Background Subtraction

Objective: To correct for the autofluorescence of this compound in your final data.

Workflow:

  • Acquire Control Data: In your experiment, include "compound-only" control wells containing each concentration of this compound used, but without your fluorescent probe.

  • Determine Average Background: Calculate the average fluorescence intensity from the "compound-only" wells for each concentration of phenylephrine.

  • Subtract Background: For each experimental well, subtract the corresponding average background intensity from the measured fluorescence intensity.

  • Analyze Corrected Data: Perform your data analysis on the background-corrected values.

Signaling Pathways and Visualizations

DL-Phenylephrine, as an α1-adrenergic agonist, is known to activate several downstream signaling pathways that are often investigated using fluorescence-based assays.

Phenylephrine-Induced Calcium Signaling

Phenylephrine binding to the α1-adrenergic receptor activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[11] This increase in intracellular calcium can be monitored using fluorescent calcium indicators.

phenylephrine DL-Phenylephrine Hydrochloride receptor α1-Adrenergic Receptor phenylephrine->receptor gq Gq receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release

Caption: Phenylephrine-induced IP3-mediated calcium release pathway.

Phenylephrine and the Calcineurin-NFAT Pathway

The increase in intracellular calcium initiated by phenylephrine can activate the calcium/calmodulin-dependent phosphatase, calcineurin.[12][13] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus where it can regulate gene expression.[12][13] This pathway is often studied using fluorescently tagged NFAT to visualize its cellular localization.

ca_increase ↑ Intracellular Ca²⁺ calmodulin Calmodulin ca_increase->calmodulin binds calcineurin Calcineurin calmodulin->calcineurin activates nfat_p NFAT-P (Cytoplasm) calcineurin->nfat_p dephosphorylates nfat NFAT (Nucleus) nfat_p->nfat translocates gene_expression Gene Expression nfat->gene_expression

Caption: Calcineurin-NFAT signaling pathway activated by calcium.

References

Technical Support Center: Synthesis of L-phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of L-phenylephrine hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the common synthetic routes to produce L-phenylephrine hydrochloride?

A1: The primary methods for synthesizing L-phenylephrine hydrochloride are:

  • Classical Resolution: This route involves the synthesis of a racemic mixture of phenylephrine (B352888), followed by resolution of the desired L-enantiomer using a chiral resolving agent like L-(+)-tartaric acid.

  • Asymmetric Synthesis: This approach directly produces the L-enantiomer, often through asymmetric hydrogenation of a prochiral ketone precursor using a chiral catalyst. An example is the rhodium-catalyzed asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride.[1][2]

  • Biocatalysis: Stereoselective reduction of a ketone intermediate using an engineered carbonyl reductase enzyme can also yield the desired L-enantiomer with high optical purity.[3]

Troubleshooting: Low Yield & Purity

Q2: My overall yield is low in the classical resolution pathway. Which steps are the most critical to optimize?

A2: Low overall yield in the classical pathway can often be attributed to inefficiencies in two key stages: the diastereomeric resolution and the palladium-catalyzed debenzylation.

  • Diastereomeric Resolution: The separation of L-phenylephrine from its D-enantiomer using L-(+)-tartaric acid is a critical step. Inefficient crystallization or co-precipitation of the undesired diastereomer can significantly reduce the yield of the pure L-enantiomer.

  • Debenzylation: The removal of the N-benzyl protecting group via palladium-catalyzed hydrogenation can be problematic. Incomplete reaction, side reactions, or difficulty in product isolation can all contribute to a lower yield.

Q3: I am observing significant impurities in my final product. What are their likely sources?

A3: Impurities in L-phenylephrine hydrochloride can arise from several sources, including starting materials, side reactions during synthesis, and degradation of the final product.[1] Common impurities can be categorized as:

  • Related Substances: These are structurally similar compounds formed during the synthesis, such as byproducts from incomplete reactions or side reactions.

  • Degradation Products: L-phenylephrine is susceptible to degradation from exposure to heat, light, and moisture.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in trace amounts in the final product.[1]

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are effective analytical techniques for identifying and quantifying these impurities.[1]

Asymmetric Hydrogenation

Q4: I am using the asymmetric hydrogenation route with a rhodium catalyst, but the enantiomeric excess (e.e.) is below expectations. What could be the issue?

A4: Achieving high enantiomeric excess in rhodium-catalyzed asymmetric hydrogenation is highly dependent on several factors:

  • Catalyst Integrity: The chiral ligand and the rhodium precursor must be of high purity. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Substrate Purity: The purity of the N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride substrate is crucial. Impurities can poison the catalyst and reduce its enantioselectivity.

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time must be carefully optimized. Deviations from optimal conditions can lead to a decrease in enantioselectivity. For instance, a patented process specifies a temperature of 50-55°C and a hydrogen pressure of 20 bar for approximately 4 hours.[1]

  • Solvent Choice: The reaction is typically carried out in a polar solvent like methanol (B129727). The solvent should be anhydrous and deoxygenated.

Q5: The asymmetric hydrogenation reaction is sluggish or incomplete. What are the potential causes and solutions?

A5: A slow or incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The rhodium catalyst can be deactivated by impurities in the substrate or solvent, or by exposure to oxygen. Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.

  • Insufficient Catalyst Loading: While a low catalyst loading is desirable for cost-effectiveness, an insufficient amount may lead to an incomplete reaction within a reasonable timeframe. The molar ratio of catalyst to substrate is a critical parameter to optimize.

  • Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of hydrogen gas, solvent, and catalyst, slowing down the reaction rate. Ensure efficient agitation throughout the reaction.

Diastereomeric Resolution

Q6: I am struggling to get a clean separation of the L-phenylephrine-L-tartrate diastereomer during crystallization. How can I improve this?

A6: The efficiency of diastereomeric resolution is highly dependent on the crystallization conditions.

  • Solvent System: The choice of solvent is critical as it affects the solubility of the two diastereomeric salts differently. Isopropyl alcohol (IPA) is a commonly used solvent.[4] Experimenting with solvent mixtures or the water content in the solvent can sometimes improve the separation.

  • Temperature Profile: A controlled cooling rate during crystallization is essential. Crash cooling can lead to the entrapment of the undesired diastereomer in the crystal lattice, reducing the purity of the product.

  • Seeding: The addition of a small amount of pure L-phenylephrine L-tartrate crystals (seeding) can promote the crystallization of the desired diastereomer and improve the optical purity of the product.

Final Product Isolation and Purification

Q7: After the final salt formation with HCl, I am having trouble obtaining a crystalline product, or the purity is low. What should I check?

A7: Issues with the final crystallization of L-phenylephrine hydrochloride can be related to solvent choice, pH, and the presence of impurities.

  • Recrystallization Solvent: Isopropanol and methanol are commonly used solvents for the recrystallization of L-phenylephrine hydrochloride.[1][5] The choice of solvent can influence the crystal form (polymorphism) and purity.

  • pH Control: The pH of the solution during salt formation and crystallization is critical. An incorrect pH can lead to the precipitation of the free base or incomplete salt formation.

  • Polymorphism: L-phenylephrine hydrochloride can exist in different crystalline forms (polymorphs), which may have different physical properties. The crystallization conditions, including the solvent and cooling rate, can influence which polymorph is obtained.

Data Presentation

Table 1: Comparison of L-phenylephrine Hydrochloride Synthesis Methods

ParameterClassical ResolutionAsymmetric Hydrogenation[1]Biocatalysis[3]
Starting Material m-hydroxy acetophenoneN-benzyl-N-methyl-2-amino-m-hydroxyacetophenone HCl1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one
Key Step Diastereomeric resolution with L-(+)-tartaric acidRhodium-catalyzed asymmetric hydrogenationStereoselective reduction with carbonyl reductase
Reported Overall Yield Variable, often lower than asymmetric methods~71-76%62.8%
Chemical Purity >99% achievable with purification>99%99.9%
Optical Purity (e.e.) >99% achievable with efficient resolution>99%>99.9%

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride [1]

  • Catalyst Preparation: Prepare the chiral rhodium catalyst solution, for example, using [Rh(COD)Cl]2 and a chiral phosphine (B1218219) ligand like (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine, under an inert atmosphere.

  • Reaction Setup: In a suitable autoclave, charge N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride (1 equivalent), triethylamine (B128534) (a slight molar excess relative to the substrate hydrochloride), and methanol.

  • Degassing: Thoroughly degas the mixture.

  • Hydrogenation: Add the catalyst solution to the autoclave. Heat the mixture to 50-55°C and pressurize with hydrogen to 20 bar. Maintain these conditions with vigorous stirring for approximately 4 hours, or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, the N-benzyl-L-phenylephrine intermediate can be carried forward to the debenzylation step.

Protocol 2: Palladium-Catalyzed Debenzylation of N-benzyl-L-phenylephrine [1]

  • Catalyst Addition: To the solution containing N-benzyl-L-phenylephrine, add a palladium catalyst (e.g., palladium on carbon or palladium chloride solution).

  • Hydrogenation: Hydrogenate the mixture at a pressure of 1-5 bar (typically 2-3 bar) until the debenzylation is complete.

  • Filtration: Remove the catalyst by filtration.

  • Purification and Salt Formation: The resulting L-phenylephrine can be purified by converting it to the free base by adjusting the pH with a base (e.g., ammonia), followed by precipitation. The purified L-phenylephrine free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl to form L-phenylephrine hydrochloride. The final product is isolated by crystallization.

Visualizations

Synthesis_Workflow cluster_classical Classical Resolution Pathway cluster_asymmetric Asymmetric Synthesis Pathway A m-hydroxy acetophenone B Bromination & Amination A->B C DL-phenylephrine B->C D Resolution with L-tartaric acid C->D E L-phenylephrine tartrate D->E F Liberation of free base E->F G L-phenylephrine F->G H Salt formation with HCl G->H I L-phenylephrine HCl H->I J Prochiral Ketone K Asymmetric Hydrogenation J->K L N-benzyl-L-phenylephrine K->L M Debenzylation L->M N L-phenylephrine M->N O Salt formation with HCl N->O P L-phenylephrine HCl O->P

Caption: Overview of major synthetic pathways to L-phenylephrine hydrochloride.

Troubleshooting_Yield Start Low Overall Yield Step Identify problematic step Start->Step Resolution Diastereomeric Resolution? Step->Resolution Debenzylation Debenzylation? Step->Debenzylation Other Other steps? Step->Other Solvent Optimize solvent system Resolution->Solvent Yes Cooling Control cooling rate Resolution->Cooling Yes Seeding Use seeding crystals Resolution->Seeding Yes Catalyst Check catalyst activity Debenzylation->Catalyst Yes Conditions Optimize reaction conditions (pH, temp, pressure) Debenzylation->Conditions Yes

Caption: Decision tree for troubleshooting low yield in L-phenylephrine synthesis.

Troubleshooting_Purity Start Low Enantiomeric Excess (e.e.) Method Using Asymmetric Hydrogenation? Start->Method Resolution Using Diastereomeric Resolution? Start->Resolution No Catalyst Check catalyst purity and handling Method->Catalyst Yes Substrate Verify substrate purity Method->Substrate Yes Reaction_Cond Optimize H2 pressure, temperature Method->Reaction_Cond Yes Solvent Optimize crystallization solvent Resolution->Solvent Yes Cooling Ensure slow, controlled cooling Resolution->Cooling Yes Stoichiometry Check resolving agent stoichiometry Resolution->Stoichiometry Yes

Caption: Troubleshooting low optical purity in L-phenylephrine synthesis.

References

Addressing solubility issues of DL-Phenylephrine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of DL-Phenylephrine hydrochloride in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white crystalline powder that is generally considered to be freely soluble in water.[1][2] The hydrochloride salt form significantly enhances its aqueous solubility.[3] It is also freely soluble in ethanol.[1][2][4]

Q2: What factors can influence the solubility of this compound?

A2: Several factors can impact the solubility of this compound in buffer solutions:

  • pH of the buffer: The ionization state of this compound is pH-dependent due to its pKa values, which can affect its solubility.

  • Buffer composition: The type and concentration of buffer salts can influence the solubility.

  • Temperature: While not extensively documented for a full profile, temperature can affect solubility.

  • Presence of other excipients: Other components in a formulation can interact with the drug and alter its solubility.

  • Light exposure: this compound solutions can be sensitive to light, which may lead to degradation and affect its properties.[5]

Q3: What are the pKa values of this compound?

A3: The reported pKa values for DL-Phenylephrine are approximately pK1 = 8.77 and pK2 = 9.84 at 25°C.[4] These values correspond to the ionization of the phenolic hydroxyl group and the secondary amine.

Q4: How does pH affect the stability of this compound solutions?

A4: this compound solutions are most stable in the pH range of 5 to 6.[3][6] Degradation is more likely to occur at pH values above 7.[6][7] Forced degradation studies have shown that the compound can degrade under both acidic and basic conditions.[8][9]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and buffers.

Solvent/BufferpHTemperatureSolubility
WaterNot Specified21°C≥ 100 mg/mL[4]
WaterNot Specified70°F (~21°C)≥ 100 mg/mL
Phosphate Buffered Saline (PBS)7.2Not Specified~ 5 mg/mL
Ethanol (96%)Not SpecifiedNot SpecifiedFreely Soluble[2][4]

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.

Q1: I'm observing precipitation after dissolving this compound in my buffer. What could be the cause?

A1: Precipitation can occur due to several reasons:

  • pH Shift: The addition of this compound, which is acidic, can lower the pH of a weakly buffered solution, potentially causing the compound to exceed its solubility limit at the new pH.

  • Buffer Choice: The buffer components may be interacting with the drug to form a less soluble salt.

  • Concentration: The intended concentration may exceed the solubility of this compound in that specific buffer and at that particular pH.

  • Temperature: If the solution was prepared at an elevated temperature, cooling to room temperature could lead to precipitation.

Troubleshooting Steps:

  • Verify pH: Measure the final pH of the solution after adding this compound.

  • Adjust pH: If the pH has shifted, adjust it back to the desired value.

  • Consider a different buffer: If precipitation persists, try a different buffer system.

  • Prepare a less concentrated solution: Determine the maximum solubility in your buffer system by preparing serial dilutions.

start Precipitation Observed check_ph Verify Final pH start->check_ph ph_shifted pH Shifted? check_ph->ph_shifted adjust_ph Adjust pH ph_shifted->adjust_ph Yes no_shift No Significant pH Shift ph_shifted->no_shift No recheck_sol Re-check Solubility adjust_ph->recheck_sol end Solution Clear recheck_sol->end check_conc Concentration > Solubility Limit? no_shift->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes conc_ok Concentration is Appropriate check_conc->conc_ok No lower_conc->end consider_buffer Consider Different Buffer System conc_ok->consider_buffer consider_buffer->end

Troubleshooting workflow for precipitation.

Q2: My this compound solution appears discolored. What should I do?

A2: Discoloration can be a sign of chemical degradation. This compound is known to be sensitive to light and can oxidize.[5]

Troubleshooting Steps:

  • Protect from Light: Prepare and store the solution in amber vials or protect it from light.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions. Aqueous solutions of L-phenylephrine hydrochloride are not recommended to be stored for more than one day.

  • Check for Degradants: If stability is a concern, use an analytical technique like HPLC to check for the presence of degradation products. The major degradation product often involves the loss of a water molecule from the phenylephrine (B352888) structure.[4]

Q3: How can I determine the solubility of this compound in my specific buffer?

A3: The equilibrium solubility can be determined using the shake-flask method. A detailed protocol is provided below.

Experimental Protocols

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from established methods for determining the equilibrium solubility of active pharmaceutical ingredients.

1. Materials:

  • This compound powder

  • Buffer solution of the desired pH (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the buffer solution in a vial. Ensure there is undissolved solid material at the bottom.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Separation of Solid and Liquid Phases: Carefully withdraw a sample of the supernatant. To remove any undissolved particles, either centrifuge the sample and collect the supernatant or filter the sample using a 0.45 µm syringe filter.

  • Quantification: Dilute the clear supernatant with the appropriate solvent and determine the concentration of this compound using a validated analytical method.

  • Calculate Solubility: Based on the concentration and the dilution factor, calculate the solubility of this compound in the buffer.

start Start prepare Prepare Supersaturated Solution (Excess Drug in Buffer) start->prepare equilibrate Equilibrate on Shaker (24-48h at constant temp.) prepare->equilibrate separate Separate Solid and Liquid (Centrifuge or Filter) equilibrate->separate quantify Quantify Drug in Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for the shake-flask solubility assay.

References

Technical Support Center: DL-Phenylephrine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidation and degradation of DL-Phenylephrine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of DL-Phenylephrine HCl in solution?

A1: this compound is susceptible to degradation through several mechanisms, with oxidation being a primary concern. Key factors that accelerate its degradation include:

  • Exposure to Light: Particularly fluorescent lighting, which can cause significant degradation and discoloration of solutions.[1][2] Studies have shown that phenylephrine (B352888) HCl solutions that are stable for extended periods in the dark can degrade by over 35% when exposed to normal fluorescent light at room temperature.[1]

  • pH: The stability of phenylephrine is pH-dependent. While it is sensitive to both acidic and basic conditions, adjusting the pH to a specific acidic range can surprisingly enhance its stability.[3][4] For instance, a pH between 4.5 and 6.0 has been found to minimize the formation of certain degradation adducts.[4]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can directly lead to the oxidative degradation of the phenylephrine molecule.[3][5] The phenolic and secondary alcohol groups on the molecule are susceptible to oxidation.[6]

  • Presence of Other Active Ingredients: Certain active pharmaceutical ingredients (APIs), particularly those in the form of maleate (B1232345) salts (e.g., chlorpheniramine (B86927) maleate), can react with phenylephrine to form adducts, leading to its degradation.[4][7][8]

  • Temperature: While phenylephrine hydrochloride shows some resilience to thermal degradation at moderately elevated temperatures (e.g., 60°C for 4 hours), prolonged exposure to heat can contribute to degradation.[3]

Q2: What are the common degradation products of DL-Phenylephrine HCl?

A2: Degradation of DL-Phenylephrine HCl can result in several products. Oxidative degradation can produce a corresponding quinone and ketone.[6] In formulations containing other active ingredients like chlorpheniramine maleate, a major degradation product can be a "Michael addition" adduct of phenylephrine and maleic acid.[7] Analytical techniques like HPLC are essential for separating and identifying these degradation products from the parent compound.[3]

Q3: How can I prevent the oxidation of my DL-Phenylephrine HCl solution?

A3: To prevent oxidation and ensure the stability of your DL-Phenylephrine HCl solution, consider the following strategies:

  • pH Adjustment: Maintaining the solution pH in a slightly acidic range, typically between 3.0 and 6.0, can improve stability.[4][6] Specifically, a pH between 4.5 and 5.5 is often preferred.[6]

  • Protection from Light: Store solutions in light-resistant containers or in the dark to prevent photolytic degradation.[1][2] Studies have demonstrated significantly greater stability for solutions stored in the dark compared to those exposed to fluorescent light.[1]

  • Use of Antioxidants: While there is a trend towards developing antioxidant-free formulations, traditional approaches include the use of antioxidants like sodium metabisulfite.[5] However, the effectiveness of antioxidants can be formulation-dependent, and their use may introduce other stability or safety considerations.[9]

  • Inert Atmosphere: Manufacturing and storing the solution under an inert atmosphere, such as nitrogen or argon, can displace oxygen and minimize oxidation.[4][9]

  • Chelating Agents: In some formulations, metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like EDTA can sequester these metal ions and improve stability.[6]

  • Formulation without Problematic Excipients: When formulating with other active ingredients, be mindful of potential interactions. For example, avoiding maleate salts if possible can prevent the formation of phenylephrine-maleate adducts.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution discoloration (e.g., turning yellow or brown) or becoming turbid.Photodegradation: Exposure to ambient or fluorescent light.Store the solution in amber vials or wrap the container in foil to protect it from light.[1][2] Prepare and handle the solution under low-light conditions.
Loss of potency detected by HPLC analysis without significant discoloration.pH-related degradation or oxidation: The pH of the solution may be outside the optimal range, or dissolved oxygen may be present.Measure and adjust the pH of the solution to between 4.5 and 5.5 using a suitable buffer (e.g., acetate (B1210297) buffer).[6] Sparge the solution with an inert gas like nitrogen to remove dissolved oxygen.
Appearance of new peaks in the HPLC chromatogram, especially in multi-component formulations.Interaction with other components: Formation of adducts with other active ingredients or excipients (e.g., maleic acid).[7][8]Review the formulation for incompatible components. If a maleate salt is present, consider if a different salt form can be used. Perform forced degradation studies on individual components and their combinations to identify the source of the interaction.
Gradual loss of potency over time, even when protected from light and at a suitable pH.Oxidation due to peroxides in excipients or residual oxygen: Some excipients, like polyethylene (B3416737) glycols (PEGs), can contain peroxide impurities.[5]Use high-purity excipients with low peroxide values. Consider adding a suitable antioxidant or a chelating agent if not already present.[5][6] Ensure the container closure system is impermeable to oxygen.

Data Summary

Table 1: Stability of Phenylephrine HCl (100 µg/mL) in 0.9% Sodium Chloride under Different Storage Conditions

Storage ConditionDuration (days)% DegradationPhysical Appearance
Room Temperature (23-25°C) with Fluorescent Light138>35%Discolored and slightly turbid[1]
Room Temperature (23-25°C) in Dark138≤10%Physically stable[1]
4°C in Dark138≤10%Physically stable[1]
52°C in Dark138≤10%Physically stable[1]

Table 2: Forced Degradation of Phenylephrine HCl under Various Stress Conditions

Stress ConditionReagents and Conditions% Degradation
Acid Hydrolysis0.1N HCl, refluxed at 60°C for 1 hour21.92%[3]
Base Hydrolysis0.1N NaOH, refluxed at 60°C for 1 hourSignificant degradation reported[3]
Oxidation6% v/v H₂O₂, in the dark for 1 hourSignificant degradation reported[3]
Thermal Degradation60°C for 4 hoursNo degradation detected[3]
Photochemical DegradationDirect sunlight for 48 hoursNo degradation detected[3]

Note: The results of forced degradation studies can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Phenylephrine HCl

This protocol is based on a validated method to separate phenylephrine from its degradation products.[3]

  • Chromatographic System:

    • HPLC System: A standard high-performance liquid chromatography system with a photodiode array (PDA) detector.

    • Column: Luna® 5µm C18 column (250 × 4.6mm).

    • Mobile Phase: 5mM ammonium (B1175870) acetate (pH 4.7) and methanol (B129727) in an 80:20 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of DL-Phenylephrine HCl reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • Dilute the phenylephrine solution under investigation with the mobile phase to fall within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for phenylephrine is approximately 2.6 minutes under these conditions.[3]

    • Quantify the amount of phenylephrine by comparing the peak area in the sample chromatogram to that of the standard. Degradation is indicated by a decrease in the area of the main phenylephrine peak and the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading a phenylephrine solution to test the stability-indicating capability of an analytical method.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of DL-Phenylephrine HCl in methanol.

  • Acid Degradation:

    • Take 10 mg of phenylephrine HCl and dissolve it in 10 mL of 0.1N methanolic HCl.

    • Reflux the solution at 60°C for 1 hour in the dark.

    • Cool the solution and analyze by HPLC.

  • Base Degradation:

    • Take 10 mg of phenylephrine HCl and dissolve it in 10 mL of 0.1N methanolic NaOH.

    • Reflux the solution at 60°C for 1 hour in the dark.

    • Cool, neutralize the solution, and analyze by HPLC.

  • Oxidative Degradation:

    • To a solution of phenylephrine HCl (1 mg/mL), add 10 mL of 6% v/v hydrogen peroxide.

    • Keep the solution in the dark for 1 hour.

    • Analyze the solution by HPLC.

  • Thermal Degradation:

    • Place 10 mg of solid phenylephrine HCl in an oven at 60°C for 4 hours.

    • After exposure, dissolve the solid in 10 mL of methanol to get a 1 mg/mL solution and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of phenylephrine HCl to direct sunlight for 48 hours.

    • Analyze the solution by HPLC.

Visualizations

OxidationPathway cluster_factors Accelerating Factors Phenylephrine DL-Phenylephrine (Phenolic and Secondary Alcohol Moieties) Oxidized_Intermediate Oxidized Intermediate (Quinone) Phenylephrine->Oxidized_Intermediate Oxidation (Loss of 4H+) Degradation_Product Degradation Product (Ketone) Oxidized_Intermediate->Degradation_Product Further Degradation Light Light Light->Phenylephrine Oxidants Oxidizing Agents (e.g., Peroxides) Oxidants->Phenylephrine Metal_Ions Metal Ions Metal_Ions->Phenylephrine

Caption: Oxidative degradation pathway of DL-Phenylephrine.

ExperimentalWorkflow start Start: Prepare Phenylephrine HCl Solution stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sample_prep Sample Preparation (Dilution, Filtration) stress->sample_prep hplc HPLC Analysis (C18 Column, 272 nm) sample_prep->hplc data Data Analysis (Compare Peak Areas) hplc->data end End: Quantify Degradation data->end

Caption: Workflow for a forced degradation study.

TroubleshootingTree issue Issue: Phenylephrine Degradation Observed q1 Is the solution discolored or turbid? issue->q1 a1_yes Action: Protect from Light (Use amber vials, store in dark) q1->a1_yes Yes q2 Is the pH outside the 3.0-6.0 range? q1->q2 No a2_yes Action: Adjust pH to 4.5-5.5 (Use appropriate buffer) q2->a2_yes Yes q3 Is it a multi-component formulation? q2->q3 No a3_yes Action: Investigate Component Interaction (Check for maleates, perform compatibility studies) q3->a3_yes Yes a3_no Action: Minimize Oxygen Exposure (Use inert gas, consider antioxidants/chelators) q3->a3_no No

Caption: Troubleshooting decision tree for degradation.

References

Best practices for storing DL-Phenylephrine hydrochloride to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for storing and handling DL-Phenylephrine hydrochloride to maintain its purity and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure maximum purity and stability, solid this compound should be stored in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent moisture absorption.[1][2][4] The recommended storage temperature is generally at room temperature, not to exceed 25°C (77°F).[1][4] For long-term storage, refrigeration at 2°C to 8°C is also recommended.[2]

Q2: Is this compound sensitive to light?

Yes, this compound is sensitive to light.[1][5][6][7][8][9] Exposure to light can lead to degradation and compromise the purity of the compound. Therefore, it is mandatory to store it in light-resistant containers and keep it in the original carton or a dark place.[1][10][11]

Q3: What type of container should I use for storing this compound?

You should use a well-sealed, light-resistant container.[1] For solutions prepared from the solid, studies have shown good stability in polypropylene (B1209903) syringes and polyvinyl chloride (PVC) bags.[12][13][14]

Q4: Are there any substances that are incompatible with this compound?

Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4][15] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q5: How long can I store diluted solutions of this compound?

The stability of diluted solutions depends on the concentration, storage temperature, and container. For instance, a diluted solution in 0.9% sodium chloride should not be held for more than 4 hours at room temperature or more than 24 hours under refrigerated conditions (2°C - 8°C).[5][9] However, specific studies have shown that a 100 µg/mL solution in 0.9% sodium chloride is stable for at least 30 days in polypropylene syringes when stored at room temperature (23-25°C), refrigerated (3-5°C), or frozen (-20°C).[12][13][16] Similarly, solutions of 200 µg/mL and 400 µg/mL in PVC bags are stable for up to 60 days at room temperature when exposed to fluorescent light.[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration or visible impurities in solid compound. 1. Exposure to light. 2. Exposure to moisture/humidity. 3. Chemical incompatibility/contamination.1. Discard the product. 2. Review storage procedures to ensure the container is light-resistant and tightly sealed.[1] 3. Store in a desiccator to minimize moisture exposure. 4. Verify that no incompatible chemicals are stored in the same area.[2][15]
Precipitation or cloudiness in a freshly prepared solution. 1. The solution is supersaturated. 2. pH of the solution is outside the optimal range (typically 3.0-6.5).[5][7][8] 3. Contamination.1. Gently warm the solution to aid dissolution. 2. Check and adjust the pH of the solvent before dissolving the compound. 3. Prepare a fresh solution using high-purity solvent.
Unexpected results or loss of potency in experiments. 1. Degradation of the compound due to improper storage. 2. Interaction with other components in a formulation.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity analysis (e.g., via HPLC) on the stored compound. 3. Be aware that in formulations with other compounds like chlorpheniramine (B86927) maleate, degradation products can form over time.[17][18][19]
Failed purity test (e.g., HPLC). 1. System suitability issues with the analytical method. 2. Contaminated mobile phase or diluent. 3. Degradation of the sample.1. Run a system suitability test with a fresh, certified reference standard. 2. Prepare fresh mobile phase and diluent. 3. Obtain a new, unopened container of this compound and re-test.

Stability of Diluted this compound Solutions

ConcentrationDiluentContainerStorage TemperatureDuration of Stability
100 µg/mL0.9% Sodium ChloridePolypropylene Syringes-20°CAt least 30 days[12][13][16]
100 µg/mL0.9% Sodium ChloridePolypropylene Syringes3-5°CAt least 30 days[12][13][16]
100 µg/mL0.9% Sodium ChloridePolypropylene Syringes23-25°CAt least 30 days[12][13][16]
200 µg/mL & 400 µg/mL0.9% Sodium ChloridePVC Bags23-25°C (exposed to light)At least 60 days[14]
Diluted Solution (general)Dextrose 5% or 0.9% NaClNot specifiedRoom TemperatureUp to 4 hours[5][9]
Diluted Solution (general)Dextrose 5% or 0.9% NaClNot specified2-8°CUp to 24 hours[5][9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound Reference Standard (USP grade)

  • This compound sample for testing

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: Partsil 10 ODS, Hichrom C18 (250 mm x 4.6 mm, 10 µm particle size) or equivalent.[20]

  • Mobile Phase A: Buffer solution (e.g., water adjusted to pH 3.0 with ortho-phosphoric acid).[20]

  • Mobile Phase B: 100% Methanol.[20]

  • Elution: Gradient program (specific gradient to be optimized based on system and potential impurities).

  • Flow Rate: 1.0 mL/min.[20]

  • Injection Volume: 20 µL.[20]

  • Detector: UV at 280 nm.[20]

  • Column Temperature: Ambient.

3. Solution Preparation:

  • Diluent: Prepare a mixture of Methanol and water (50:50 v/v).[20]

  • Standard Solution (400 ppm): Accurately weigh about 50 mg of this compound Reference Standard into a 25 mL volumetric flask. Add 10 mL of water, sonicate to dissolve, and dilute to the mark with diluent. Further dilute 5 mL of this solution to 25 mL with diluent.[20]

  • Sample Solution (400 ppm): Prepare the sample solution in the same manner as the standard solution, using the this compound sample.[20]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of the standard solution to check for system suitability (e.g., retention time, peak area, tailing factor).

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution and the sample solution.

  • Compare the chromatogram of the sample solution to that of the standard solution. The purity is calculated by comparing the area of the main peak in the sample to the total area of all peaks.

Visualizations

experimental_workflow Experimental Workflow for Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (e.g., 400 ppm) prep_reagents->prep_std prep_sample Prepare Sample Solution (e.g., 400 ppm) prep_reagents->prep_sample equilibrate Equilibrate HPLC System sys_suit System Suitability Test (Inject Standard x6) equilibrate->sys_suit inject_blank Inject Blank sys_suit->inject_blank inject_samples Inject Standard & Sample inject_blank->inject_samples integrate Integrate Peaks inject_samples->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

troubleshooting_purity Troubleshooting Logic for Purity Issues start Purity Issue Detected check_storage Review Storage Conditions (Light, Temp, Moisture) start->check_storage check_handling Review Handling Procedures (e.g., Contamination) check_storage->check_handling Conditions OK quarantine Quarantine Suspect Batch check_storage->quarantine Conditions Not OK perform_hplc Perform HPLC Analysis with New Standard check_handling->perform_hplc Procedures OK check_handling->quarantine Procedures Not OK pass Purity Meets Specification perform_hplc->pass fail Purity Fails Specification perform_hplc->fail discard Discard Degraded Material quarantine->discard fail->quarantine

Caption: Logic Diagram for Purity Troubleshooting.

References

Technical Support Center: Overcoming Receptor Desensitization in Long-Term DL-Phenylephrine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to α1-adrenergic receptor desensitization in long-term DL-Phenylephrine studies.

Troubleshooting Guides

Problem 1: Diminished or Abolished Cellular/Tissue Response to Phenylephrine (B352888) Over Time

Symptoms:

  • A rightward shift in the concentration-response curve for phenylephrine (increased EC50).

  • A decrease in the maximal response (Emax) to phenylephrine.

  • Loss of phenylephrine-induced physiological response (e.g., vasoconstriction, calcium mobilization) in long-term experiments.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Verification
Receptor Phosphorylation and Uncoupling Inhibit G protein-coupled receptor kinases (GRKs) using small molecule inhibitors (e.g., Paroxetine as a GRK2 inhibitor).[1][2]Western Blot: Probe for phosphorylated α1-adrenergic receptors. A decrease in the phospho-receptor signal upon GRK inhibitor treatment would confirm this approach.
β-Arrestin-Mediated Internalization Utilize siRNA or CRISPR/Cas9 to knockdown or knockout β-arrestin1/2.Receptor Internalization Assay: Quantify the translocation of fluorescently tagged receptors from the cell surface to intracellular compartments. A reduction in internalization with β-arrestin knockdown would validate this strategy.
Receptor Downregulation Limit the duration of phenylephrine exposure or use intermittent dosing schedules to allow for receptor resensitization.Radioligand Binding Assay: Measure the total number of receptors (Bmax) over the time course of the experiment. An increase in Bmax with intermittent dosing compared to continuous exposure would indicate successful mitigation.
Use of Biased Agonists Employ α1-adrenergic receptor agonists that are biased away from β-arrestin recruitment and towards G-protein signaling.[3]β-Arrestin Recruitment Assay: Compare β-arrestin recruitment induced by phenylephrine versus the biased agonist. The biased agonist should show significantly less recruitment.
Problem 2: High Variability in Experimental Replicates

Symptoms:

  • Inconsistent phenylephrine dose-response curves between experiments.

  • Large error bars in quantitative assays.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Verification
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and serum starvation times before phenylephrine stimulation.Baseline Functional Assay: Perform a baseline calcium imaging or similar functional assay before each experiment to ensure consistent starting conditions.
Agonist Degradation Prepare fresh phenylephrine solutions for each experiment and protect from light.Analytical Chemistry: Periodically verify the concentration and purity of the phenylephrine stock solution using techniques like HPLC.
Differential Desensitization of α1-Adrenergic Receptor Subtypes Use cell lines expressing a single α1-adrenergic receptor subtype (α1A, α1B, or α1D) to dissect subtype-specific desensitization mechanisms.RT-qPCR: Confirm the expression profile of α1-adrenergic receptor subtypes in your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of α1-adrenergic receptor desensitization with prolonged phenylephrine exposure?

A1: Long-term exposure to phenylephrine, an α1-adrenergic receptor agonist, triggers a multi-step desensitization process to protect the cell from overstimulation. The key mechanisms are:

  • Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[4]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its cognate Gq protein, attenuating downstream signaling.

  • Internalization: The receptor-β-arrestin complex is targeted for endocytosis via clathrin-coated pits, removing the receptor from the cell surface.

  • Downregulation: With very prolonged exposure, internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of receptors.

Q2: How quickly does desensitization to phenylephrine occur?

A2: The onset of desensitization can be rapid. Receptor phosphorylation and uncoupling can occur within minutes of agonist exposure. Significant receptor internalization is typically observed within 30-60 minutes. Downregulation is a slower process, occurring over hours to days of continuous agonist stimulation.[5]

Q3: Can desensitized α1-adrenergic receptors recover their function?

A3: Yes, receptor function can be restored through a process called resensitization. After the removal of phenylephrine, internalized receptors can be dephosphorylated and recycled back to the cell membrane, restoring their responsiveness to the agonist. The time course of resensitization can vary depending on the cell type and the duration of the initial agonist exposure, but can take from minutes to hours.

Q4: Are all α1-adrenergic receptor subtypes equally susceptible to desensitization?

A4: No, there is evidence for subtype-specific differences in desensitization. For instance, studies have suggested that the α1A-adrenoceptor subtype may be particularly involved in a nitric oxide-mediated desensitization process in some tissues.[6] The specific GRKs and β-arrestins involved, as well as the rates of internalization and downregulation, can differ between α1A, α1B, and α1D subtypes.

Q5: What are biased agonists and how can they be used to overcome desensitization?

A5: Biased agonists are ligands that preferentially activate one signaling pathway over another downstream of the same receptor. For α1-adrenergic receptors, a Gq-biased agonist would primarily activate the Gq-mediated signaling cascade (leading to the desired physiological response) with minimal recruitment of β-arrestin. By avoiding β-arrestin recruitment, these agonists can reduce receptor phosphorylation, internalization, and subsequent desensitization, allowing for a more sustained response in long-term studies.[7][8]

Quantitative Data on Phenylephrine-Induced Desensitization

Table 1: Changes in α1-Adrenergic Receptor Density (Bmax) Following Prolonged Phenylephrine Infusion

TissueDuration of Phenylephrine InfusionChange in [3H]Prazosin Binding (Bmax)Reference
Rat Myocardium6 days↓ 39%[5]
Rat Myocardium6 days↓ 31% (β-adrenergic receptors)[5]

Table 2: Effect of GRK2 Inhibition on Agonist-Induced Desensitization of Arterial Contraction

AgonistGRK2 InhibitorEffect on DesensitizationReference
UTPParoxetineAlmost completely prevented[2]
Angiotensin IIParoxetineAttenuated[2]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay to Quantify Receptor Downregulation

Objective: To determine the change in the total number of α1-adrenergic receptors (Bmax) following prolonged exposure to DL-Phenylephrine.

Materials:

  • Cells or tissue homogenates expressing α1-adrenergic receptors.

  • [3H]Prazosin (radiolabeled antagonist).

  • Unlabeled prazosin (B1663645).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Cell/Tissue Preparation: Culture cells to confluency and treat with the desired concentration of DL-Phenylephrine for the specified duration (e.g., 24, 48 hours). For tissue, prepare membrane homogenates.

  • Saturation Binding:

    • Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]Prazosin.

    • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled prazosin to determine non-specific binding.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [3H]Prazosin and use non-linear regression (e.g., one-site binding hyperbola) to determine the Bmax (in fmol/mg protein) and Kd.

Protocol 2: Western Blot for Phosphorylated α1-Adrenergic Receptors

Objective: To detect the phosphorylation status of α1-adrenergic receptors as an indicator of the initial step of desensitization.

Materials:

  • Cell lysates from control and phenylephrine-treated cells.

  • Phosphatase and protease inhibitor cocktails.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibody specific for phosphorylated α1-adrenergic receptor.

  • Primary antibody for total α1-adrenergic receptor (for normalization).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with phenylephrine for various time points (e.g., 0, 5, 15, 30 minutes). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total α1-adrenergic receptor for normalization.

Protocol 3: Calcium Imaging to Assess Functional Desensitization

Objective: To measure the functional response (calcium mobilization) to phenylephrine and quantify the extent of desensitization.

Materials:

  • Cells expressing α1-adrenergic receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Initial Stimulation: Add a specific concentration of phenylephrine and record the change in fluorescence intensity over time to measure the initial response.

  • Prolonged Exposure: Incubate the cells with phenylephrine for the desired desensitization period.

  • Washout (for resensitization studies): Wash the cells thoroughly with buffer to remove phenylephrine and incubate for various recovery times.

  • Second Stimulation: Re-stimulate the cells with the same concentration of phenylephrine and record the fluorescence response.

  • Data Analysis: Quantify the peak fluorescence change for the initial and subsequent stimulations. The reduction in the response after prolonged exposure indicates the degree of desensitization. The recovery of the response after washout indicates resensitization.

Signaling Pathways and Experimental Workflows

G_Protein_Coupled_Receptor_Desensitization Phenylephrine DL-Phenylephrine a1AR α1-Adrenergic Receptor Phenylephrine->a1AR Binds to Gq Gq Protein a1AR->Gq Activates GRK GRK a1AR->GRK Recruits a1AR_P Phosphorylated α1-AR PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response GRK->a1AR Phosphorylates b_Arrestin β-Arrestin a1AR_P->b_Arrestin Recruits Internalization Internalization a1AR_P->Internalization b_Arrestin->a1AR_P Binds to Uncoupling Uncoupling b_Arrestin->Uncoupling Degradation Degradation (Downregulation) Internalization->Degradation

Caption: Canonical pathway of α1-adrenergic receptor desensitization.

Troubleshooting_Workflow Start Diminished Response to Phenylephrine Check_Phospho Western Blot for Phospho-α1-AR Start->Check_Phospho Check_Internalization Receptor Internalization Assay Start->Check_Internalization Check_Downregulation Radioligand Binding (Bmax) Start->Check_Downregulation Increased_Phospho Increased Phosphorylation? Check_Phospho->Increased_Phospho Increased_Internalization Increased Internalization? Check_Internalization->Increased_Internalization Decreased_Bmax Decreased Bmax? Check_Downregulation->Decreased_Bmax Increased_Phospho->Check_Internalization No Solution_GRK Use GRK Inhibitor Increased_Phospho->Solution_GRK Yes Increased_Internalization->Check_Downregulation No Solution_Arrestin Knockdown β-Arrestin Increased_Internalization->Solution_Arrestin Yes Solution_Dosing Intermittent Dosing Decreased_Bmax->Solution_Dosing Yes Solution_Biased Use Biased Agonist Decreased_Bmax->Solution_Biased No/Alternative

Caption: Troubleshooting workflow for diminished phenylephrine response.

Mitigation_Strategies Phenylephrine DL-Phenylephrine a1AR α1-AR Phenylephrine->a1AR GRK GRK a1AR->GRK Activates a1AR_P Phosphorylated α1-AR GRK->a1AR_P Phosphorylates b_Arrestin β-Arrestin a1AR_P->b_Arrestin Recruits Desensitization Desensitization b_Arrestin->Desensitization GRK_Inhibitor GRK Inhibitor GRK_Inhibitor->GRK Inhibits Biased_Agonist Biased Agonist Biased_Agonist->a1AR Activates Gq (avoids GRK/β-Arrestin) Arrestin_KO β-Arrestin Knockdown Arrestin_KO->b_Arrestin Prevents Recruitment

Caption: Mitigation strategies to overcome receptor desensitization.

References

Technical Support Center: pH-Dependent Stability of DL-Phenylephrine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of DL-Phenylephrine hydrochloride solutions.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the stability of this compound solutions?

This compound solutions are most stable in the acidic pH range, generally between 3.5 and 7.0.[1] To minimize degradation and maintain potency, it is recommended to formulate solutions with a pH below 6.0.[2] Studies have shown that at a pH above 7.0, degradation of the side chain can occur.[1] While a pH of 4.0 may show the lowest levels of impurities, a pH of 5.0 is often selected to balance stability with physiological tolerability for intravenous administration.

2. What are the common degradation products of this compound?

The primary degradation pathway for this compound involves the loss of a water molecule from the side chain, forming an unsaturated phenylephrine (B352888) derivative. Oxidative degradation of the phenolic and secondary alcohol moieties can also occur, leading to the formation of a corresponding quinone. In formulations containing other active ingredients, such as chlorpheniramine (B86927) maleate, an adduct of phenylephrine and maleic acid may be formed.

3. How does temperature affect the stability of this compound solutions?

As with most chemical reactions, higher temperatures accelerate the degradation of this compound. Stability studies have shown decomposition at elevated temperatures of 40°C and 60°C, particularly in solutions with a pH of 7, 8, and 9.[2] Therefore, it is recommended to store solutions at controlled room temperature or under refrigeration, as specified by the formulation guidelines.

4. Is this compound sensitive to light?

Yes, this compound is sensitive to light. Exposure to fluorescent light can lead to discoloration and significant degradation of the drug over time.[3] It is crucial to protect solutions from light by storing them in light-resistant containers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (e.g., turning yellow or brown) 1. High pH: The solution pH may be too high (alkaline), promoting oxidation. 2. Light Exposure: The solution has been exposed to light for a prolonged period. 3. Oxidation: Presence of oxidizing agents or dissolved oxygen.1. Verify the pH of the solution and adjust to the optimal acidic range (pH 4-6). 2. Store the solution in amber or other light-protecting containers. 3. Consider purging the solution with an inert gas (e.g., nitrogen) and adding an antioxidant like sodium bisulfite.[2]
Precipitation in the Solution 1. pH Shift: A significant change in pH could affect the solubility of phenylephrine hydrochloride or other components. 2. Incompatibility: Interaction with other components in the formulation. 3. Low Temperature: Storage at excessively low temperatures may cause precipitation.1. Check the pH and buffer capacity of the solution. 2. Review the formulation for any known incompatibilities. 3. Ensure the storage temperature is within the recommended range.
Loss of Potency/Assay Failure 1. Chemical Degradation: The drug has degraded due to factors like high pH, temperature, or light exposure. 2. Analytical Error: Issues with the analytical method, such as improper standard preparation or instrument malfunction.1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Re-evaluate the formulation and storage conditions. 3. Verify the validity of the analytical method, including system suitability, linearity, and accuracy.
Unexpected Peaks in HPLC Chromatogram 1. Degradation Products: New peaks may correspond to degradation products of phenylephrine. 2. Impurities: Impurities from raw materials or excipients. 3. Contamination: Contamination from glassware, solvents, or the HPLC system.1. Perform peak purity analysis and attempt to identify the unknown peaks using techniques like mass spectrometry. 2. Analyze individual components of the formulation to trace the source of the impurity. 3. Ensure proper cleaning and maintenance of all equipment.

Data on pH-Dependent Degradation

The following table summarizes the results from forced degradation studies, indicating the percentage of this compound degradation under various stress conditions.

Stress Condition pH Temperature Duration % Degradation
Acid Hydrolysis (0.1N HCl)~160°C1 hour21.92%[4]
Alkali Hydrolysis (1N NaOH)~1360°C1 hourSignificant degradation reported[4]
Oxidative (6% H2O2)NeutralRoom Temp1 hourSignificant degradation reported[4]
PhotolyticN/ASunlight48 hoursNo significant degradation[4]
ThermalN/A60°C4 hoursNo significant degradation[4]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Luna® 5µm C18 (250 x 4.6mm)[4]

  • Mobile Phase: 5mM ammonium acetate (pH 4.7) : methanol (80:20 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 272 nm[4]

  • Column Temperature: 30°C[4]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 5mM ammonium acetate solution and adjust the pH to 4.7 with a suitable acid (e.g., acetic acid). Filter and degas the solution. Mix with methanol in an 80:20 ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.

4. System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., n=5) and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area (%RSD).

5. Analysis: Inject the blank (mobile phase), standard solution, and sample solutions into the HPLC system and record the chromatograms.

6. Calculation: Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.

Protocol for Forced Degradation Study

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic hydrochloric acid.[4]

  • Reflux the solution at 60°C for 1 hour in the dark.[4]

  • Cool the solution and neutralize it with an appropriate amount of 0.1N NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic sodium hydroxide.[4]

  • Reflux the solution at 60°C for 1 hour in the dark.[4]

  • Cool the solution and neutralize it with an appropriate amount of 0.1N HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in methanol.[4]

  • Treat the solution with 10 mL of 6% v/v hydrogen peroxide for 1 hour in the dark.[4]

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound to direct sunlight for 48 hours.[4]

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

5. Thermal Degradation:

  • Keep 10 mg of solid this compound in an oven at 60°C for 4 hours.[4]

  • Dissolve the sample in methanol to a concentration of 1 mg/mL.[4]

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

DegradationPathways Phenylephrine This compound DegradationProduct1 Unsaturated Phenylephrine (Loss of H2O) Phenylephrine->DegradationProduct1 High pH / Heat DegradationProduct2 Quinone Derivative (Oxidation) Phenylephrine->DegradationProduct2 Oxidizing Agents / Light Adduct Phenylephrine-Maleic Acid Adduct (in presence of maleate) Phenylephrine->Adduct Reaction with Maleic Acid

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis BufferPrep Buffer Preparation (pH 4-9) SolutionPrep Phenylephrine Solution Preparation BufferPrep->SolutionPrep Acid Acid Hydrolysis SolutionPrep->Acid Base Base Hydrolysis SolutionPrep->Base Oxidation Oxidation SolutionPrep->Oxidation Photo Photolysis SolutionPrep->Photo Thermal Thermal Stress SolutionPrep->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a stability study.

Troubleshooting Start Issue Encountered (e.g., Discoloration, Potency Loss) CheckpH Check Solution pH Start->CheckpH CheckStorage Check Storage Conditions (Light/Temp) CheckpH->CheckStorage pH is Optimal AdjustpH Action: Adjust pH to Acidic Range CheckpH->AdjustpH pH > 7 ReviewFormulation Review Formulation for Incompatibilities CheckStorage->ReviewFormulation Storage is Correct Protect Action: Protect from Light and Heat CheckStorage->Protect Improper Storage Reformulate Action: Consider Reformulation or Adding Stabilizers ReviewFormulation->Reformulate Incompatibility Found InvestigateAnalytics Investigate Analytical Method ReviewFormulation->InvestigateAnalytics No Incompatibility

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Guide to Validated Stability-Indicating HPLC Methods for DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of DL-Phenylephrine hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for their specific needs.

Method Comparison

The following tables summarize the key parameters of different reported stability-indicating HPLC methods for this compound, providing a clear comparison of their chromatographic conditions and validation data.

Table 1: Chromatographic Conditions

Parameter Method 1 Method 2 Method 3
Column Partsil 10 ODS, Hichrom C18 (250 mm x 4.6 mm, 10µm)[1]C18 column (250 × 4.6 mm, 5µm)[2]Luna® 5µm C18 (250 × 4.6mm)[3][4]
Mobile Phase Buffer solution pH 3.0 (Mobile phase A) and 100% methanol (B129727) (Mobile phase B)[1]Water: Acetonitrile (60:40 % v/v) (pH adjusted to 4.5 with 1% OPA)[2]5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (80:20; v/v)[3][4]
Flow Rate Not Specified1.0 ml/min[2]1 mL/min[3][4]
Detection Wavelength 280nm[1]215 nm[2]272 nm[3][4]
Retention Time Not Specified3.24 min[2]2.6 min[3]

Table 2: Validation Parameters

Parameter Method 1 Method 2 Method 3
Linearity Range LOQ to 150% level[1]5-25 µg/ml[2]20-100 µg/mL[3]
Correlation Coefficient (r²) > 1.0[1]0.999[2]0.9965[3]
Accuracy (% Recovery) 97-103%[1]98-102%[2]99.67%[3]
Precision (%RSD) < 2.0%[1]< 2%[2]< 2%[3]
LOD Not SpecifiedNot Specified6.1658 µg/mL[3]
LOQ Not SpecifiedNot Specified18.6843 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in validating a stability-indicating HPLC method for this compound, based on established practices.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The drug substance is subjected to various stress conditions to produce degradation products.

  • Acid Hydrolysis : A solution of this compound is treated with 0.1N HCl and refluxed for a specified period (e.g., 3 hours at 70°C).[2] The solution is then neutralized with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis : The drug solution is treated with 0.1N NaOH and refluxed at 60°C for 1 hour in the dark.[3] The solution is subsequently neutralized with 0.1N HCl.

  • Oxidative Degradation : The drug solution is treated with a solution of hydrogen peroxide (e.g., 6% v/v) and kept in the dark for 1 hour.[3]

  • Thermal Degradation : A solid sample of this compound is kept in a hot air oven at a specific temperature (e.g., 70°C) for a defined duration (e.g., 12 hours).[5]

  • Photolytic Degradation : A solution of the drug is exposed to direct sunlight or a UV light source for a specified period to assess its photosensitivity.[2][3]

Method Validation

The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is determined by comparing the chromatograms of the drug substance, its degradation products, and a placebo.

  • Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is typically assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against the concentration.

  • Accuracy : The accuracy of the method is determined by recovery studies, where a known amount of the standard drug is spiked into a pre-analyzed sample solution at different concentration levels (e.g., 80%, 100%, and 120%).[2] The percentage recovery is then calculated.

  • Precision : The precision of the method is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[2] This is determined by performing multiple injections of the same sample and calculating the relative standard deviation (%RSD) of the peak areas.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness : The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, flow rate, and column temperature, and observing the effect on the results.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Finalization MD1 Selection of Chromatographic Conditions MD2 System Suitability Testing MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 FD2 Base Hydrolysis MD2->FD2 FD3 Oxidative Degradation MD2->FD3 FD4 Thermal Degradation MD2->FD4 FD5 Photolytic Degradation MD2->FD5 MV1 Specificity FD1->MV1 FD2->MV1 FD3->MV1 FD4->MV1 FD5->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability, Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 F1 Validated Stability-Indicating Method MV6->F1

Caption: Workflow for validating a stability-indicating HPLC method.

References

Comparative Analysis of DL-Phenylephrine and L-Phenylephrine Receptor Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the receptor activity of the racemic mixture DL-Phenylephrine and its levorotatory isomer, L-Phenylephrine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on receptor binding affinity and functional potency, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Phenylephrine (B352888) is a selective agonist of α1-adrenergic receptors, widely utilized for its vasoconstrictive properties. The pharmacological activity of phenylephrine is known to be stereoselective, with the (R)-(-)-enantiomer, L-Phenylephrine, being the biologically active isomer.[1] The dextrorotatory (S)-(+)-enantiomer is reported to have significantly lower binding activity at α1- and α2-adrenergic receptors, over 100-fold less than the L-isomer.[2] Consequently, the receptor activity of the racemic DL-Phenylephrine mixture is primarily attributed to its L-Phenylephrine component.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for L-Phenylephrine's interaction with adrenergic receptors. Direct comparative data for DL-Phenylephrine is limited in publicly available literature; however, the potency of the racemic mixture can be inferred to be approximately half that of the pure L-isomer, assuming the D-isomer is inactive.

Table 1: Receptor Binding Affinity of L-Phenylephrine

Receptor SubtypepKiKi (nM)SpeciesCell LineReference
α1A-Adrenergic4.7020,000HumanHEK293[1]
α1B-Adrenergic4.8713,500Human-[1]
α1D-Adrenergic5.861,380Human-[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of L-Phenylephrine

Assay TypeResponse MeasuredReceptor SubtypepEC50EC50 (nM)Reference
In vitro agonist potencyContractionα1A-Adrenergic5.532951.21[3]
Cell-based β-lactamase reporter gene assayIntrinsic activityα1A-Adrenergic7.2555.99[3]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methods used to determine receptor activity, the following diagrams are provided.

G Phenylephrine Signaling Pathway at the α1-Adrenergic Receptor L_Phenylephrine L-Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor L_Phenylephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of L-Phenylephrine at the α1-adrenergic receptor.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with α1-receptors) Incubate Incubate membrane prep, radioligand, and competitor Membrane_Prep->Incubate Radioligand Radioligand (e.g., ³H-prazosin) Radioligand->Incubate Competitor Competitor (DL- or L-Phenylephrine) Competitor->Incubate Filtration Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (quantify radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (determine Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

G Experimental Workflow for Calcium Mobilization Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing α1-adrenergic receptors Dye_Loading Load cells with a Ca²⁺-sensitive fluorescent dye Cell_Culture->Dye_Loading Add_Agonist Add varying concentrations of DL- or L-Phenylephrine Dye_Loading->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time Add_Agonist->Measure_Fluorescence Data_Analysis Data Analysis (determine EC50) Measure_Fluorescence->Data_Analysis

Caption: Workflow for a calcium mobilization functional assay.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of DL-Phenylephrine and L-Phenylephrine for α1-adrenergic receptors.

a. Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).

  • Radioligand: A selective α1-adrenergic receptor antagonist with high affinity, such as [³H]-Prazosin.

  • Competitors: Serial dilutions of DL-Phenylephrine and L-Phenylephrine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

b. Method:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor (DL- or L-Phenylephrine).

  • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., phentolamine) is used instead of the competitor. Total binding is measured in the absence of any competitor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional Assay)

This protocol measures the functional potency (EC50) of DL-Phenylephrine and L-Phenylephrine by quantifying the increase in intracellular calcium concentration following α1-adrenergic receptor activation.

a. Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the α1-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonists: Serial dilutions of DL-Phenylephrine and L-Phenylephrine.

  • Fluorescence Plate Reader: Equipped with an injection system.

b. Method:

  • Seed the cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.

  • Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the varying concentrations of the agonists (DL- or L-Phenylephrine) into the wells.

  • Immediately begin monitoring the change in fluorescence intensity over time. The peak fluorescence response is typically observed within seconds to minutes.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

References

Comparative Analysis of DL-Phenylephrine Cross-reactivity with Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional potency of DL-Phenylephrine across various adrenergic receptor subtypes. The information is intended to assist researchers and professionals in drug development in understanding the selectivity profile of this widely used sympathomimetic amine.

Introduction

DL-Phenylephrine is a synthetic amine structurally similar to epinephrine (B1671497) and is commonly used as a nasal decongestant and a vasopressor. Its primary mechanism of action is through the activation of adrenergic receptors. While it is widely recognized as a selective agonist for the α1-adrenergic receptor subtype, understanding its cross-reactivity with other adrenergic receptor subtypes is crucial for predicting its full pharmacological profile and potential off-target effects. This guide summarizes the available quantitative data on the binding and functional activity of phenylephrine (B352888) at α1, α2, and β-adrenergic receptor subtypes, provides detailed experimental protocols for assessing these interactions, and visualizes the key signaling pathways involved.

Data Presentation: Binding Affinity and Functional Potency of Phenylephrine

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of phenylephrine for various adrenergic receptor subtypes based on published experimental data. It is important to note that the available data is for different isomers (L-phenylephrine or (R)-(-)-Phenylephrine) and in some cases, the specific isomer was not stated. This may contribute to variability in the reported values.

Receptor SubtypeSpeciespKiKi (nM)pEC50EC50 (nM)Reference
α1A Human----[1]
Rat6.01977.245.781659.59[2]
α1B Human3.91258937.5, 9.031.6, 1.0[2]
Hamster5.91258.93--[2]
α1D Human----[1]
α2A Human4.9 ± 0.112589--[3]
α2C Human4.6 ± 0.125119--[3]
β1 Rat< 4.5> 31622--[2]
β2 Human----[4]

Data for (R)-(-)-Phenylephrine indicates pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A)[3].

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of DL-Phenylephrine for various adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, [125I]-cyanopindolol for β receptors) to each well.

  • Add increasing concentrations of unlabeled DL-Phenylephrine to the wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist, e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the DL-Phenylephrine concentration.

  • Determine the IC50 value (the concentration of DL-Phenylephrine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional activity of DL-Phenylephrine at Gs-coupled (β-adrenergic) and Gi-coupled (α2-adrenergic) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture cells stably expressing the β-adrenergic or α2-adrenergic receptor subtype of interest.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. cAMP Assay:

  • For Gs-coupled receptors (β receptors):

    • Wash the cells with a serum-free medium.

    • Add increasing concentrations of DL-Phenylephrine to the wells.

    • Include a positive control (e.g., isoproterenol) and a vehicle control.

  • For Gi-coupled receptors (α2 receptors):

    • Wash the cells with a serum-free medium.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

    • Add increasing concentrations of DL-Phenylephrine to the wells to measure its inhibitory effect on cAMP production.

    • Include a positive control (e.g., clonidine) and a vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Detection:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the DL-Phenylephrine concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the DL-Phenylephrine concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the activation of different adrenergic receptor subtypes.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates target proteins

Caption: Alpha-1 adrenergic receptor signaling pathway.

Alpha-2_and_Beta_Adrenergic_Receptor_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist_Alpha2 α2-Agonist Alpha2_Receptor α2-Adrenergic Receptor Agonist_Alpha2->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates AC Adenylyl Cyclase (AC) Gi_Protein->AC inhibits Cellular_Response_Inhibition Inhibition of Cellular Response Gi_Protein->Cellular_Response_Inhibition Agonist_Beta β-Agonist Beta_Receptor β-Adrenergic Receptor Agonist_Beta->Beta_Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein activates Gs_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Activation Activation of Cellular Response PKA->Cellular_Response_Activation phosphorylates targets

Caption: Alpha-2 and Beta adrenergic receptor signaling pathways.

Experimental Workflow

Radioligand_Binding_Assay_Workflow Start Start Cell_Culture 1. Cell Culture with Receptor Expression Start->Cell_Culture Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup 3. Assay Setup in 96-well Plate (Radioligand, Competitor, Membranes) Membrane_Prep->Assay_Setup Incubation 4. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Analysis 7. Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

Conclusion

The available data confirms that DL-Phenylephrine is a potent and selective agonist for α1-adrenergic receptors.[1] Its binding affinity for α2-adrenergic receptors is significantly lower, and its activity at β-adrenergic receptors is generally considered minimal, although some studies suggest a weak interaction under certain conditions.[2][4] Researchers should consider the potential for cross-reactivity, especially at high concentrations, and select appropriate experimental conditions to ensure target-specific effects in their studies. The provided protocols offer a foundation for further investigation into the nuanced pharmacology of DL-Phenylephrine and other adrenergic ligands.

References

A Comparative Guide to DL-Phenylephrine Hydrochloride Quantification: Spectrophotometry vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the quantification of DL-Phenylephrine hydrochloride. We will delve into the experimental protocols, present comparative performance data, and discuss the relative advantages and disadvantages of each method to aid in selecting the most appropriate technique for your analytical needs.

At a Glance: Key Differences

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of light by the analyte at a specific wavelength.Separates the analyte from a mixture based on its interaction with a stationary and mobile phase, followed by detection.
Specificity Lower; susceptible to interference from other UV-absorbing compounds in the sample matrix.High; separates the analyte from impurities and excipients, providing a more accurate quantification.
Sensitivity Generally lower than HPLC.High sensitivity, capable of detecting and quantifying low concentrations.
Speed Rapid analysis of a single sample.Longer analysis time per sample due to the chromatographic separation.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and ongoing operational costs (solvents, columns).
Complexity Relatively simple to operate.More complex instrumentation and method development.

Performance Data: A Quantitative Comparison

The following tables summarize the validation parameters for both Spectrophotometry and HPLC methods for the quantification of this compound, compiled from various studies. These parameters are crucial for assessing the reliability and performance of an analytical method.

Table 1: UV-Vis Spectrophotometry Method Validation Data
Validation ParameterReported ValuesReference
Wavelength (λmax) 203 nm, 273 nm, 291 nm, 714 nm, 749 nm[1],[2],[3],[4],[5]
Linearity Range 2-16 µg/mL, 10-50 µg/mL, 12-42 µg/mL[5],[1],[3]
Correlation Coefficient (r²) > 0.997[1]
Accuracy (% Recovery) 98.5% - 102.3%[1]
Precision (%RSD) < 2%[1][5]
Limit of Detection (LOD) 0.047 ng/mL, 0.480 µg/mL[4],[1]
Limit of Quantification (LOQ) 0.155 ng/mL, 1 µg/mL[4],[1]
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Data
Validation ParameterReported ValuesReference
Column C18, HILIC[6],[2]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer:methanol, Acetate buffer:MeOH:ACN[6],[2]
Detection Wavelength 272 nm, 275 nm[6],[2]
Linearity Range 20-100 µg/mL, 30-60 µg/mL[6],[2]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98.54% - 99.67%[2][6]
Precision (%RSD) < 2%[2][6]
Limit of Detection (LOD) 6.1658 µg/mL[6]
Limit of Quantification (LOQ) 18.6843 µg/mL[6]

Experimental Protocols

UV-Vis Spectrophotometric Method

This method is based on the principle that this compound absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution.

Instrumentation: A UV-Vis Spectrophotometer.

Reagents:

  • This compound reference standard

  • Methanol or other suitable solvent

  • For some methods, derivatizing reagents like Folin-Ciocalteu reagent and sodium carbonate solution may be required.[5]

Procedure:

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of dilutions of the stock solution to cover a range of concentrations. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute as necessary to fall within the concentration range of the calibration curve.

  • Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that is highly specific and sensitive. It is the preferred method for analyzing complex samples where specificity is crucial.

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector, a column (e.g., C18), and data acquisition software.

Reagents:

  • This compound reference standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Buffer salts (e.g., ammonium acetate, potassium dihydrogen phosphate)

  • High-purity water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and buffers in the specified ratio. Degas the mobile phase to remove dissolved gases.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter it through a 0.45 µm filter, and dilute it to the appropriate concentration.

  • Chromatographic Analysis: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength. Inject the standard solutions to establish the calibration curve. Inject the sample solution and record the chromatogram.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. The area under the peak is proportional to the concentration of the drug. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagrams

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock Solution Calibration_Stds Prepare Calibration Standards Standard_Prep->Calibration_Stds Measure_Absorbance Measure Absorbance at λmax Calibration_Stds->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

Caption: Workflow for this compound quantification by Spectrophotometry.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase_Prep Prepare Mobile Phase HPLC_System_Setup Set up HPLC System Mobile_Phase_Prep->HPLC_System_Setup Standard_Prep Prepare Standard Solutions Inject_Stds Inject Standards Standard_Prep->Inject_Stds Sample_Prep Prepare & Filter Sample Inject_Sample Inject Sample Sample_Prep->Inject_Sample HPLC_System_Setup->Inject_Stds HPLC_System_Setup->Inject_Sample Generate_Calibration Generate Calibration Curve Inject_Stds->Generate_Calibration Identify_Peak Identify Phenylephrine Peak Inject_Sample->Identify_Peak Calculate_Conc Calculate Concentration Generate_Calibration->Calculate_Conc Identify_Peak->Calculate_Conc

Caption: Workflow for this compound quantification by HPLC.

Conclusion: Making the Right Choice

Both UV-Vis Spectrophotometry and HPLC are viable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis.

Spectrophotometry is a cost-effective and rapid method suitable for routine quality control of pure drug substances or simple formulations where interfering substances are not a concern. Its simplicity makes it an attractive option for high-throughput screening.

HPLC , on the other hand, offers superior specificity and sensitivity, making it the gold standard for the analysis of complex pharmaceutical dosage forms. Its ability to separate the analyte from excipients and degradation products ensures a more accurate and reliable quantification, which is critical in drug development and for regulatory submissions. While the initial investment and operational costs are higher, the quality of the data often justifies the expense, especially in a research and development setting.

Ultimately, the decision should be based on a careful consideration of the sample matrix, the required level of accuracy and precision, available resources, and the intended application of the analytical results.

References

A Comparative In Vitro Efficacy Analysis of DL-Phenylephrine and Other Alpha-1 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of DL-Phenylephrine and other prominent alpha-1 adrenergic agonists. The data presented is compiled from multiple peer-reviewed studies to assist researchers in selecting appropriate compounds for their experimental needs. This document details the binding affinities and functional potencies of these agonists, alongside the experimental protocols utilized to derive these metrics.

Understanding Alpha-1 Adrenergic Receptor Activation

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like DL-Phenylephrine, primarily couple to Gq proteins. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, most notably smooth muscle contraction.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Alpha-1 Agonist (e.g., DL-Phenylephrine) Receptor Alpha-1 Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Ca_release Ca²⁺ Release Ca_release->Response IP3R->Ca_release Induces

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of DL-Phenylephrine and other alpha-1 adrenergic agonists across different experimental models. Efficacy is presented in terms of half-maximal effective concentration (EC50) and binding affinity (Ki).

Table 1: Functional Potency (EC50) of Alpha-1 Agonists in Contractility Assays

AgonistTissueSpeciesEC50 (µM)Reference
DL-PhenylephrineInternal Anal SphincterPorcine58.3[1][2]
Methoxamine (racemate)Internal Anal SphincterPorcine74.7[1][2]
L-erythro-methoxamineInternal Anal SphincterPorcine17.6[1][2]

Table 2: Intrinsic Activity of Alpha-1 Agonists in Rat Caudal Artery

AgonistIntrinsic ActivityReference
Methoxamine1[3]
DL-Phenylephrine0.94[3]
Norepinephrine0.93[3]
Guanfacine0.88[3]
Clonidine0.47[3]

Table 3: Binding Affinity (Ki) and Functional Potency (EC50) of Alpha-1 Agonists at Human Receptor Subtypes

Data from studies on cloned human alpha-1 adrenergic receptor subtypes expressed in cell lines.

AgonistReceptor SubtypeBinding Affinity (Ki, nM)Calcium Mobilization (EC50, nM)Reference
DL-Phenylephrine α1A23448.9[4]
α1B251114[4]
α1D15853.7[4]
Norepinephrine α1A13825.1[4]
α1B15560.2[4]
α1D10025.7[4]
Oxymetazoline α1A3.9821.9[4]
α1B15.8214[4]
α1D12.6123[4]
Methoxamine α1A14101170[4]
α1B11004670[4]
α1D6311120[4]
A61603 α1A0.450.35[4]
α1B>10000>10000[4]
α1D295398[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro assays used to characterize alpha-1 adrenergic agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

  • Cell Culture and Membrane Preparation: Cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenoceptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled agonist being tested (e.g., DL-Phenylephrine).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate the bound from the unbound radioligand. The filters are then washed, and the amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key event in the alpha-1 adrenergic signaling pathway.

  • Cell Culture and Dye Loading: Cells expressing the alpha-1 adrenergic receptor subtype of interest are seeded into microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader. Varying concentrations of the agonist are added to the wells.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is recorded. A dose-response curve is generated, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated.[5][6]

In Vitro Vasoconstriction Assay

This assay directly measures the physiological response of smooth muscle contraction in isolated blood vessels.

  • Tissue Preparation: A segment of an artery (e.g., rat tail artery or mesenteric artery) is dissected and mounted in an organ bath or a wire myograph.[3][7] The bath contains a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a set tension until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve: The alpha-1 agonist is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Recording and Analysis: The contractile force generated by the tissue is recorded using a force transducer. A concentration-response curve is plotted, and the EC50 and maximal response (Emax) are determined.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome A1 Cell Culture with Receptor Expression or Tissue Dissection B1 Radioligand Binding Assay A1->B1 B2 Calcium Mobilization Assay A1->B2 B3 Vasoconstriction Assay A1->B3 C1 Determine Ki (Binding Affinity) B1->C1 C2 Determine EC50 (Functional Potency) B2->C2 B3->C2 C3 Determine Emax (Maximal Response) B3->C3 D1 Efficacy Comparison of Agonists C1->D1 C2->D1 C3->D1

Caption: General Experimental Workflow for In Vitro Efficacy Testing.

References

A Comparative Guide to Validating the Chiral Purity of R-phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical compounds like R-phenylephrine hydrochloride is a critical step in guaranteeing safety and efficacy. This guide provides an objective comparison of leading analytical techniques for validating the enantiomeric excess of R-phenylephrine, supported by experimental data and detailed protocols.

The primary methods for determining the chiral purity of R-phenylephrine hydrochloride include chiral High-Performance Liquid Chromatography (HPLC), chiral Capillary Electrophoresis (CE), Optical Rotation, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Among these, chiral HPLC and chiral CE are the most widely adopted for their resolution and quantitative capabilities.

Comparative Analysis of Leading Methods

This guide will focus on the two most prevalent and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.
Resolution Good to excellent, with reported resolution values of 2.30 for phenylephrine (B352888).[2]High, with a reported resolution of 1.42 for R- and S-phenylephrine.[3]
Analysis Time Generally longer, with run times often exceeding 10 minutes.Typically faster, with separations often achieved in under 15 minutes.
Sample Volume Requires larger sample volumes compared to CE.Requires very small sample volumes (nanoliter range).[4]
Sensitivity Generally higher UV detection sensitivity compared to CE.[4]Lower UV detection sensitivity due to short optical path length.[4]
Solvent Consumption Higher, contributing to higher operational costs and environmental impact.Significantly lower, making it a "greener" alternative.[4]
Versatility A wide variety of chiral stationary phases are commercially available.A broad range of chiral selectors can be added to the buffer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

A common approach for the chiral separation of phenylephrine involves the use of cellulose (B213188) or amylose-based chiral stationary phases.[2]

Instrumentation:

  • Agilent 1260 Infinity HPLC system or equivalent, including a degasser, quaternary pump, autosampler, column thermostat, and a diode-array detector.[5]

Columns and Mobile Phases:

ColumnMobile PhaseFlow RateTemperatureDetection
CHIRALCEL OD-Hn-Hexane and isopropanol (B130326) (with varying ratios of methanol, trifluoroacetic acid, and diethylamine)[2]0.8 mL/min[2]25°C[2]280 nm[2]
CHIRALCEL OJ-Hn-Hexane and isopropanol (with varying ratios of methanol, trifluoroacetic acid, and diethylamine)[2]0.8 mL/min[2]25°C[2]280 nm[2]

Sample Preparation: A stock solution of phenylephrine hydrochloride is prepared in the mobile phase or a compatible solvent and then diluted to the desired concentration for injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.

Chiral Capillary Electrophoresis (CE)

Chiral ligand-exchange capillary electrophoresis is an effective method for the separation of phenylephrine enantiomers.[3]

Instrumentation:

  • A capillary electrophoresis system equipped with a UV detector.

Capillary and Buffer System:

CapillaryBuffer SolutionApplied VoltageTemperatureDetection
Fused-silica capillary20 mmol/L Tris-H3PO4 buffer (pH 5.4) containing 4.0 mmol/L Cu(II), 8.0 mmol/L L-proline, and 15 mmol/L 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)[3]20 kV[3]25°C[3]254 nm[3]

Sample Injection: Hydrodynamic injection at a specified pressure and duration (e.g., 5 seconds at 3,447 Pa).[3]

Data Analysis: The resolution between the R- and S-phenylephrine peaks is determined, and the concentration of each enantiomer is quantified based on peak area. The linear range for the determination of R-phenylephrine and S-phenylephrine has been reported as 12.5 - 150 mg/L and 15.0 - 150 mg/L, respectively.[3]

Visualization of Experimental Workflows

Chiral_Purity_Workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_ce Chiral CE Analysis cluster_data Data Analysis Sample R-phenylephrine HCl Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_System HPLC System Dissolution->HPLC_System CE_System CE System Dissolution->CE_System Chiral_Column Chiral Stationary Phase HPLC_System->Chiral_Column Detector_HPLC UV Detector Chiral_Column->Detector_HPLC Mobile_Phase Mobile Phase Delivery Mobile_Phase->Chiral_Column Data_HPLC Chromatogram Detector_HPLC->Data_HPLC Peak_Integration Peak Integration Data_HPLC->Peak_Integration Capillary Capillary with Chiral Selector CE_System->Capillary Detector_CE UV Detector Capillary->Detector_CE Buffer Buffer Delivery Buffer->Capillary Data_CE Electropherogram Detector_CE->Data_CE Data_CE->Peak_Integration Purity_Calculation Chiral Purity Calculation (% ee) Peak_Integration->Purity_Calculation

Caption: General workflow for chiral purity validation.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Resolution Resolution Speed Analysis Speed Sensitivity Sensitivity Solvent_Use Solvent Consumption HPLC Chiral HPLC HPLC->Resolution Good to Excellent HPLC->Speed Slower HPLC->Sensitivity Higher HPLC->Solvent_Use Higher CE Chiral CE CE->Resolution High CE->Speed Faster CE->Sensitivity Lower CE->Solvent_Use Lower

Caption: Comparison of key performance attributes.

Conclusion

Both Chiral HPLC and Chiral CE are robust and reliable methods for validating the chiral purity of R-phenylephrine hydrochloride. The choice between the two often depends on the specific requirements of the analysis. Chiral HPLC is a well-established technique with a wide range of available columns and generally higher sensitivity. Chiral CE, on the other hand, offers the advantages of faster analysis times, lower sample and solvent consumption, and high separation efficiency. For high-throughput screening and when sample volume is limited, Chiral CE presents a compelling alternative. Ultimately, the selection of the most appropriate method should be based on a careful consideration of factors such as the desired resolution, analysis speed, available instrumentation, and environmental impact.

References

In Vivo Pressor Effects: A Comparative Analysis of DL-Phenylephrine and Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo pressor effects of DL-Phenylephrine and epinephrine (B1671497), supported by experimental data. The information presented herein is intended to facilitate a deeper understanding of the hemodynamic properties of these two commonly used vasoactive agents.

This guide summarizes key quantitative data in tabular format, details experimental protocols from relevant studies, and provides visualizations of signaling pathways and experimental workflows to elucidate the mechanisms and methodologies involved in assessing the pressor effects of these compounds.

Quantitative Comparison of Hemodynamic Effects

The following table summarizes the hemodynamic effects of DL-Phenylephrine and epinephrine as observed in a study on isoflurane-anesthetized dogs. This data provides a direct comparison of their impact on key cardiovascular parameters.

Hemodynamic ParameterDL-PhenylephrineEpinephrine
Mean Arterial Pressure (MAP) Dose-dependent increaseDose-dependent increase
Heart Rate (HR) Dose-dependent decrease (reflex bradycardia)Variable, can increase due to β1 agonism
Cardiac Output (CO) Generally decreasedGenerally increased
Systemic Vascular Resistance (SVR) Markedly increasedIncreased
Receptor Specificity Selective α1-adrenergic agonistNon-selective α and β-adrenergic agonist

Experimental Protocols

The following is a generalized experimental protocol for comparing the in vivo pressor effects of vasoactive drugs, based on methodologies described in preclinical animal studies.

Animal Model: The choice of animal model is critical and often includes rats or dogs.[1][2][3][4][5][6][7][8][9][10][11][12] For instance, studies have utilized beagles aged 1 to 2 years.[13][1][2]

Anesthesia: Anesthesia is induced and maintained to ensure ethical treatment and stable physiological conditions. A common regimen involves premedication with an agent like acepromazine (B1664959), followed by induction with propofol (B549288) and maintenance with an inhalant anesthetic such as isoflurane.[13][1][2] Mechanical ventilation is typically employed to maintain stable respiratory parameters.[13][1][2]

Instrumentation and Monitoring:

  • Arterial Catheterization: A catheter is placed in a major artery (e.g., femoral artery) for continuous monitoring of arterial blood pressure.[13][1][2]

  • Venous Catheterization: A catheter is placed in a major vein (e.g., jugular or femoral vein) for drug administration.

  • Hemodynamic Monitoring: Advanced monitoring systems are used to measure parameters such as cardiac output (e.g., via transpulmonary thermodilution), central venous pressure, and to calculate derived variables like systemic vascular resistance.[13][1][2]

  • Electrocardiogram (ECG): Continuous ECG monitoring is essential for assessing heart rate and detecting any cardiac arrhythmias.

Drug Administration:

  • Dose Formulation: DL-Phenylephrine and epinephrine are prepared in a suitable vehicle (e.g., normal saline) to the desired concentrations.

  • Route of Administration: Intravenous (IV) infusion is the standard route for precise control over the drug delivery rate.

  • Dose-Escalation Protocol: A common experimental design involves administering escalating doses of each drug in a randomized order.[13][1][2] A washout period between drug administrations is crucial to allow hemodynamic parameters to return to baseline.

Data Collection and Analysis: Hemodynamic variables are recorded continuously and are typically averaged over a specific period at baseline and at each dose level. Statistical analysis is then performed to compare the effects of the two drugs on the measured parameters.

Visualizing the Processes

To further clarify the experimental and molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Arterial & Venous Catheters, etc.) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Drug_Admin Administer Drug 1 (e.g., Phenylephrine) (Dose-Escalation) Baseline->Drug_Admin Data_Collection1 Record Hemodynamic Response to Drug 1 Drug_Admin->Data_Collection1 Washout Washout Period Data_Collection1->Washout Drug_Admin2 Administer Drug 2 (e.g., Epinephrine) (Dose-Escalation) Washout->Drug_Admin2 Data_Collection2 Record Hemodynamic Response to Drug 2 Drug_Admin2->Data_Collection2 Analysis Analyze and Compare Hemodynamic Parameters Data_Collection2->Analysis Conclusion Draw Conclusions on Pressor Effects Analysis->Conclusion

Caption: Experimental workflow for in vivo comparison of vasopressor agents.

phenylephrine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE DL-Phenylephrine a1_receptor α1-Adrenergic Receptor (Gq-coupled) PE->a1_receptor Binds to PLC Phospholipase C (PLC) a1_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Leads to

Caption: Signaling pathway of DL-Phenylephrine via the α1-adrenergic receptor.

epinephrine_pathway cluster_receptors Receptor Binding cluster_alpha α1 Pathway cluster_beta β Pathway Epi Epinephrine a1_receptor α1-Adrenergic Receptor (Gq-coupled) Epi->a1_receptor b_receptor β-Adrenergic Receptor (Gs-coupled) Epi->b_receptor PLC Phospholipase C (PLC) a1_receptor->PLC AC Adenylyl Cyclase b_receptor->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Heart ↑ Heart Rate & Contractility PKA->Heart Vessels Vasodilation (in some beds) PKA->Vessels

Caption: Simplified signaling pathways of Epinephrine via α and β-adrenergic receptors.

References

Navigating the Matrix: A Comparative Guide to Assessing Excipient Interference in DL-Phenylephrine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of active pharmaceutical ingredient (API) assays is paramount. This guide provides a comparative analysis of common analytical methods for DL-Phenylephrine hydrochloride, with a specific focus on the interference caused by frequently used excipients. Supported by experimental data, this document aims to equip you with the knowledge to select the most appropriate assay for your formulation and to proactively address potential analytical challenges.

The presence of excipients, while essential for the formulation of stable and effective dosage forms, can introduce significant interference in the quantification of this compound. This interference can manifest as overlapping signals, altered analyte response, or degradation of the API during analysis, leading to inaccurate assay results. Understanding the nature and extent of this interference is critical for method development, validation, and routine quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the assay of this compound due to its high specificity, sensitivity, and ability to separate the API from excipients and potential degradation products.[1][2][3][4]

Key Advantages:

  • Specificity: HPLC methods can effectively separate phenylephrine (B352888) from a complex matrix of excipients, ensuring that the measured response is solely from the API.

  • Versatility: A variety of column chemistries and mobile phase compositions can be utilized to optimize the separation for different formulations.

  • Regulatory Acceptance: HPLC is the preferred method in pharmacopeias such as the United States Pharmacopeia (USP).[5]

Potential for Excipient Interference: While robust, HPLC methods are not entirely immune to excipient interference. Co-elution of an excipient with the phenylephrine peak can lead to erroneously high results. Additionally, some excipients may affect the column's performance or the detector's response over time. For example, in the analysis of oral solutions, which are rich in excipients like flavorings, dyes, and preservatives, careful method development is crucial to ensure separation from water-soluble excipients.[1]

Comparative Data on Excipient Interference in HPLC Assays

The following table summarizes the potential interference of common excipients in the HPLC assay of this compound based on literature data.

Excipient CategoryCommon ExamplesPotential for InterferenceMitigation Strategies
Fillers/Diluents Lactose, Starch, Microcrystalline CelluloseLowGenerally well-separated from the phenylephrine peak with standard C18 columns.
Binders Povidone, Hypromellose (HPMC)Low to ModerateMay require gradient elution or optimization of mobile phase to ensure baseline separation.
Sweeteners Sucrose, Sorbitol, SaccharinLow to ModerateCan sometimes co-elute with early-eluting peaks. Adjusting mobile phase polarity can improve separation.
Flavoring Agents Various natural and artificial flavorsHighCan be complex mixtures that may contain components that interfere. Gradient elution and use of a photodiode array (PDA) detector for peak purity analysis are recommended.
Coloring Agents FD&C DyesHighCan absorb at the same wavelength as phenylephrine. Chromatographic separation is essential.
Preservatives Sodium Benzoate, Benzyl AlcoholModerateCan have UV absorbance and may require specific mobile phase conditions for resolution.

UV-Visible Spectrophotometry: A Simpler, Yet More Susceptible Alternative

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound.[6][7][8][9][10][11][12] However, it is significantly more prone to interference from excipients that absorb light in the same UV region as the API (around 272 nm).[4]

Key Advantages:

  • Simplicity and Speed: The technique is straightforward and provides rapid results.

  • Cost-Effective: The instrumentation is less expensive than HPLC.

Potential for Excipient Interference: The lack of a separation step means that any excipient with UV absorbance at the analytical wavelength will contribute to the measured absorbance, leading to inaccurate results. Studies have investigated the interference of common excipients in spectrophotometric methods. For instance, one study using a derivative spectrophotometric method found no interference from excipients like glucose, lactose, starch, and acacia at certain concentrations.[13] Another study employing an oxidative coupling reaction also reported no significant interference from common excipients.[8] However, this is highly dependent on the specific method and the excipients present in the formulation.

Comparative Data on Excipient Interference in UV-Vis Spectrophotometry Assays
Excipient CategoryCommon ExamplesPotential for InterferenceMitigation Strategies
Fillers/Diluents Lactose, StarchLowGenerally do not have significant UV absorbance in the analytical range for phenylephrine.
Binders Povidone, HPMCModerateSome grades may have UV-absorbing impurities.
Sweeteners Aspartame, Acesulfame KHighMany artificial sweeteners have strong UV absorbance.
Flavoring Agents VariousHighMany flavoring agents contain UV-absorbing compounds.
Coloring Agents FD&C DyesVery HighDyes are designed to absorb light and will cause significant interference if their absorption spectrum overlaps with phenylephrine.
Preservatives Sodium Benzoate, ParabensHighThese compounds have strong UV absorbance in the same region as phenylephrine.

Titrimetric Methods: A Classic Approach with Limitations

Titrimetric methods, such as non-aqueous titration, are classic pharmacopeial methods for the assay of this compound.[14] These methods are based on the basic nature of the phenylephrine molecule.

Key Advantages:

  • Primary Method: It is often considered a primary method of analysis.

  • No High-End Instrumentation: Does not require sophisticated instrumentation.

Potential for Excipient Interference: The primary limitation of titrimetric methods is the lack of specificity. Any acidic or basic excipient present in the formulation can react with the titrant, leading to inaccurate results. This method is generally suitable for the pure drug substance but is not recommended for finished dosage forms containing multiple excipients without prior separation. A conductometric titration method has also been described, which relies on the precipitation of an ion-pair associate.[15][16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the assay of this compound in a pharmaceutical formulation.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of buffer and methanol (B129727) (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.[4]

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation:

    • For solid dosage forms, accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a target concentration of phenylephrine into a volumetric flask.

    • For liquid dosage forms, accurately transfer a volume of the formulation into a volumetric flask.

    • Add a suitable diluent (usually the mobile phase), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the concentration of this compound in the sample.

  • Specificity/Interference Study: Prepare a placebo solution containing all the excipients present in the formulation without the API. Inject the placebo solution to ensure that none of the excipients co-elute with the phenylephrine peak.

UV-Visible Spectrophotometry Method

This protocol provides a general procedure for the assay of this compound using UV-Vis spectrophotometry.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which phenylephrine is soluble and stable (e.g., 0.1 N HCl, water, or methanol).

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound, typically around 272 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard of a known concentration in the chosen solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh or measure a quantity of the formulation and dissolve it in the solvent.

    • Dilute the solution as necessary to fall within the concentration range of the calibration curve.

    • Filter the solution if it contains insoluble excipients.

  • Procedure:

    • Measure the absorbance of the standard solutions and the sample solution at the analytical wavelength against a solvent blank.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Interference Study: Prepare a placebo solution containing all the excipients at the same concentration as in the sample. Measure the absorbance of the placebo solution at the analytical wavelength to assess the contribution of the excipients to the total absorbance.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing excipient interference in this compound assays.

Excipient_Interference_Assessment_Workflow cluster_0 Phase 1: Method Selection and Development cluster_1 Phase 2: Excipient Interference Study cluster_2 Phase 3: Method Refinement and Validation Start Start: Define Analytical Target Profile SelectMethod Select Assay Method (HPLC, UV-Vis, etc.) Start->SelectMethod DevelopMethod Develop and Optimize Method Parameters SelectMethod->DevelopMethod PreparePlacebo Prepare Placebo Formulation (All Excipients, No API) DevelopMethod->PreparePlacebo AnalyzePlacebo Analyze Placebo Solution PreparePlacebo->AnalyzePlacebo EvaluateInterference Evaluate for Interference (e.g., Co-elution, Background Absorbance) AnalyzePlacebo->EvaluateInterference Decision Interference Observed? EvaluateInterference->Decision RefineMethod Refine Method to Mitigate Interference Decision->RefineMethod Yes ValidateMethod Validate Final Method for Specificity, Accuracy, etc. Decision->ValidateMethod No RefineMethod->ValidateMethod End End: Implement for Routine Analysis ValidateMethod->End

Caption: Workflow for Assessing Excipient Interference.

Logical_Relationship_Interference cluster_formulation Formulation Components cluster_assay Analytical Assay cluster_result Assay Outcome API DL-Phenylephrine HCl (Active Ingredient) Assay Assay Method (e.g., HPLC, UV-Vis) API->Assay Analyzed by Excipients Excipients (Fillers, Binders, etc.) Excipients->Assay Potentially Interferes with Result Assay Result (Quantification of API) Assay->Result Produces

Caption: Logical Relationship of Formulation Components and Assay Interference.

By carefully considering the potential for excipient interference and selecting the appropriate analytical methodology, researchers can ensure the development of robust, accurate, and reliable assays for this compound, ultimately contributing to the quality and safety of pharmaceutical products.

References

Correlation of In Vitro and In Vivo Responses to DL-Phenyleylephrine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo responses to DL-Phenylephrine hydrochloride, a selective alpha-1 adrenergic receptor agonist widely used as a vasopressor. By presenting supporting experimental data from various studies, this document aims to offer a comprehensive resource for understanding the pharmacological profile of this compound.

Executive Summary

Data Presentation

In Vitro Vasoconstrictor Potency of Phenylephrine (B352888)

The following table summarizes the half-maximal effective concentration (EC₅₀) of phenylephrine in inducing vasoconstriction in isolated arterial preparations from various studies. Lower EC₅₀ values indicate higher potency.

Tissue PreparationSpeciesEC₅₀ (µM)Reference
Saphenous ArteryRat5.07 ± 0.34[1]
AortaRat~1.69
Aortic RingsRatNot specified, dose-dependent rhythmic contractions observed from 10⁻⁸ to 10⁻⁵ M[2]

Note: Direct comparison of EC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, tissue types, and animal strains.

In Vivo Hemodynamic Effects of Phenylephrine

This table presents the observed in vivo effects of phenylephrine on key hemodynamic parameters.

Animal ModelAdministration RouteDoseKey Hemodynamic ChangesReference
MouseIntraperitonealNot specifiedSignificant increase in blood pressure, stroke volume, and total peripheral resistance; significant decrease in heart rate[3][4]
Mouse (α1b-AR knockout)IntravenousIncreasing doses45% decrease in mean arterial blood pressure response compared to wild-type[5]
HumanIntravenous Infusion15-20 µ g/min Increased cardiac index and stroke volume index in preload-dependent patients[6]
ChildrenIntranasal0.1 mL/kg of 0.25% or 0.5% solutionMild, clinically insignificant increases in blood pressure[7]

Experimental Protocols

In Vitro Isolated Artery Contractility Assay

This protocol describes a common method for assessing the vasoconstrictor effect of phenylephrine on isolated arteries.

  • Tissue Preparation:

    • A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a Krebs-Henseleit solution.

    • Adherent connective tissue is removed, and the aorta is cut into rings of approximately 3-4 mm in width.[8][9]

    • For some experiments, the endothelium may be denuded by gently rubbing the intimal surface.[10]

  • Mounting:

    • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.[8]

    • One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.[9]

  • Equilibration and Viability Check:

    • The tissues are allowed to equilibrate under a resting tension of approximately 1.4 g.[2]

    • The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).[2]

    • For endothelium-intact preparations, relaxation in response to acetylcholine (B1216132) is assessed after pre-contraction with phenylephrine to confirm endothelial integrity.[10]

  • Concentration-Response Curve Generation:

    • After a washout period, phenylephrine is cumulatively added to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).[10]

    • The contractile response at each concentration is recorded until a maximal response is achieved.

    • The data are used to construct a concentration-response curve and calculate the EC₅₀ value.

In Vivo Hemodynamic Monitoring in a Murine Model

This protocol outlines a typical procedure for measuring the in vivo cardiovascular effects of phenylephrine in mice.

  • Animal Preparation:

    • Mice are anesthetized (e.g., with isoflurane) and endotracheally intubated for mechanical ventilation.[11]

    • The animal's core body temperature is maintained using a homeothermic blanket.[11]

  • Surgical Instrumentation:

    • A solid-state pressure catheter is inserted into the common carotid artery and advanced to the aortic arch for continuous blood pressure measurement.[11]

    • A transit-time flow probe is placed around the ascending aorta to measure cardiac output.[11]

    • ECG needle electrodes are placed on the limbs to monitor heart rate and rhythm.[11]

  • Drug Administration and Data Acquisition:

    • A baseline hemodynamic recording is obtained.

    • Phenylephrine or a vehicle control is administered, typically via intraperitoneal or intravenous injection.[11]

    • Hemodynamic parameters (blood pressure, cardiac output, heart rate, etc.) are continuously recorded and analyzed.

Mandatory Visualization

Signaling Pathway of Phenylephrine-Induced Vasoconstriction

Phenylephrine_Signaling_Pathway PE DL-Phenylephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor PE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_increase->Contraction Leads to

Caption: Signaling cascade of phenylephrine-induced vasoconstriction.

Experimental Workflow for In Vitro Isolated Artery Assay

In_Vitro_Workflow A1 Tissue Dissection (e.g., Rat Thoracic Aorta) A2 Preparation of Arterial Rings (3-4 mm width) A1->A2 B1 Mounting in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A2->B1 C1 Equilibration under Resting Tension B1->C1 D1 Viability & Endothelium Integrity Check (KCl, ACh) C1->D1 E1 Cumulative Addition of Phenylephrine D1->E1 F1 Record Isometric Contraction E1->F1 G1 Data Analysis (Concentration-Response Curve, EC₅₀) F1->G1 In_Vivo_Workflow A1 Animal Anesthesia & Ventilation B1 Surgical Implantation of Monitoring Devices A1->B1 B2 Arterial Catheter (Blood Pressure) Flow Probe (Cardiac Output) ECG Electrodes (Heart Rate) B1->B2 C1 Baseline Hemodynamic Recording B1->C1 D1 Administration of Phenylephrine or Vehicle C1->D1 E1 Continuous Hemodynamic Monitoring & Recording D1->E1 F1 Data Analysis & Comparison of Hemodynamic Parameters E1->F1

References

A Comparative Guide to the Hemodynamic Effects of DL-Phenylephrine Hydrochloride and its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic effects of DL-Phenylephrine hydrochloride and its common alternatives, norepinephrine (B1679862) and vasopressin, with a focus on preclinical research applications. The information is intended to assist researchers in selecting the appropriate vasopressor for their experimental models of hypotension and shock.

Mechanism of Action: A Focus on Alpha-1 Adrenergic Receptor Signaling

This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action involves the direct stimulation of these receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance (SVR), which in turn elevates mean arterial pressure (MAP).[1] Unlike norepinephrine, phenylephrine (B352888) has minimal activity at beta-adrenergic receptors, meaning it does not directly increase heart rate or cardiac contractility.[1]

The signaling cascade initiated by phenylephrine binding to the α1-adrenergic receptor is a Gq protein-coupled pathway. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), ultimately leads to the contraction of vascular smooth muscle cells and vasoconstriction.

Below is a diagram illustrating this critical signaling pathway.

Phenylephrine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell PE Phenylephrine a1AR α1-Adrenergic Receptor PE->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Vasoconstriction Ca2->Contraction PKC->Contraction

Phenylephrine's α1-adrenergic signaling pathway.

Comparative Hemodynamic Effects: Phenylephrine vs. Alternatives

The choice of vasopressor in a research setting depends on the desired hemodynamic profile. While phenylephrine offers pure vasoconstriction, alternatives like norepinephrine and vasopressin provide more complex effects.

Quantitative Data Summary

The following tables summarize the hemodynamic changes observed with phenylephrine, norepinephrine, and vasopressin in various preclinical and clinical studies.

Table 1: Preclinical Hemodynamic Effects in Animal Models of Hypotension/Shock

Drug Animal Model Dosage/Infusion Rate Mean Arterial Pressure (MAP) Heart Rate (HR) Cardiac Output (CO) / Index (CI) Systemic Vascular Resistance (SVR) / Index (SVRI) Reference(s)
Phenylephrine Anesthetized Dogs0.07-1.0 µg/kg/min[2]
Anesthetized PigsTitrated to ↑ MAP by 50% & 100%No significant change[1]
Norepinephrine Anesthetized Dogs0.07-1.0 µg/kg/min↑ or ↔[2]
Septic Shock (Human)Titrated to MAP of 65 mmHgNo significant change[3]
Vasopressin Hemorrhagic Shock (Dogs)0.4 IU/kg bolus↑ (Diastolic)[4][5]
Hemorrhagic Shock (Swine)Infusion[2]

↑ = Increase, ↓ = Decrease, ↔ = No significant change

Table 2: Clinical Hemodynamic Effects in Humans

Drug Clinical Setting Primary Hemodynamic Effects Common Side Effects Reference(s)
Phenylephrine Spinal Anesthesia-Induced Hypotension↑ MAP, ↑ SVR, ↓ HR, ↓ COReflex bradycardia, potential for reduced organ perfusion[6]
Septic Shock↑ MAP, ↑ SVRMay decrease stroke volume[6]
Norepinephrine Spinal Anesthesia-Induced Hypotension↑ MAP, ↑ SVR, ↔ or ↑ HR, ↑ COTachycardia, arrhythmias
Septic Shock (First-line agent)↑ MAP, ↑ SVR, ↑ COFewer arrhythmias compared to dopamine[3]
Vasopressin Refractory Shock↑ MAP, ↑ SVRMay not improve survival over norepinephrine alone, potential for ischemia[7]

Experimental Protocols

Reproducibility in preclinical studies is paramount. Below are detailed methodologies for inducing hypotension and administering vasopressors in a research setting.

Protocol 1: Induction of Hemorrhagic Shock in a Rat Model

This protocol is adapted from established models of controlled hemorrhage.[8][9]

1. Animal Preparation:

  • Anesthetize male Wistar or Sprague-Dawley rats (300-400g) with an appropriate anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine).

  • Cannulate the femoral artery for continuous blood pressure monitoring and blood withdrawal.

  • Cannulate the femoral vein for fluid and drug administration.

  • Allow the animal to stabilize for at least 30 minutes post-surgery.

2. Hemorrhage Induction:

  • Induce hemorrhagic shock by withdrawing blood from the femoral artery in a controlled manner.

  • A common method is a fixed-pressure model, where blood is withdrawn until the Mean Arterial Pressure (MAP) reaches a target of 30-40 mmHg and is maintained for a specified period (e.g., 60 minutes) by further small withdrawals or infusions of saline.[10]

  • Alternatively, a fixed-volume model can be used, where a specific percentage of the estimated total blood volume (e.g., 40-50%) is withdrawn over a set time.[11]

3. Vasopressor Administration:

  • Following the shock period, initiate resuscitation. This may involve the return of shed blood and/or administration of crystalloid/colloid solutions.

  • Administer vasopressors (e.g., phenylephrine, norepinephrine, vasopressin) as a continuous intravenous infusion.

  • Titrate the infusion rate to achieve and maintain a target MAP (e.g., 65-75 mmHg).

4. Hemodynamic Monitoring:

  • Continuously record MAP, heart rate (HR), and other relevant parameters (e.g., central venous pressure if a catheter is placed).

  • Cardiac output can be measured using techniques like thermodilution if appropriate catheters are in place.

Protocol 2: Continuous Vasopressor Infusion in an Anesthetized Swine Model

This protocol is based on methodologies used in larger animal models to assess cardiovascular responses.[12][13]

1. Animal Preparation:

  • Anesthetize domestic pigs (e.g., Yorkshire, 30-40 kg) with a suitable anesthetic regimen (e.g., telazol/ketamine/xylazine for induction, isoflurane for maintenance).

  • Intubate and mechanically ventilate the animal to maintain normocapnia.

  • Place catheters in the femoral artery for blood pressure monitoring and a central vein (e.g., jugular) for drug infusion and central venous pressure measurement.

  • For cardiac output measurement, a pulmonary artery catheter can be placed.

2. Induction of Hypotension (Optional):

  • If a hypotensive state is required, it can be induced pharmacologically with a vasodilator like sodium nitroprusside or by controlled hemorrhage as described in Protocol 1.

3. Vasopressor Infusion:

  • Prepare a dilute solution of the vasopressor (phenylephrine, norepinephrine, or vasopressin) in a crystalloid solution (e.g., 0.9% saline).

  • Administer the vasopressor via a syringe pump to ensure a precise and continuous infusion rate.

  • Start with a low infusion rate and titrate upwards every 5-10 minutes to reach the target hemodynamic endpoint (e.g., a specific MAP or a percentage increase from baseline).

4. Data Collection:

  • Continuously record hemodynamic parameters throughout the baseline, hypotensive (if applicable), and vasopressor infusion periods.

  • Collect blood samples at key time points to analyze blood gases, lactate, and other relevant biomarkers.

Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the hemodynamic effects of vasopressors in an in vivo model.

Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase A Animal Anesthesia & Instrumentation B Stabilization Period (e.g., 30 min) A->B C Baseline Hemodynamic Measurements B->C D Induce Hypotension (e.g., Hemorrhage, Vasodilator) C->D E Initiate Resuscitation (Fluids +/- Vasopressor) D->E F Titrate Vasopressor Infusion to Target MAP E->F G Continuous Hemodynamic Monitoring (MAP, HR, CO) F->G H Periodic Blood Sampling (Blood Gas, Lactate) F->H I Data Analysis (Statistical Comparison) G->I H->I J Interpretation of Results I->J

A generalized in vivo experimental workflow.

Conclusion

The reproducibility of hemodynamic changes induced by this compound and its alternatives is dependent on a multitude of factors including the animal species, the anesthetic regimen, and the underlying cause of hypotension. Phenylephrine provides a reliable model of pure alpha-1 adrenergic stimulation, resulting in predictable increases in systemic vascular resistance and blood pressure, often accompanied by a reflex bradycardia. Norepinephrine offers a more balanced approach by also stimulating beta-1 adrenergic receptors, which can help maintain or increase cardiac output. Vasopressin acts via a distinct mechanism on V1 receptors and can be a potent vasopressor, particularly in states of severe shock.

The selection of a vasopressor for preclinical research should be guided by the specific scientific question being addressed. This guide provides the foundational data and protocols to aid in making an informed decision and designing robust and reproducible experiments.

References

Safety Operating Guide

Safe Disposal of DL-Phenylephrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling DL-Phenylephrine hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this sympathomimetic amine.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).[1][2] This includes, but is not limited to, protective gloves, safety goggles with side shields, and a lab coat.[1][3] Ensure adequate ventilation to avoid the inhalation of dust or aerosols.[1][2] In case of accidental spills, immediately clean the area by sweeping or absorbing the material and place it into a suitable, closed container for disposal.[2]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it in accordance with all applicable federal, state, and local environmental control regulations.[3][4][5]

  • Waste Identification and Classification :

    • This compound should be classified as a chemical waste.[2]

    • Waste generators must determine if the chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[2]

    • In some jurisdictions, specific waste codes are assigned. For example, in Washington State, Phenylephrine HCL is assigned the waste code WT02.[6]

  • Segregation and Collection :

    • Do not mix this compound waste with other waste streams.[7]

    • Collect waste in a designated, properly labeled, and sealed container to prevent accidental release.[2]

    • For liquid formulations, use appropriate containers to hold the spilled liquid for waste disposal.[4]

  • Prohibited Disposal Methods :

    • Do not dispose of this compound down the drain or into any sewer system.[3][4] This can contaminate waterways as wastewater treatment plants may not be equipped to remove such pharmaceutical compounds.[8]

    • Do not dispose of in household trash unless specifically permitted by local regulations and after appropriate deactivation steps, which are generally not recommended for laboratory-grade chemicals.

  • Approved Disposal Method :

    • The recommended method of disposal is through a licensed professional waste disposal service or by incineration in an approved facility.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.

    • Ensure that the waste is handled and transported by personnel authorized to manage hazardous materials.

III. Quantitative Data Summary

Data PointValue/InformationSource
Oral LD50 (Mouse) 120 mg/kg[2]
Oral LD50 (Rat) 350 mg/kg[2]
Washington State Waste Code WT02[6]
Hazardous Waste Classification Must be determined by the generator according to 40 CFR Parts 261.3[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start: DL-Phenylephrine HCl Waste Generated cluster_ppe Step 1: Safety First cluster_classification Step 2: Waste Classification cluster_containment Step 3: Containment cluster_prohibited Prohibited Actions cluster_disposal Step 4: Final Disposal start DL-Phenylephrine HCl Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (per 40 CFR 261.3 & Local Regs) ppe->classify contain Place in a Labeled, Sealed, Designated Hazardous Waste Container classify->contain no_drain DO NOT Pour Down Drain classify->no_drain no_trash DO NOT Dispose in Regular Trash classify->no_trash contact_ehs Contact Institutional EHS for Pickup contain->contact_ehs disposal_service Transfer to Licensed Waste Disposal Service contact_ehs->disposal_service

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling DL-Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Phenylephrine hydrochloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or chemical safety goggles.[3]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile or natural rubber).[4]Prevents skin contact and potential allergic reactions.[4]
Skin and Body Protection Protective laboratory coat, apron, or impervious clothing.[3][4]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection NIOSH/MSHA approved respirator.[1]Required when ventilation is inadequate or if dust is generated.[5]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for safety and efficiency.

1. Preparation and Handling:

  • Work in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1]

  • Avoid generating dust when handling the solid form.[1][5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][5]

  • Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[6]

2. Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep the container tightly closed and store in light-resistant containers.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][8]

3. Accidental Spills:

  • In case of a spill, immediately evacuate the area of unprotected personnel.[6]

  • Wear the appropriate PPE as outlined above.[1]

  • For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a labeled container for disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.[1]

4. Disposal:

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[4][9]

  • The product may be disposed of as hazardous waste, and incineration in an approved facility is a potential method.[10][11]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][4]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound A 1. Preparation - Don PPE - Work in Ventilated Area B 2. Handling - Weigh/Measure Carefully - Avoid Dust Generation A->B C 3. Experimentation - Follow Protocol - Monitor for Spills B->C G Spill Occurs C->G No H Spill Response - Evacuate & Secure Area - Use Spill Kit C->H Yes D 4. Decontamination - Clean Work Area - Decontaminate Equipment E 5. Waste Disposal - Segregate Waste - Label Correctly D->E I Store Unused Chemical - Tightly Sealed Container - Cool, Dry, Ventilated Area D->I F 6. Doffing PPE - Remove Gloves Last - Wash Hands E->F G->D H->D I->F

Caption: Workflow for safe handling of DL-Phenylephrine HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Phenylephrine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。